molecular formula C8H19N B044039 tert-Octylamine CAS No. 107-45-9

tert-Octylamine

Cat. No.: B044039
CAS No.: 107-45-9
M. Wt: 129.24 g/mol
InChI Key: QIJIUJYANDSEKG-UHFFFAOYSA-N
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Description

tert-Octylamine (1,1,3,3-Tetramethylbutylamine) is a sterically hindered primary amine characterized by its highly branched tert-octyl group. This unique structure confers distinct chemical properties, making it a valuable reagent and intermediate in organic synthesis and materials science. Its primary utility lies in its role as a base and a nucleophile, where the bulky alkyl chain influences reaction kinetics and selectivity due to steric effects. A prominent application is in the synthesis of pharmaceuticals and agrochemicals, where it is incorporated to modulate the lipophilicity, steric bulk, and metabolic stability of target molecules. Furthermore, this compound serves as a key precursor for the preparation of surfactants and corrosion inhibitors, where its branched structure enhances surface activity and provides effective metal surface passivation. In analytical chemistry, it finds use as a counterion in ion-pair chromatography for the separation of complex mixtures, including biomolecules and anionic species. Researchers also utilize its basicity in catalysis and as a reagent for salt formation to purify carboxylic acids and other acidic compounds. This compound is provided as a high-purity material to ensure reproducibility and reliability in advanced research applications.

Properties

IUPAC Name

2,4,4-trimethylpentan-2-amine
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InChI

InChI=1S/C8H19N/c1-7(2,3)6-8(4,5)9/h6,9H2,1-5H3
Source PubChem
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InChI Key

QIJIUJYANDSEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H19N
Source PubChem
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DSSTOX Substance ID

DTXSID0021886
Record name tert-Octylamine
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Molecular Weight

129.24 g/mol
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Physical Description

Liquid
Record name 2-Pentanamine, 2,4,4-trimethyl-
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CAS No.

107-45-9
Record name 2,4,4-Trimethyl-2-pentanamine
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Record name tert-Octylamine
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Record name tert-Octylamine
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Record name 2-Pentanamine, 2,4,4-trimethyl-
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Record name tert-Octylamine
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Record name 1,1,3,3-tetramethylbutylamine
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Record name TERT-OCTYLAMINE
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Foundational & Exploratory

What is the chemical structure of tert-Octylamine?

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Octylamine, systematically known as 2,4,4-trimethylpentan-2-amine, is a sterically hindered primary amine.[1][2] Its highly branched alkyl structure, the tert-octyl group, imparts unique chemical properties that make it a valuable intermediate and reagent in organic synthesis and materials science.[1] The bulky nature of the tert-octyl group influences reaction kinetics and selectivity, primarily due to steric effects.[1] This compound serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals, where it is used to modify lipophilicity and metabolic stability.[1][3] Furthermore, it is a precursor for manufacturing surfactants, corrosion inhibitors, and polymerization initiators.[1][3][4]

Chemical Identity and Properties

  • IUPAC Name: 2,4,4-trimethylpentan-2-amine[2]

  • Synonyms: 1,1,3,3-Tetramethylbutylamine, 2-Amino-2,4,4-trimethylpentane[5][6]

  • CAS Number: 107-45-9[2][6]

  • Molecular Formula: C₈H₁₉N[2][5][6]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Weight 129.24 g/mol [1][2][5]
Appearance Colorless liquid[3]
Boiling Point 137–143 °C[1][7]
Melting Point -67 °C[7]
Density 0.805 g/mL at 25 °C[7]
Flash Point 32 °C (90 °F)[1]
Vapor Pressure 10 mm Hg at 25 °C[7]
Water Solubility Insoluble[1][3]
Refractive Index (n20/D) 1.424[7]

Chemical Structure

The structure of this compound is characterized by a tertiary carbon atom bonded to an amino group, with a neopentyl group attached. This arrangement results in significant steric hindrance around the nitrogen atom.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols: Synthesis of this compound

The most prevalent industrial method for synthesizing this compound is the Ritter reaction, which typically involves the reaction of an alkene (diisobutylene) with a nitrile (like acetonitrile) in the presence of a strong acid.[1] A common industrial process involves a two-step sequence: amidation followed by hydrolysis.[8][9]

Synthesis_Workflow raw_materials Raw Materials: Diisobutylene, Acetonitrile, Conc. Sulfuric Acid, Glacial Acetic Acid amidation Step 1: Amidation Reaction (20-40°C, 7-12 hours) raw_materials->amidation distillation1 Recovery (Reduced Pressure Distillation) amidation->distillation1 neutralization Neutralization & Filtration distillation1->neutralization intermediate Intermediate: N-tert-octylacetamide neutralization->intermediate hydrolysis Step 2: Hydrolysis (NaOH, 220-260°C, 5-11 hours) intermediate->hydrolysis separation Phase Separation hydrolysis->separation drying_distillation Drying & Final Distillation separation->drying_distillation product Final Product: This compound drying_distillation->product

Caption: General workflow for the industrial synthesis of this compound.

Detailed Protocol for Two-Step Synthesis:

This protocol is based on a patented industrial method.[8]

Step 1: Amidation to form N-tert-octylacetamide

  • Charging the Reactor: In a suitable reactor equipped with stirring and temperature control, charge diisobutylene, acetonitrile, and glacial acetic acid. A typical molar ratio is 1.00 (diisobutylene) : 1.00-2.00 (acetonitrile) : 1.00-2.00 (concentrated sulfuric acid).[8] Glacial acetic acid is used as the solvent.

  • Reaction: Cool the mixture to 10-20°C. Slowly add concentrated sulfuric acid while maintaining the temperature between 20°C and 40°C.

  • Incubation: Stir the mixture for 7 to 15 hours at this temperature to complete the amidation reaction.[8]

  • Work-up:

    • Transfer the reaction solution to a distillation apparatus.

    • Perform distillation under reduced pressure to recover unreacted diisobutylene and the glacial acetic acid solvent.

    • Neutralize the distillation residue with a sodium hydroxide (B78521) or sodium acetate (B1210297) solution.

    • Filter the resulting solid, wash it with water, and dry to obtain crude N-tert-octylacetamide.[8]

Step 2: Hydrolysis to this compound

  • Charging the Reactor: Place the N-tert-octylacetamide from Step 1 into a high-pressure reactor with a 10-30% aqueous solution of sodium hydroxide. The molar ratio of N-tert-octylacetamide to sodium hydroxide should be between 1:1.5 and 1:2.5.[8]

  • Reaction: Heat the mixture to a temperature between 220°C and 260°C and maintain it for 5 to 11 hours to effect hydrolysis.[8]

  • Isolation and Purification:

    • Cool the reaction mixture and transfer it to a separatory funnel.

    • Separate the upper organic layer (this compound).

    • Dry the organic layer using an appropriate drying agent (e.g., anhydrous sodium sulfate).

    • Purify the dried product by fractional distillation to obtain high-purity this compound.

Chemical Reactivity and Applications

Reactivity

The primary amine of this compound can act as both a base and a nucleophile. However, the significant steric bulk of the tert-octyl group hinders its nucleophilicity, making it a non-nucleophilic base in many contexts.

  • N-Alkylation: It undergoes N-alkylation with reagents like alkyl halides or acyl chlorides, often in the presence of a base such as triethylamine.[1] This reaction is fundamental to incorporating the tert-octyl moiety into more complex molecules.

  • Oxidation: this compound can be oxidized to form nitroso-tert-octane using oxidizing agents like m-Chloroperoxybenzoic acid or peroxyacetic acid.[1][10]

  • Ligand Synthesis: It serves as a precursor for synthesizing N-alkyl N-heterocyclic carbenes (NHCs), which are important ligands in catalysis.[1]

Applications

The unique properties of this compound make it useful across various sectors:

  • Pharmaceuticals: It is a key building block for active pharmaceutical ingredients (APIs). For instance, it is used in the synthesis of TLR7 agonists and aminomethyltetracycline derivatives with antibacterial properties.[1][7][11] Its incorporation can enhance a drug's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Agrochemicals: The tert-octyl group is incorporated into pesticides and other agrochemicals to improve their efficacy and stability.[1]

  • Corrosion Inhibitors: Its amine group allows it to form a protective film on metal surfaces, making it an effective corrosion inhibitor in industrial fluids.[3]

  • Material Science: It is used in the synthesis of polymers and as a light stabilizer.[9] It also serves as a precursor for azoalkanes, which are used as polymerization initiators, particularly in processes where high-temperature stability is required.[4]

Safety and Handling

This compound is a corrosive and flammable liquid.[2][3]

  • Hazards: It causes severe skin burns and eye damage.[2] It is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[2] The vapor can form explosive mixtures with air.[12]

  • Handling: Handle in a well-ventilated area, away from heat, sparks, and open flames.[3] Wear suitable protective clothing, gloves, and eye/face protection.[3]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed, corrosion-resistant container.[3] Keep in a designated flammables area.

This compound is a fundamentally important organic intermediate with a distinct chemical structure that governs its reactivity and utility. Its steric hindrance and basicity are leveraged in a wide array of applications, from the synthesis of life-saving drugs to the production of advanced materials and industrial chemicals. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and professionals working in drug development, chemical manufacturing, and materials science.

References

An In-depth Technical Guide to tert-Octylamine: Primary Uses and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Octylamine, a sterically hindered primary amine with significant applications across various scientific and industrial domains. This document delves into the history of its synthesis, its primary uses, particularly in drug development and corrosion inhibition, and its key chemical and physical properties. Detailed experimental protocols for its synthesis via the Ritter reaction are provided, alongside a discussion of its mechanism of action in different applications. Visual diagrams are included to illustrate key synthetic and signaling pathways.

Introduction

This compound, chemically known as 2,4,4-trimethylpentan-2-amine, is a colorless liquid with a characteristic amine odor. Its unique structure, featuring a bulky tertiary octyl group attached to a primary amine, confers distinct steric and electronic properties that make it a valuable intermediate and building block in organic synthesis.[1] This guide aims to be an in-depth resource for professionals in research and development, providing detailed information on its synthesis, properties, and applications.

History

The primary route to the synthesis of tert-alkylamines, including this compound, was pioneered by John J. Ritter in 1948.[2][3] The reaction, now famously known as the Ritter reaction, involves the reaction of an alkene or an alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which is then hydrolyzed to the corresponding amine.[4] This discovery opened up a versatile and efficient pathway to previously less accessible sterically hindered amines. The large-scale application of this compound began to grow with its identification as a key intermediate in the synthesis of various industrial chemicals, including light stabilizers and, later, pharmaceutical agents.[5]

Physicochemical Properties

This compound is a flammable and corrosive liquid.[6] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₁₉N[7]
Molecular Weight129.24 g/mol [8]
AppearanceClear, colorless liquid[6]
OdorStrong amine-like[6]
Density0.805 g/mL at 25 °C[8]
Boiling Point137-143 °C[9]
Melting Point-67 °C[7]
Flash Point33 °C (closed cup)[8]
Vapor Pressure10 mmHg at 25 °C[8]
Vapor Density4.46 (vs air)[8]
Water SolubilityInsoluble[6]
Refractive Indexn20/D 1.424[9]

Table 2: Chemical and Safety Information for this compound

PropertyValueReference(s)
CAS Number107-45-9[8]
IUPAC Name2,4,4-trimethylpentan-2-amine[7]
Synonyms1,1,3,3-Tetramethylbutylamine, Primene TOA[6]
pKa10.74 ± 0.25 (Predicted)[6]
Hazard ClassificationsFlammable Liquid 3, Acute Toxicity 4 (Oral), Skin Corrosion 1C, Eye Damage 1, Aquatic Chronic 2[8]
Signal WordDanger[8]

Synthesis of this compound

The most common industrial method for the synthesis of this compound is the Ritter reaction, which proceeds in two main stages: amidation and hydrolysis.[4]

Experimental Protocol: Synthesis via Ritter Reaction

This protocol describes the synthesis of this compound from diisobutylene and a nitrile source, followed by hydrolysis of the intermediate N-tert-octyl amide.

Step 1: Amidation to form N-tert-octylacetamide [4][10]

  • Materials: Diisobutylene, acetonitrile (B52724), concentrated sulfuric acid, glacial acetic acid, sodium hydroxide (B78521) solution or sodium acetate (B1210297) solution.

  • Procedure:

    • In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, a mixture of diisobutylene and acetonitrile is dissolved in glacial acetic acid.

    • The flask is cooled in an ice bath, and concentrated sulfuric acid is added dropwise while maintaining the temperature between 10-50°C.

    • After the addition is complete, the reaction mixture is stirred for 5-15 hours at a controlled temperature (e.g., 40-50°C).

    • Upon completion of the reaction (monitored by techniques such as TLC), the unreacted diisobutylene and glacial acetic acid are removed by vacuum distillation.

    • The distillation residue is neutralized with an aqueous solution of sodium hydroxide or sodium acetate, causing the precipitation of N-tert-octylacetamide.

    • The solid product is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis of N-tert-octylacetamide to this compound [4][10]

  • Materials: N-tert-octylacetamide, aqueous sodium hydroxide solution (10-30%).

  • Procedure:

    • N-tert-octylacetamide is added to a 10-30% aqueous solution of sodium hydroxide in a suitable reactor. The molar ratio of N-tert-octylacetamide to sodium hydroxide is typically between 1:1 and 1:4.

    • The mixture is heated to a high temperature, typically between 180°C and 280°C, and the reaction is allowed to proceed for 3-15 hours.

    • After cooling, the organic layer containing this compound is separated from the aqueous layer.

    • The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and then purified by distillation to yield pure this compound.

A Chinese patent also describes a method using an acylase for the hydrolysis step, which proceeds under milder conditions.[10]

G Figure 1: Synthesis of this compound via the Ritter Reaction cluster_0 Step 1: Amidation cluster_1 Step 2: Hydrolysis Diisobutylene Diisobutylene Amidation Amidation Reaction (Ritter Reaction) Diisobutylene->Amidation Acetonitrile Acetonitrile Acetonitrile->Amidation SulfuricAcid Conc. H₂SO₄ (catalyst) Glacial Acetic Acid (solvent) SulfuricAcid->Amidation N_tert_octylacetamide N-tert-octylacetamide Amidation->N_tert_octylacetamide Hydrolysis Hydrolysis N_tert_octylacetamide->Hydrolysis NaOH Aqueous NaOH NaOH->Hydrolysis tert_Octylamine This compound Hydrolysis->tert_Octylamine

Figure 1: Synthesis of this compound via the Ritter Reaction.

Primary Uses

The unique structural features of this compound make it a versatile building block and intermediate in several fields.

Drug Development and Pharmaceuticals

This compound serves as a crucial starting material or intermediate in the synthesis of various pharmaceutically active compounds. Its bulky, lipophilic nature can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

  • Antibacterial Agents: It is used in the synthesis of novel aminomethyltetracycline derivatives, which have shown potential as antibacterial agents.[11]

  • Enzyme Inhibitors: this compound is a precursor in the preparation of uracil (B121893) derivatives that act as potent inhibitors of deoxyuridine triphosphatase (dUTPase), an enzyme that is a target in cancer chemotherapy.[12][13][14] By inhibiting dUTPase, the efficacy of thymidylate synthase inhibitors like 5-fluorouracil (B62378) can be enhanced.[12]

  • Immunomodulators: The amine is used in the synthesis of Toll-like receptor 7 (TLR7) agonists.[15] TLR7 agonists are a class of immunomodulatory compounds that can stimulate the innate immune system and are being investigated for applications in vaccines and cancer immunotherapy.[16]

G Figure 2: TLR7 Signaling Pathway Activated by an Agonist TLR7_Agonist TLR7 Agonist (synthesized using this compound) TLR7 TLR7 (in endosome) TLR7_Agonist->TLR7 binds MyD88 MyD88 TLR7->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB_Pathway NF-κB Pathway TRAF6->NF_kB_Pathway IRF7_Pathway IRF7 Pathway TRAF6->IRF7_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Pathway->Proinflammatory_Cytokines leads to production of Type_I_IFN Type I Interferons (e.g., IFN-α) IRF7_Pathway->Type_I_IFN leads to production of

Figure 2: TLR7 Signaling Pathway Activated by an Agonist.
Corrosion Inhibition

This compound and its derivatives are effective corrosion inhibitors, particularly for ferrous metals in acidic environments.[6] The mechanism of inhibition involves the adsorption of the amine onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The lone pair of electrons on the nitrogen atom facilitates this adsorption process. The bulky tert-octyl group contributes to the formation of a dense, hydrophobic barrier.

G Figure 3: Mechanism of Corrosion Inhibition by this compound Metal_Surface Metal Surface (e.g., Steel) Adsorption Adsorption onto Metal Surface Metal_Surface->Adsorption Corrosive_Medium Corrosive Medium (e.g., Acid) Corrosive_Medium->Metal_Surface attacks tert_Octylamine This compound tert_Octylamine->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition results in

References

The Pivotal Role of Tert-Octylamine in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-octylamine, a sterically hindered primary amine, has emerged as a versatile and valuable reagent in modern organic synthesis. Its unique structural characteristics, particularly the bulky tert-octyl group, impart distinct reactivity and selectivity, making it a key component in a range of applications from the synthesis of pharmaceuticals and agrochemicals to the production of advanced materials. This technical guide provides an in-depth exploration of the mechanism of action of this compound in various organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Core Mechanisms of Action: Steric Hindrance and Electronic Effects

The reactivity of this compound is primarily governed by the interplay of two key factors:

  • Steric Hindrance: The bulky 1,1,3,3-tetramethylbutyl group provides significant steric shielding to the primary amine functionality. This steric bulk can direct the regioselectivity of reactions, prevent undesirable side reactions, and influence the kinetic profile of a transformation. For instance, in nucleophilic substitution reactions, the steric hindrance can favor the formation of specific isomers.[1]

  • Nucleophilicity and Basicity: Despite the steric hindrance, the lone pair of electrons on the nitrogen atom retains its nucleophilic and basic character. This compound can act as a potent nucleophile in various bond-forming reactions and as a base to deprotonate acidic protons, thereby initiating or catalyzing a wide array of chemical transformations.

These fundamental properties make this compound a versatile tool in the hands of organic chemists, enabling a variety of synthetic strategies.

Applications in Organic Synthesis

This compound finds widespread application as a building block, a catalyst, and a crucial intermediate in the synthesis of a diverse range of organic molecules.

The Ritter Reaction: A Gateway to N-tert-Octyl Amides and Amines

The Ritter reaction is a cornerstone of this compound chemistry, serving as both a primary route for its synthesis and a method for incorporating the N-tert-octyl moiety into other molecules. The reaction involves the electrophilic addition of a carbocation to a nitrile, followed by hydrolysis to yield an N-alkyl amide.[1]

A common industrial synthesis of this compound itself utilizes the Ritter reaction between diisobutylene and hydrogen cyanide, followed by hydrolysis of the resulting formamide.[2] The bulky tert-octyl carbocation generated from diisobutylene readily reacts with the nitrile.

The general mechanism can be visualized as follows:

Ritter_Reaction Alkene Alkene/Alcohol Carbocation tert-Octyl Carbocation Alkene->Carbocation H⁺ Nitrilium Nitrilium Ion Carbocation->Nitrilium + R-C≡N Nitrile R-C≡N Amide N-tert-Octyl Amide Nitrilium->Amide + H₂O, Hydrolysis H2O H₂O

Caption: General mechanism of the Ritter Reaction.

A patent describes a method for preparing N-tert-octylphenylacetamide by reacting diisobutylene and phenylacetonitrile (B145931) in glacial acetic acid with concentrated sulfuric acid. This intermediate can then be hydrolyzed to this compound with a yield of over 85%.[3]

Table 1: Quantitative Data for the Synthesis of this compound via the Ritter Reaction

ReactantsCatalyst/SolventTemperature (°C)Time (h)ProductYield (%)Reference
Diisobutylene, PhenylacetonitrileH₂SO₄, Glacial Acetic Acid40-504N-tert-octylphenylacetamide>90[3]
N-tert-octylphenylacetamideAcylase, DMSO/Phosphate BufferRoom Temp.3This compound>85[3]
Diisobutylene, Acetonitrile90% H₂SO₄ (aq), Phase Transfer Catalyst708N-tert-octylacetamide-[4]
N-tert-octylacetamideNaOH (aq)--This compound>95 (overall)[4]
Synthesis of Hindered Amine Light Stabilizers (HALS)

This compound is a critical component in the industrial synthesis of the hindered amine light stabilizer (HALS) Chimassorb 944. HALS are used to protect polymers from degradation by light and heat. The synthesis of Chimassorb 944 involves the sequential reaction of cyanuric chloride with this compound and N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-1,6-hexanediamine.[5] The bulky tert-octyl group in the final polymer structure contributes to its low volatility and high resistance to extraction from the polymer matrix.[6]

The synthesis can be carried out through various multi-step processes, with the two-step process often being the most efficient.[5]

Chimassorb_944_Synthesis CC Cyanuric Chloride Intermediate1 2,4-dichloro-6-(tert-octylamino) -1,3,5-triazine CC->Intermediate1 + this compound TOA This compound Polymerization Polymerization Intermediate1->Polymerization + HDA-piperidine HDA_piperidine N,N'-bis(2,2,6,6-tetramethyl- 4-piperidyl)-1,6-hexanediamine Chimassorb944 Chimassorb 944 Polymerization->Chimassorb944 NHC_Synthesis_Workflow cluster_synthesis NHC Precursor Synthesis cluster_application Catalyst Formation and Application tert_octylamine This compound condensation Condensation tert_octylamine->condensation dicarbonyl Dicarbonyl Compound dicarbonyl->condensation cyclization Cyclization condensation->cyclization NHC_precursor N-tert-octyl Imidazolium Salt cyclization->NHC_precursor NHC_complex Pd-NHC Complex NHC_precursor->NHC_complex Deprotonation metal_precursor Metal Precursor (e.g., Pd(OAc)₂) metal_precursor->NHC_complex Complexation base Base base->NHC_complex cross_coupling Cross-Coupling Reaction NHC_complex->cross_coupling product Product cross_coupling->product

References

An In-depth Technical Guide to tert-Octylamine: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Octylamine, systematically known as 2,4,4-trimethylpentan-2-amine, is a primary aliphatic amine with a unique sterically hindered structure.[1] This defining feature imparts distinct chemical properties that have rendered it a valuable building block and intermediate in organic synthesis and medicinal chemistry.[2] Its utility spans from being a crucial component in the industrial synthesis of polymers and agrochemicals to a key reagent in the development of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the key literature and reviews on this compound, focusing on its synthesis, physicochemical properties, and applications in drug development, with a particular emphasis on its role in the synthesis of Toll-like receptor 7 (TLR7) agonists and its biological activity related to histamine (B1213489) release.

Physicochemical and Toxicological Properties

This compound is a colorless, flammable liquid with a strong amine odor.[2] Its bulky tert-octyl group significantly influences its physical and chemical characteristics, such as its limited solubility in water and its role as a sterically hindered base and nucleophile.[2] A summary of its key physicochemical properties is presented in Table 1. The toxicological profile of this compound indicates that it is harmful if swallowed and causes severe skin burns and eye damage.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₁₉N[1]
Molecular Weight129.24 g/mol [1]
CAS Number107-45-9[1]
AppearanceColorless liquid[2]
Boiling Point137-143 °C[4]
Melting Point-67 °C[5]
Density0.805 g/mL at 25 °C[4]
Flash Point33 °C (91.4 °F)[4]
Water SolubilityInsoluble[2]
Vapor Density4.46 (vs air)[4]
pKa10.74 ± 0.25 (Predicted)[2]

Table 2: Toxicological Information for this compound

Hazard StatementGHS ClassificationReference(s)
Flammable liquid and vaporH226[3]
May be corrosive to metalsH290[3]
Harmful if swallowedH302[3]
Causes severe skin burns and eye damageH314[3]
Toxic to aquatic life with long lasting effectsH411[3]

Synthesis of this compound

The most prevalent industrial method for the synthesis of this compound is the Ritter reaction, which involves the reaction of an alkene (diisobutylene) with a nitrile (acetonitrile) in the presence of a strong acid, followed by hydrolysis of the intermediate N-tert-octylacetamide.

Experimental Protocol: Synthesis of this compound via the Ritter Reaction

This protocol is a two-step process: (1) Amidation of diisobutylene to form N-tert-octylacetamide, and (2) Hydrolysis of N-tert-octylacetamide to yield this compound.

Step 1: Amidation to N-(1,1,3,3-tetramethylbutyl)acetamide

  • Materials: Diisobutylene, acetonitrile (B52724), concentrated sulfuric acid, glacial acetic acid, sodium hydroxide (B78521) solution. A phase transfer catalyst such as tetrabutylammonium (B224687) chloride can be used to improve the yield.

  • Procedure:

    • In a round-bottom flask equipped with a stirrer and a dropping funnel, a mixture of diisobutylene and acetonitrile in glacial acetic acid is prepared.

    • The flask is cooled in an ice bath, and concentrated sulfuric acid is added dropwise while maintaining the temperature between 10-50 °C.

    • After the addition is complete, the reaction mixture is stirred for 5-15 hours at the same temperature.

    • The reaction mixture is then subjected to reduced pressure distillation to remove unreacted diisobutylene and glacial acetic acid.

    • The residue is neutralized with a sodium hydroxide solution, which leads to the precipitation of N-tert-octylacetamide.

    • The solid product is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis to this compound

  • Materials: N-tert-octylacetamide, sodium hydroxide, water, anhydrous sodium sulfate.

  • Procedure:

    • N-tert-octylacetamide is added to a 10-30% aqueous solution of sodium hydroxide in an autoclave. The molar ratio of N-tert-octylacetamide to sodium hydroxide is typically between 1:1 and 1:4.

    • The autoclave is sealed and heated to a temperature between 180 °C and 280 °C for 3 to 15 hours.

    • After cooling, the reaction mixture is transferred from the autoclave, and the organic layer (this compound) is separated.

    • The organic layer is dried over anhydrous sodium sulfate.

    • The final product, this compound, is purified by distillation.

Synthesis_of_tert_Octylamine Diisobutylene Diisobutylene Amidation Amidation (Ritter Reaction) Diisobutylene->Amidation Acetonitrile Acetonitrile Acetonitrile->Amidation H2SO4 H₂SO₄ (conc.) H2SO4->Amidation Catalyst NaOH NaOH (aq) Hydrolysis Hydrolysis NaOH->Hydrolysis H2O H₂O H2O->Hydrolysis Intermediate N-tert-octylacetamide Intermediate->Hydrolysis Product This compound Amidation->Intermediate Hydrolysis->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of various pharmaceutical compounds.[2] Its sterically hindered primary amine group allows for selective chemical modifications, making it a valuable synthon in drug discovery.

Synthesis of Toll-like Receptor 7 (TLR7) Agonists

One of the significant applications of this compound in modern drug development is in the synthesis of imidazoquinoline-based Toll-like receptor 7 (TLR7) agonists. These compounds are potent immune-modulators with potential applications in oncology and infectious diseases. The tert-octyl group is often incorporated to modulate the physicochemical properties and biological activity of the final compound. The synthesis typically involves a multi-step sequence, often culminating in a Buchwald-Hartwig amination reaction to introduce the this compound moiety.

This protocol is a generalized representation based on the synthesis of similar imidazoquinoline structures.

  • Materials: 4-chloro-3-nitroquinoline, this compound, palladium catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., Xantphos), sodium tert-butoxide, and an appropriate solvent (e.g., toluene (B28343) or dioxane).

  • Procedure (Buchwald-Hartwig Amination Step):

    • To an oven-dried Schlenk tube is added 4-chloro-3-nitroquinoline, the palladium catalyst, and the phosphine ligand.

    • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

    • Toluene (or another suitable solvent), this compound, and sodium tert-butoxide are added sequentially.

    • The reaction mixture is heated to a specified temperature (typically 80-120 °C) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

    • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield the desired N-tert-octyl-3-nitroquinolin-4-amine. This intermediate can then be further elaborated to the final imidazoquinoline TLR7 agonist.

Buchwald_Hartwig_Amination ArylHalide Aryl Halide (e.g., 4-chloro-3-nitroquinoline) Coupling Buchwald-Hartwig Amination ArylHalide->Coupling tertOctylamine This compound tertOctylamine->Coupling Base Base (e.g., NaOtBu) Base->Coupling Catalyst Pd Catalyst + Ligand Catalyst->Coupling Product N-Aryl-tert-octylamine Coupling->Product

Caption: Buchwald-Hartwig amination for C-N bond formation.

Biological Activity: Histamine Release

This compound is known to be a potent histamine-releasing agent. Histamine is a key mediator in allergic and inflammatory responses, and its release from mast cells and basophils can lead to various physiological effects. While the exact molecular mechanism by which this compound induces histamine release is not fully elucidated in the available literature, it is likely to involve the activation of signaling pathways within mast cells that lead to degranulation.

Plausible Signaling Pathway for this compound-Induced Histamine Release

Based on the known mechanisms of mast cell degranulation by other secretagogues, a plausible signaling pathway for this compound can be proposed. It is suggested that alkylamines may interact with G-protein coupled receptors on the mast cell surface. This interaction could initiate a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and the subsequent increase in intracellular Ca²⁺ concentration is a critical signal for the fusion of histamine-containing granules with the plasma membrane, resulting in histamine release.

Histamine_Release_Pathway cluster_extracellular Extracellular cluster_cell Mast Cell tertOctylamine This compound GPCR G-Protein Coupled Receptor (Hypothesized) tertOctylamine->GPCR Binds G_protein G-protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ IP3 IP₃ PIP2->IP3 PLC DAG DAG PIP2->DAG PLC ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca2_cyto ↑ [Ca²⁺]cyto ER->Ca2_cyto Ca²⁺ Release Ca2_ER Ca²⁺ Granule Histamine Granule Ca2_cyto->Granule Triggers Fusion Histamine Histamine Release Granule->Histamine

Caption: Hypothesized signaling pathway for histamine release.

Conclusion

This compound is a chemical of significant interest due to its unique structural properties and its wide range of applications, from industrial processes to the synthesis of complex pharmaceutical molecules. Its role as a building block for potent immune-modulators like TLR7 agonists highlights its importance in modern drug discovery. While its biological effect as a histamine-releasing agent is well-documented, further research is needed to fully elucidate the specific molecular pathways involved. This guide provides a foundational understanding of this compound for researchers and professionals in the field, summarizing key data and experimental approaches to facilitate further investigation and application of this versatile compound.

References

A Comprehensive Technical Guide to tert-Octylamine and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of tert-Octylamine, also known by its systematic name 1,1,3,3-Tetramethylbutylamine. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. This document details the compound's synonyms, physicochemical properties, primary applications, and key experimental protocols for its synthesis.

Physicochemical Properties and Synonyms

This compound is a primary aliphatic amine with a highly branched alkyl group. This structure imparts unique physical and chemical properties that are leveraged in various applications. A comprehensive summary of its properties and common synonyms is presented below.

PropertyData
CAS Number 107-45-9[1][2][3][4]
Molecular Formula C₈H₁₉N[1][2][3][5]
Molecular Weight 129.24 g/mol [1][2][3][4][5]
IUPAC Name 2,4,4-trimethylpentan-2-amine[5]
Synonyms 1,1,3,3-Tetramethylbutylamine, 2-Amino-2,4,4-trimethylpentane, tert-Octanamine, Primene TOA[1][2][3][5]
Appearance Clear, colorless liquid[6][7]
Boiling Point 137-143 °C[6][8][9]
Melting Point -67 °C[6][8][10]
Density 0.805 g/mL at 25 °C[6][8][9]
Vapor Pressure 10 mmHg at 25 °C[1][6][9]
Flash Point 33 °C (91.4 °F) - closed cup[4]
Solubility Insoluble in water; soluble in chloroform (B151607) and methanol.[3][6]
Refractive Index n20/D 1.424[6][9]

Core Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of commercially and scientifically important molecules. Its bulky, lipophilic nature is often exploited to modify the properties of target compounds.

Pharmaceutical Synthesis: It is a key building block in the development of novel therapeutic agents. For instance, it is used in the synthesis of aminomethyltetracycline derivatives, which have shown potential as new antibacterial agents.[3][6] It is also utilized in the preparation of uracil (B121893) derivatives that act as potent inhibitors of deoxyuridine triphosphatase, a target in cancer therapy.[3][6]

Agrochemicals: Similar to its role in pharmaceuticals, this compound is incorporated into the structure of various pesticides and herbicides to enhance their efficacy and metabolic stability.

Industrial Applications: Beyond the life sciences, it is a precursor for surfactants and corrosion inhibitors, where its branched structure enhances surface activity and provides effective protection for metal surfaces.[11] It is also used in the synthesis of light stabilizers for polymers.[8]

Experimental Protocols: Synthesis of this compound via the Ritter Reaction

The most common and industrially scalable method for producing this compound is the Ritter reaction.[11] This reaction involves the addition of a nitrile to a carbocation generated from an alkene in the presence of a strong acid, followed by hydrolysis of the resulting N-alkyl amide.

Reaction Scheme:

  • Amidation: Diisobutylene reacts with acetonitrile (B52724) in the presence of concentrated sulfuric acid to form N-tert-octylacetamide.

  • Hydrolysis: The N-tert-octylacetamide is then hydrolyzed, typically using a strong base like sodium hydroxide (B78521), to yield this compound and a salt of the carboxylic acid.

Detailed Methodology:

A representative procedure for the synthesis of this compound is as follows:

Step 1: Amidation of Diisobutylene [12]

  • Reactants: Diisobutylene, acetonitrile, concentrated sulfuric acid, and glacial acetic acid (as a solvent).

  • Procedure:

    • To a reaction vessel containing glacial acetic acid, add diisobutylene and acetonitrile.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid while maintaining the temperature between 10-50°C.

    • After the addition is complete, continue to stir the reaction mixture for 5-15 hours at 20-40°C.

    • Upon completion, the reaction mixture is subjected to reduced pressure distillation to recover the glacial acetic acid and any unreacted diisobutylene.

    • The distillation residue is then neutralized with an aqueous solution of sodium hydroxide or sodium acetate.

    • The resulting solid, N-tert-octylacetamide, is filtered, washed with water, and dried.

Step 2: Hydrolysis of N-tert-octylacetamide [12]

  • Reactants: N-tert-octylacetamide and a 10-30% aqueous solution of sodium hydroxide.

  • Procedure:

    • Combine N-tert-octylacetamide with the sodium hydroxide solution in a suitable reactor. The molar ratio of N-tert-octylacetamide to sodium hydroxide should be between 1:1 and 1:4.

    • Heat the mixture to a temperature between 180°C and 280°C and maintain it for 3 to 15 hours.

    • After the reaction is complete, cool the mixture and separate the organic layer (this compound).

    • Dry the organic layer with a suitable drying agent, such as anhydrous sodium sulfate.

    • Finally, purify the this compound by distillation.

Visualizations

The following diagrams illustrate the synthesis workflow of this compound and its role as a versatile building block in drug development.

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products Diisobutylene Diisobutylene RitterReaction Ritter Reaction (Amidation) Diisobutylene->RitterReaction Acetonitrile Acetonitrile Acetonitrile->RitterReaction H2SO4 Conc. H₂SO₄ H2SO4->RitterReaction NaOH NaOH (aq) Hydrolysis Hydrolysis NaOH->Hydrolysis Intermediate N-tert-octylacetamide RitterReaction->Intermediate Forms intermediate FinalProduct This compound Hydrolysis->FinalProduct Yields final product Intermediate->Hydrolysis

Caption: Workflow for the synthesis of this compound via the Ritter Reaction.

Drug_Development_Role cluster_synthesis Chemical Synthesis cluster_derivatives Bioactive Derivatives cluster_goal Therapeutic Goal tertOctylamine This compound (Building Block) Reaction Coupling Reactions (e.g., N-alkylation) tertOctylamine->Reaction Antibacterial Antibacterial Agents Reaction->Antibacterial Anticancer Enzyme Inhibitors (e.g., dUTPase) Reaction->Anticancer Other Other Therapeutics Reaction->Other Outcome Improved Pharmaceuticals Antibacterial->Outcome Anticancer->Outcome Other->Outcome

Caption: Role of this compound as a building block in drug development.

References

The Genesis of a Key Industrial Amine: A Technical Guide to the Initial Discovery and Synthesis of tert-Octylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the initial discovery and seminal synthesis of tert-octylamine, a sterically hindered primary amine with significant applications in materials science and as a crucial intermediate in organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the foundational chemistry, detailed experimental protocols, and a comparative analysis of synthesis parameters.

Introduction: The Emergence of this compound

This compound (1,1,3,3-tetramethylbutylamine) is a valuable organic compound characterized by its bulky tert-octyl group, which imparts unique steric and electronic properties.[1] Its primary utility is as a base and nucleophile in organic synthesis, where its significant steric hindrance can influence reaction selectivity.[1] The initial breakthrough in the synthesis of this compound came in 1948 through the pioneering work of John J. Ritter and P. Paul Minieri.[2][3][4] Their development of what is now known as the Ritter reaction provided the first practical method for producing this and other tertiary carbinamines.[4][5] This discovery opened the door for the large-scale industrial production of this compound, with an estimated 10,000 tons produced annually by the year 2000 for use in manufacturing resins and other applications.[5][6]

The Core Synthesis: The Ritter Reaction

The most prominent and industrially significant method for the synthesis of this compound is the Ritter reaction.[7] This reaction facilitates the transformation of a nitrile into an N-alkyl amide through the use of an electrophilic alkylating agent, typically generated from an alkene in the presence of a strong acid.[4][5]

The reaction proceeds via the electrophilic addition of a carbenium ion to the nitrile. The resulting nitrilium ion is then hydrolyzed to form the corresponding amide.[5] Specifically for this compound, the process begins with the reaction of diisobutylene with a nitrile, such as acetonitrile (B52724) or hydrogen cyanide, in a strong acid medium.[5][6]

Signaling Pathway: The Ritter Reaction Mechanism

The mechanism of the Ritter reaction for the synthesis of this compound from diisobutylene and acetonitrile is outlined below.

Ritter_Reaction_Mechanism diisobutylene Diisobutylene tert_octyl_cation tert-Octyl carbocation diisobutylene->tert_octyl_cation Protonation H2SO4 H₂SO₄ (strong acid) acetonitrile Acetonitrile (CH₃CN) nitrilium_ion Nitrilium ion intermediate tert_octyl_cation->nitrilium_ion Nucleophilic attack by nitrile amide_intermediate N-tert-Octylacetamide nitrilium_ion->amide_intermediate Hydration water H₂O (hydrolysis) hydrolysis_step Hydrolysis (acid or base) tert_octylamine This compound amide_intermediate->tert_octylamine Hydrolysis

Ritter Reaction Mechanism for this compound Synthesis

Quantitative Data from Industrial Syntheses

Several patented industrial processes have optimized the Ritter reaction for the production of this compound. The following tables summarize the key quantitative parameters from these methods.

Table 1: Amidation Reaction Parameters for N-tert-Octylacetamide Synthesis
ParameterPatent CN1401626A[2]Patent CN100503834C[7]Patent (Solvent-Free)[6]
Reactants Diisobutylene, AcetonitrileDiisobutylene, Benzyl (B1604629) CyanideDiisobutylene, Acetonitrile
Solvent Glacial Acetic AcidGlacial Acetic AcidSolvent-free
Catalyst Concentrated H₂SO₄, WaterConcentrated H₂SO₄Concentrated H₂SO₄, Phase Transfer Catalyst
Molar Ratio (Diisobutylene:Nitrile:H₂SO₄:Water) 1.00 : 1.00-2.00 : 1.00-2.00 : 0.10-1.00Not specifiedNot specified
Reaction Temperature 10-50 °C40-50 °C70 °C
Reaction Time 5-15 hours6 hours8 hours
Yield of N-tert-octylacetamide >90%>90%Not specified
Table 2: Hydrolysis Reaction Parameters for this compound Synthesis
ParameterPatent CN1401626A[2]Patent CN100503834C[7]Patent (Solvent-Free)[6]
Starting Material N-tert-octylacetamideN-tert-octyl phenylacetamideN-tert-octylacetamide
Hydrolysis Agent 10-30% aq. NaOHAcylaseaq. NaOH
Molar Ratio (Amide:NaOH) 1 : 1-4Not applicableNot specified
Reaction Temperature 180-280 °C (in autoclave)Room TemperatureNot specified
Reaction Time 3-15 hours3 hoursNot specified
Yield of this compound Not specified>85%>95% (total yield)

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, including the inferred original 1948 protocol and more recent industrial procedures.

The Original Ritter and Minieri Synthesis (1948) - Inferred Protocol

Based on the seminal publication, the following is an inferred experimental protocol for the laboratory-scale synthesis of N-tert-octylacetamide.

Step 1: Synthesis of N-tert-Octylacetamide

  • In a reaction flask equipped with a stirrer and a dropping funnel, a mixture of diisobutylene and an excess of acetonitrile in glacial acetic acid is prepared.

  • The flask is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with continuous stirring, maintaining a low temperature.

  • After the addition of sulfuric acid, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction mixture is then poured into ice water, leading to the precipitation of crude N-tert-octylacetamide.

  • The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as aqueous ethanol.

Step 2: Hydrolysis to this compound

  • The purified N-tert-octylacetamide is refluxed with an excess of aqueous sodium hydroxide (B78521) solution.

  • The reaction progress is monitored until the hydrolysis is complete.

  • The resulting this compound is isolated by steam distillation or solvent extraction.

  • The crude amine is then dried and purified by fractional distillation.

Modern Industrial Synthesis Protocol (Adapted from Patents)

The following protocol is a generalized representation of modern industrial-scale synthesis of this compound.[2][6][7]

Step 1: Amidation Reaction

  • Diisobutylene, acetonitrile, concentrated sulfuric acid, and water are reacted in a molar ratio of approximately 1.00:1.10-1.50:1.10-1.50:0.30-0.70 in glacial acetic acid.[2]

  • The reaction is conducted at a temperature of 20-40 °C for 7-12 hours.[2]

  • Upon completion, the reaction mixture is subjected to reduced pressure distillation to recover glacial acetic acid and unreacted diisobutylene.[2]

  • The distillation residue is neutralized with an aqueous solution of sodium hydroxide or sodium acetate, filtered, washed with water, and dried to yield N-tert-octylacetamide.[2]

Step 2: Hydrolysis Reaction

  • The N-tert-octylacetamide is added to a 10-30% aqueous sodium hydroxide solution in a molar ratio of 1:1.5-2.5.[2]

  • The mixture is heated in an autoclave to 220-260 °C and reacted for 5-11 hours.[2]

  • After cooling, the oil layer containing this compound is separated from the aqueous layer.

  • The organic layer is dried with anhydrous sodium sulfate (B86663) and purified by distillation to obtain high-purity this compound.[2]

Alternative Synthesis Method

While the Ritter reaction is the dominant method, an alternative synthesis has been reported involving the reaction of diisobutylene with benzyl cyanide in the presence of concentrated sulfuric acid and water to form N-tert-octyl phenylacetamide.[7] This intermediate is then hydrolyzed, potentially using an acylase enzyme for milder reaction conditions, to yield this compound.[7]

Experimental Workflow

The general workflow for the synthesis and purification of this compound via the Ritter reaction is depicted below.

Experimental_Workflow start Start: Reactants (Diisobutylene, Nitrile, Acid, Solvent) amidation Amidation Reaction (Ritter Reaction) start->amidation workup1 Workup 1: Precipitation and Filtration amidation->workup1 intermediate Intermediate: N-tert-Octylacetamide workup1->intermediate hydrolysis Hydrolysis Reaction (Acid or Base) intermediate->hydrolysis workup2 Workup 2: Extraction/Distillation hydrolysis->workup2 purification Purification: Fractional Distillation workup2->purification product Final Product: this compound purification->product

General Experimental Workflow for this compound Synthesis

Conclusion

The discovery of the Ritter reaction in 1948 was a pivotal moment in organic synthesis, providing a robust and scalable method for the production of this compound. This technical guide has provided a detailed overview of this initial discovery and subsequent industrial processes, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The detailed protocols and comparative data serve as a practical resource for the synthesis and understanding of this important industrial amine.

References

A Comprehensive Technical Guide to the Fundamental Reaction Pathways of tert-Octylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-octylamine, a sterically hindered primary amine, is a versatile and pivotal building block in modern organic synthesis and drug development. Its unique structural characteristics, featuring a bulky 2,4,4-trimethylpentan-2-yl group, impart distinct reactivity and selectivity, making it a valuable synthon for a diverse array of molecular architectures. This in-depth technical guide delineates the fundamental reaction pathways involving this compound, with a primary focus on its synthesis and principal transformations. We provide a thorough examination of the prevalent Ritter reaction for its industrial production, alongside an exploration of alternative synthetic strategies. Key reactions of this compound, including N-alkylation, acylation, oxidation, and its application in palladium-catalyzed cross-coupling reactions, are discussed in detail. This guide aims to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summarized in comparative tables, and visual representations of reaction pathways and workflows to facilitate its application in research and development.

Introduction

This compound, systematically named 2,4,4-trimethylpentan-2-amine, is a primary amine characterized by a highly branched alkyl substituent.[1] This significant steric hindrance around the amino group is a defining feature that governs its chemical behavior, influencing reaction kinetics and directing the regioselectivity of its transformations.[1] While its basicity is typical of a primary amine, the bulky tert-octyl group can modulate its nucleophilicity, often preventing undesired side reactions.[1]

These properties have led to its widespread use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2] In the pharmaceutical industry, the this compound moiety is incorporated into various drug candidates, contributing to the modulation of their pharmacokinetic and pharmacodynamic profiles.[3][4] Notably, it is used in the synthesis of aminomethyltetracycline derivatives as novel antibacterial agents and in the preparation of uracil (B121893) derivatives that act as deoxyuridine triphosphatase inhibitors.[3][4]

This guide provides a detailed exploration of the core reaction pathways associated with this compound, from its synthesis to its key chemical transformations, to empower researchers and professionals in leveraging its full synthetic potential.

Synthesis of this compound

The industrial synthesis of this compound is predominantly achieved through the Ritter reaction, a robust and scalable method.[1][5] However, other pathways, such as the Leuckart reaction and reductive amination, represent potential, albeit less common, synthetic routes.

The Ritter Reaction: The Primary Industrial Pathway

The Ritter reaction is the most common and industrially significant method for the synthesis of this compound.[1][5][6] This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is typically generated from an alkene or a tertiary alcohol.[7] In the case of this compound synthesis, diisobutylene serves as the carbocation precursor.[6] The reaction proceeds in two main stages: the formation of an N-tert-octyl amide intermediate, followed by its hydrolysis to yield the final primary amine.[5]

A large-scale application of the Ritter reaction is in the synthesis of this compound, by way of the intermediate formamide (B127407). An estimated 10,000 tons per year of this compound and related lipophilic amines were prepared this way in the year 2000.[5]

// Reactants Diisobutylene [label="Diisobutylene"]; Nitrile [label="R-C≡N\n(e.g., HCN, CH₃CN)"]; H2SO4 [label="H₂SO₄ (conc.)", shape=plaintext]; H2O [label="H₂O", shape=plaintext];

// Intermediates Carbocation [label="tert-Octyl\nCarbocation", shape=box, style=rounded, fillcolor="#F1F3F4"]; Nitrilium [label="Nitrilium Ion", shape=box, style=rounded, fillcolor="#F1F3F4"]; Amide [label="N-tert-Octyl Amide", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Product Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Flow Diisobutylene -> Carbocation [label="+ H⁺"]; Carbocation -> Nitrilium [label="+ R-C≡N"]; Nitrile -> Nitrilium; Nitrilium -> Amide [label="+ H₂O"]; Amide -> Product [label="Hydrolysis\n(H⁺ or OH⁻)"]; } /dot

Caption: The Ritter reaction pathway for this compound synthesis.

Reactants (Nitrile)Catalyst/SolventTemperature (°C)Time (h)Yield of Amide (%)Yield of Amine (%)Reference
Acetonitrile (B52724)H₂SO₄ / Glacial Acetic Acid10-505-15>85~90 (overall)[8]
PhenylacetonitrileH₂SO₄ / Glacial Acetic Acid20-502-6>90>85 (enzymatic hydrolysis)[9]
ChloroacetonitrileSulfuric Acid--73-95 (for various tert-alcohols)61-89 (after cleavage)[2]

This protocol is adapted from a patented industrial process.[8]

  • Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add diisobutylene (1.00 mol), acetonitrile (1.10-1.50 mol), and glacial acetic acid.

  • Amidation: Cool the mixture to 10-20°C in an ice bath. Slowly add concentrated sulfuric acid (1.10-1.50 mol) while maintaining the temperature between 20-40°C.

  • Reaction: After the addition is complete, continue stirring at 20-40°C for 7-12 hours.

  • Workup: The reaction mixture is then subjected to reduced pressure distillation to recover glacial acetic acid and unreacted diisobutylene. The residue is neutralized with an aqueous solution of sodium hydroxide (B78521) or sodium acetate.

  • Isolation: The precipitated N-tert-octylacetamide is collected by filtration, washed with water, and dried.

  • Reaction Setup: The N-tert-octylacetamide is placed in a 10-30% aqueous sodium hydroxide solution, with a molar ratio of amide to sodium hydroxide of 1:1 to 1:4.

  • Hydrolysis: The mixture is heated to 220-260°C and maintained at this temperature for 5-11 hours.

  • Isolation: After cooling, the organic layer is separated, dried with anhydrous sodium sulfate, and distilled to yield pure this compound.

Alternative Synthesis Pathways

While the Ritter reaction is dominant, other methods for amine synthesis can theoretically be applied to produce this compound.

The Leuckart reaction is a method for the reductive amination of aldehydes and ketones using ammonium (B1175870) formate (B1220265) or formamide as both the nitrogen source and the reducing agent.[10][11] This reaction typically requires high temperatures (120-165°C).[10] While broadly applicable, its specific use for the direct synthesis of this compound from a corresponding ketone (if available) is not well-documented in the literature, and it is generally noted that the synthesis of primary amines can be challenging with this method.[12] The reaction can be catalyzed by magnesium chloride.[13]

Direct reductive amination involves the reaction of a ketone or aldehyde with ammonia (B1221849) in the presence of a reducing agent. For this compound, this would theoretically involve the reductive amination of 2,4,4-trimethyl-2-pentanone with ammonia. This process can be catalyzed by various metals, such as nickel, platinum, or palladium, under a hydrogen atmosphere.[14]

Fundamental Reactions of this compound

The reactivity of this compound is largely defined by its primary amino group, with the steric bulk of the tert-octyl substituent playing a significant role in selectivity.

N-Alkylation and N-Acylation

This compound readily undergoes N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides to form the corresponding secondary amines and amides, respectively. These are fundamental transformations for incorporating the tert-octyl group into more complex molecules.[1]

ReactionElectrophileBase/SolventTemperatureYield (%)Reference
N-AlkylationAcyl chlorides or alkyl halidesTriethylamine (B128534) / DichloromethaneReflux>90 (specific examples)[1]
N-Acylation-----

This protocol is a general procedure for the N-alkylation of this compound.[1]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Base Addition: Add triethylamine (1.1-1.5 eq) to the solution.

  • Electrophile Addition: Slowly add the alkyl halide or acyl chloride (1.0-1.2 eq) to the stirred solution.

  • Reaction: The reaction mixture is typically stirred at room temperature or refluxed until the starting material is consumed (monitored by TLC or GC).

  • Workup: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or distillation.

Oxidation

This compound can be oxidized to form nitroso-tert-octane.[1] This reaction is a useful transformation for further synthetic manipulations.

Oxidizing AgentSolventTemperature (°C)Yield (%)Reference
Hydrogen Peroxide / Sodium Tungstate (B81510)Methanol (B129727)/Water1552[15]
Peracetic AcidEthyl Acetate/Water0-5-[15]
m-Chloroperoxybenzoic acid---[15]

This protocol is from Organic Syntheses.[15]

  • Reaction Setup: To a 1-L, three-necked flask, add methanol (120 mL), this compound (51.7 g, 0.4 mol), and a solution of the tetrasodium (B8768297) salt of ethylenediaminetetraacetic acid (1.2 g) and sodium tungstate dihydrate (2.52 g) in water (90 mL).

  • Oxidant Addition: Cool the solution to 15°C. Add 16% hydrogen peroxide solution (361 mL, 1.7 mol) over 5 hours.

  • Reaction: Stir the blue reaction mixture for an additional 16 hours.

  • Workup: Extract the product with petroleum ether (3 x 50 mL). Wash the organic layer twice with 2 N hydrochloric acid to remove unreacted amine, followed by a brine wash.

  • Isolation: Dry the organic layer over MgSO₄ and remove the solvent by distillation. Further distillation of the residue affords nitroso-tert-octane.

Buchwald-Hartwig Amination

This compound is a valuable coupling partner in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][16] This reaction allows for the synthesis of N-aryl-tert-octylamines from aryl halides or triflates. The steric hindrance of this compound can be advantageous in these reactions, sometimes reducing undesired side reactions.[1]

// Nodes ArylHalide [label="Aryl Halide (Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; TertOctylamine [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_Catalyst [label="Pd Catalyst\n(e.g., Pd(OAc)₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ligand [label="Ligand\n(e.g., RuPhos)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., NaOtBu)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent\n(e.g., Toluene)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ReactionVessel [label="Reaction Mixture", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Heating", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Workup & Purification", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="N-Aryl-tert-octylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ArylHalide -> ReactionVessel; TertOctylamine -> ReactionVessel; Pd_Catalyst -> ReactionVessel; Ligand -> ReactionVessel; Base -> ReactionVessel; Solvent -> ReactionVessel; ReactionVessel -> Heating; Heating -> Workup; Workup -> Product; } /dot

Caption: General workflow for the Buchwald-Hartwig amination.

Aryl HalideLigandBaseSolventTemperature (°C)Yield (%)Reference
6-chloroimidazopyridine- (Pd catalysis)--->90[1]
Aryl/Heteroaryl HalidesRuPhosNaOtBuToluene (or solvent-free)110High to quantitative[17]

This is a general protocol adapted from literature procedures.[17]

  • Reaction Setup: To an oven-dried reaction tube, add the aryl halide (1.0 eq), Pd(OAc)₂ (1-2 mol%), and the phosphine (B1218219) ligand (e.g., RuPhos, 2-4 mol%).

  • Reagent Addition: Add this compound (1.2-1.5 eq) and the base (e.g., NaOtBu, 1.5-2.0 eq).

  • Solvent and Reaction: Add anhydrous solvent (e.g., toluene) and seal the tube. Heat the reaction mixture at the specified temperature (typically 80-110°C) for the required time.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by flash column chromatography.

Applications in Drug Development

The tert-octyl group is a valuable pharmacophore that can enhance the lipophilicity of a drug molecule, potentially improving its membrane permeability and oral bioavailability. The steric bulk can also provide metabolic stability by shielding susceptible positions from enzymatic degradation. Furthermore, the basic nitrogen atom can be crucial for receptor binding or for tuning the solubility and formulation properties of an active pharmaceutical ingredient. As previously mentioned, this compound is a key intermediate in the synthesis of certain antibacterial and antiviral compounds.[3][4]

Conclusion

This compound is a cornerstone of synthetic chemistry with a well-established and efficient primary synthesis route via the Ritter reaction. Its fundamental reactions, including N-alkylation, acylation, oxidation, and participation in cross-coupling reactions, provide a versatile toolkit for the construction of complex molecules. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with the practical knowledge required to effectively utilize this compound in their synthetic endeavors. The unique steric and electronic properties of this amine will undoubtedly continue to inspire novel applications in the future.

References

Methodological & Application

Synthesis of Derivatives from tert-Octylamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from tert-octylamine. It is intended to serve as a comprehensive resource for chemists and pharmacologists engaged in the design and synthesis of novel chemical entities for research and drug development. The sterically hindered primary amine, this compound (1,1,3,3-tetramethylbutylamine), is a valuable building block in organic synthesis due to the unique properties conferred by its bulky alkyl group.[1] Its derivatives have found applications in diverse fields, including medicinal chemistry as Toll-like receptor 7 (TLR7) agonists and antibacterial agents, and in materials science as polymerization initiators.

Synthetic Methodologies

Several key synthetic strategies can be employed to derivatize this compound, primarily targeting the nucleophilic amino group. The most common methods include the Ritter reaction for the synthesis of N-tert-octyl amides, N-alkylation and N-acylation to form substituted amines and amides, and oxidation reactions.

Ritter Reaction: Synthesis of N-tert-Octyl Amides

The Ritter reaction is a robust method for the synthesis of N-substituted amides from nitriles and a source of a stable carbocation, such as an alkene in the presence of a strong acid.[2][3] This reaction is particularly well-suited for the industrial-scale production of N-tert-octylamides.[1][2]

General Reaction Scheme:

  • Alkene (e.g., Diisobutylene) + Nitrile (e.g., Acetonitrile) --(Strong Acid)--> N-tert-Octyl Amide

A key intermediate in the synthesis of this compound itself is N-tert-octylacetamide, formed via the Ritter reaction between diisobutylene and acetonitrile.[4][5] This amide can then be hydrolyzed to yield this compound. The reaction can also be performed with various other nitriles to generate a diverse range of N-tert-octyl amides.

Experimental Protocol: Synthesis of N-tert-Octylacetamide

This protocol is adapted from a patented industrial process.[4][5]

Materials:

  • Diisobutylene

  • Acetonitrile

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Sodium Hydroxide (B78521) solution (10-30%)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer and cooling system, combine diisobutylene, acetonitrile, and glacial acetic acid. The molar ratio of diisobutylene:acetonitrile:concentrated sulfuric acid should be approximately 1.00:1.00-2.00:1.00-2.00.

  • Cool the mixture to 10-20°C and slowly add concentrated sulfuric acid while maintaining the temperature between 20°C and 40°C.

  • After the addition is complete, continue stirring at this temperature for 7-12 hours.

  • Upon completion of the reaction (monitored by TLC or GC), the reaction mixture is subjected to reduced pressure distillation to recover unreacted glacial acetic acid and diisobutylene.

  • The distillation residue is neutralized with an aqueous solution of sodium hydroxide.

  • The resulting solid N-tert-octylacetamide is collected by filtration, washed with water, and dried.

Hydrolysis to this compound:

  • The prepared N-tert-octylacetamide is mixed with a 10-30% aqueous sodium hydroxide solution in a molar ratio of 1:1.5-2.5 (amide:NaOH).

  • The mixture is heated to 220-260°C for 5-11 hours in a suitable pressure reactor.

  • After cooling, the organic layer containing this compound is separated, dried over anhydrous sodium sulfate, and purified by distillation.

A variation of this process involves the use of a phase transfer catalyst, which can improve the yield of the amidation reaction to over 95%.[4]

Table 1: Ritter Reaction Conditions and Yields for N-tert-Octylacetamide Synthesis

ReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Diisobutylene, AcetonitrileConc. H₂SO₄, Glacial Acetic Acid20-407-12~90 (Amide)[6]
Diisobutylene, AcetonitrileConc. H₂SO₄, Phase Transfer Catalyst708>95 (Amide)[5]
N-tert-octylacetamide10-30% NaOH (aq)220-2605-11High[6]
Diisobutylene, PhenylacetonitrileConc. H₂SO₄, Glacial Acetic Acid40-505>90 (Amide)[5]
N-tert-octylphenylacetamideAcylase, DMSO/Phosphate BufferRoom Temp3>85 (Amine)[5]
N-Alkylation and N-Acylation

Direct N-alkylation and N-acylation of this compound provide straightforward routes to a wide array of derivatives. These reactions typically involve the reaction of this compound with electrophilic partners such as alkyl halides or acyl chlorides in the presence of a base.

General Reaction Scheme (N-Alkylation):

  • This compound + Alkyl Halide --(Base, Solvent)--> N-Alkyl-tert-octylamine

General Reaction Scheme (N-Acylation):

  • This compound + Acyl Chloride --(Base, Solvent)--> N-Acyl-tert-octylamine

Experimental Protocol: General N-Alkylation/N-Acylation

This is a general procedure that can be adapted for various substrates.[1]

Materials:

  • This compound

  • Alkyl halide or Acyl chloride

  • Triethylamine (B128534) (NEt₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the alkyl halide or acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes).

Application Example: Synthesis of a TLR7 Agonist Intermediate

A key step in the synthesis of certain imidazopyridine-based TLR7 agonists involves the Buchwald-Hartwig amination of a chloro-substituted heterocyclic core with this compound.[1]

Table 2: N-Alkylation and N-Acylation of this compound - Examples and Data

ElectrophileReaction TypeCatalyst/BaseSolventYield (%)Reference
6-chloroimidazopyridineBuchwald-Hartwig AminationPd(OAc)₂/XPhos, Cs₂CO₃Toluene>90[1]
Various Acyl ChloridesN-AcylationTriethylamineDichloromethane(not specified)[1]
Various Alkyl HalidesN-AlkylationTriethylamineDichloromethane(not specified)[1]
Oxidation of this compound

The primary amine functionality of this compound can be oxidized to form nitroso compounds.

Experimental Protocol: Synthesis of Nitroso-tert-octane

This protocol is based on a procedure from Organic Syntheses.[7]

Materials:

Procedure:

  • In a 1-L three-necked flask, combine methanol (120 mL), this compound (51.7 g, 0.4 mol), and a solution of sodium tungstate dihydrate (2.52 g) and EDTA tetrasodium salt (1.2 g) in water (90 mL).

  • Cool the solution to 15°C in an ice bath.

  • Add 16% hydrogen peroxide solution (361 mL, 1.7 mol) dropwise over 5 hours, maintaining the temperature at 15°C.

  • Stir the resulting blue reaction mixture for an additional 16 hours.

  • Extract the product with petroleum ether (3 x 50 mL).

  • Wash the combined organic layers with 2 N hydrochloric acid (to remove unreacted amine) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the petroleum ether by distillation at atmospheric pressure.

  • Distill the residue under reduced pressure to afford nitroso-tert-octane.

Table 3: Oxidation of this compound

Oxidizing AgentProductYield (%)Boiling Point (°C/mmHg)Reference
H₂O₂ / Na₂WO₄Nitroso-tert-octane5245-55 / 18[7]

Applications in Drug Development

Derivatives of this compound have shown significant promise in the field of drug development, particularly as immunomodulators and antibacterial agents.

Toll-like Receptor 7 (TLR7) Agonists

Small molecule agonists of TLR7 are of interest for their potential to stimulate the innate immune system, making them candidates for vaccine adjuvants and cancer immunotherapy. The bulky tert-octyl group can be incorporated into heterocyclic scaffolds to generate potent and selective TLR7 agonists.

Signaling Pathway of TLR7

TLR7 is an endosomal receptor that recognizes single-stranded RNA.[8][9] Upon ligand binding, TLR7 dimerizes and recruits the adaptor protein MyD88.[6][9][10][11] This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors NF-κB and IRF7.[9] Activation of these transcription factors results in the production of pro-inflammatory cytokines and type I interferons, key mediators of the innate immune response.[8][9]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Derivative (Agonist) TLR7 TLR7 Ligand->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1_complex TAK1/TAB1/2/3 Complex TRAF6->TAK1_complex IRF7 IRF7 TRAF6->IRF7 Phosphorylation IKK_complex IKK Complex TAK1_complex->IKK_complex NFkB_complex p50/p65/IκB IKK_complex->NFkB_complex Phosphorylates IκB NFkB p50/p65 NFkB_complex->NFkB IκB degradation NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation IRF7_nuc p-IRF7 IRF7->IRF7_nuc Translocation Gene_expression Gene Transcription NFkB_nuc->Gene_expression IRF7_nuc->Gene_expression Cytokines Pro-inflammatory Cytokines & Type I IFN Gene_expression->Cytokines

Caption: TLR7 Signaling Pathway

Antibacterial Agents

This compound has been utilized in the synthesis of novel antibacterial agents, such as aminomethyltetracycline derivatives and uracil (B121893) derivatives that inhibit deoxyuridine triphosphatase.[10][11] The lipophilic tert-octyl group can enhance membrane permeability or interaction with bacterial targets.

Experimental Workflows

The synthesis of this compound derivatives often follows a multi-step sequence. Below is a generalized workflow for the development of a novel derivative, from initial synthesis to purification and characterization.

Synthesis_Workflow Start This compound + Reagent Reaction Reaction Setup (Solvent, Temperature, Time) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Distillation, or Recrystallization) Workup->Purification Characterization Structure Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Derivative Characterization->Final_Product

Caption: General Synthetic Workflow

References

Application Notes and Protocols: The Use of tert-Octylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Octylamine, a sterically hindered primary amine, is a versatile and valuable reagent in pharmaceutical synthesis.[1] Its unique structural characteristics, particularly the bulky tert-octyl group, impart distinct chemical properties that are leveraged in various stages of drug development and manufacturing. This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthesis processes, including its role as a crucial intermediate in the production of β-lactamase inhibitors, a building block for novel therapeutic agents, and a resolving agent for chiral separations.

Key Applications of this compound in Pharmaceutical Synthesis

This compound's utility in the pharmaceutical industry is multifaceted, primarily centered around three key areas:

  • Intermediate in the Synthesis of Clavulanic Acid: this compound plays a critical role in the purification of clavulanic acid, a potent β-lactamase inhibitor. It forms a stable, crystalline salt with clavulanic acid, facilitating its isolation from crude fermentation broths.[2][3][4]

  • Building Block for Active Pharmaceutical Ingredients (APIs): The tert-octyl moiety is incorporated into the structure of various drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability.[1] Notable examples include its use in the synthesis of:

    • Aminomethyltetracycline derivatives: These compounds are being investigated as novel antibacterial agents.

    • Uracil derivatives: Certain derivatives exhibit potent inhibitory effects on deoxyuridine triphosphatase, a target in antiviral and anticancer therapies.

    • Toll-Like Receptor 7 (TLR7) Agonists: These immunomodulatory agents are of interest in vaccine adjuvants and cancer immunotherapy.[1]

  • Chiral Resolving Agent: The basic nature of this compound allows it to form diastereomeric salts with racemic acidic compounds.[5] This property is exploited in the separation of enantiomers, a critical step in the development of stereochemically pure drugs.[5]

Experimental Protocols

Purification of Clavulanic Acid via this compound Salt Formation

This protocol details the purification of clavulanic acid from a fermentation broth by forming a stable intermediate salt with this compound.[1][2][3]

Workflow:

G cluster_extraction Extraction cluster_purification Purification cluster_conversion Conversion to Final Product A Aqueous Solution of Impure Clavulanate B Acidification (pH 1.5) A->B C Extraction into Ethyl Acetate B->C D Drying and Decolorizing Ethyl Acetate Extract C->D E Addition of this compound (forms crystalline salt) D->E F Isolation of This compound Clavulanate Salt E->F G Dissolution of this compound Salt in Isopropanol (B130326)/Water F->G H Addition of Potassium 2-Ethylhexanoate G->H I Crystallization and Isolation of Potassium Clavulanate H->I

Caption: Workflow for the purification of clavulanic acid.

Methodology:

  • Extraction of Clavulanic Acid:

    • An aqueous solution containing impure clavulanate is chilled to between 0 and 10°C.[2]

    • The solution is acidified to a pH of 1.5 with an appropriate acid (e.g., 25% v/v sulfuric acid).[2]

    • The clavulanic acid is then extracted into a water-immiscible organic solvent, such as ethyl acetate.[2]

  • Formation and Isolation of this compound Salt:

    • The organic extract is dried using a suitable desiccant (e.g., magnesium sulfate) and decolorized with activated charcoal.[2]

    • The dried and decolorized solution is cooled to below 10°C, preferably below 5°C.[2]

    • A solution of this compound in the same organic solvent is added dropwise to the clavulanic acid solution.[2]

    • The resulting crystalline slurry of the this compound salt of clavulanic acid is stirred for approximately 2 hours at 5°C.[2]

    • The crystalline salt is isolated by filtration, washed with a small amount of cold ethyl acetate, and dried under vacuum.[2]

  • Conversion to Potassium Clavulanate:

    • The isolated this compound clavulanate salt is dissolved in a mixture of isopropanol and a small amount of water (0-5%).[2]

    • A solution of a potassium salt, such as potassium 2-ethylhexanoate, in isopropanol is added to the dissolved this compound salt.[2]

    • This results in the precipitation of potassium clavulanate, which is then isolated by filtration.

Quantitative Data:

ParameterValueReference
Starting MaterialAqueous solution of clavulanic acid (12 mg/mL)[2]
Extraction SolventEthyl Acetate[2]
Precipitation Temperature< 5°C[2]
Yield of this compound Salt82%[2]
Overall Yield of Potassium Clavulanate72.37%[1]
Synthesis of N-Substituted Intermediates via Ritter Reaction

The Ritter reaction is a classic method for the synthesis of N-substituted amides from nitriles and a source of a carbocation, such as an alkene or a tertiary alcohol.[5][6] This reaction can be used to synthesize N-(tert-octyl)amides, which are valuable intermediates in pharmaceutical synthesis.

Reaction Scheme:

G cluster_products Diisobutylene Diisobutylene plus1 + Nitrile R-C≡N Amide N-(tert-Octyl)amide Nitrile->Amide H₂SO₄, Glacial Acetic Acid

Caption: General scheme of the Ritter Reaction.

Methodology for N-tert-Octyl Phenylacetamide Synthesis:

  • Reaction Setup:

  • Addition of Catalyst:

    • Slowly add concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 50°C.[7]

  • Reaction:

    • After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., 40-50°C) for several hours until the reaction is complete (monitored by a suitable analytical technique).[7]

  • Work-up and Isolation:

    • The reaction mixture is worked up by adding it to a mixture of ice and water, followed by neutralization with a base (e.g., 5% sodium hydroxide (B78521) solution) to precipitate the product.[7]

    • The solid N-tert-octyl phenylacetamide is collected by filtration, washed with water, and dried.[7]

Quantitative Data:

ParameterValueReference
Diisobutylene116.2 mL[8]
Phenylacetonitrile57.6 mL[8]
Glacial Acetic Acid400 mL[8]
Concentrated H₂SO₄80 mL[8]
Reaction Temperature40-50°C[8]
Reaction Time4 hours[8]
Yield of N-tert-octyl phenylacetamide> 90%[8]
Synthesis of TLR7 Agonists via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This compound can be used as a nucleophile in this reaction to synthesize N-substituted heteroaromatic compounds, such as TLR7 agonists.[1]

Reaction Scheme:

G cluster_products ArylHalide Aryl-X (e.g., 6-chloroimidazopyridine) plus + TertOctylamine This compound Product N-(tert-Octyl)arylamine TertOctylamine->Product Pd Catalyst, Ligand, Base

Caption: Buchwald-Hartwig amination with this compound.

General Protocol:

  • Reaction Setup:

    • To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

    • Add the aryl halide (e.g., 6-chloroimidazopyridine) and this compound.

    • Add an anhydrous solvent (e.g., toluene (B28343) or dioxane).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data (Representative):

ParameterValueReference
Aryl Halide1 equivalentGeneral Protocol
This compound1.2 equivalentsGeneral Protocol
Palladium Catalyst1-5 mol%General Protocol
Ligand2-10 mol%General Protocol
Base2 equivalentsGeneral Protocol
Yield> 90% (optimized)[1]
Chiral Resolution of a Racemic Acidic Drug

This compound can be used as a resolving agent to separate the enantiomers of a racemic acidic drug through the formation of diastereomeric salts.

Workflow:

G cluster_salt_formation Diastereomeric Salt Formation cluster_separation Separation cluster_liberation Liberation of Enantiomer A Racemic Acidic Drug ((R)-Acid + (S)-Acid) B Addition of (S)-tert-Octylamine A->B C Formation of Diastereomeric Salts: ((R)-Acid)-(S)-Amine ((S)-Acid)-(S)-Amine B->C D Fractional Crystallization C->D E Isolation of Less Soluble Diastereomeric Salt D->E F Mother Liquor containing More Soluble Diastereomer D->F G Treatment of Isolated Salt with Acid E->G H Isolation of Enantiomerically Pure (R)-Acid G->H

References

Application Notes and Protocols for tert-Octylamine as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of steel is a significant challenge across various industries, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. tert-Octylamine, a branched primary amine, presents potential as an effective corrosion inhibitor for steel, particularly in acidic environments. Its efficacy is attributed to the presence of the nitrogen atom, which acts as an active center for adsorption onto the metal surface, forming a protective barrier.[1][2] This document provides detailed application notes, experimental protocols, and a proposed mechanism for the use of this compound as a corrosion inhibitor for steel. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide leverages data from structurally similar amines, namely tert-Butylamine and n-Octylamine, to provide a comparative performance overview.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound on a steel surface involves its adsorption, which forms a protective film that isolates the metal from the corrosive environment.[1][2] This process is facilitated by the lone pair of electrons on the nitrogen atom in the amine group, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface. The bulky, branched structure of the tert-octyl group is expected to enhance the surface coverage and create a more compact and robust hydrophobic barrier, repelling corrosive species like water and hydronium ions.

The adsorption process can be a combination of:

  • Physisorption: Electrostatic interaction between the protonated amine in acidic solution and the negatively charged steel surface (at potentials negative to the potential of zero charge).

  • Chemisorption: Coordinate bonding between the nitrogen atom and the iron surface.

This adsorption blocks the active sites for both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thus acting as a mixed-type inhibitor.[1][2]

Corrosion_Inhibition_Mechanism H+ H⁺ H2 H2 H+->H2 Cathodic Hydrogen Evolution (Inhibited) Cl- Cl⁻ tOctNH2 This compound (R-NH₂) tOctNH3+ Protonated This compound (R-NH₃⁺) tOctNH2->tOctNH3+ Protonation Fe Fe (Anodic Site) tOctNH2->Fe Adsorption (Chemisorption) tOctNH3+->Fe Adsorption (Physisorption) Fe2+ Fe2+ Fe->Fe2+ Anodic Dissolution (Inhibited) Cathodic_Site Cathodic Site

Caption: Proposed mechanism of this compound adsorption on a steel surface.

Data Presentation: Comparative Performance of Amine-Based Corrosion Inhibitors

The following tables summarize the corrosion inhibition performance of tert-Butylamine and n-Octylamine, which can be used as a reference to estimate the potential efficacy of this compound.

Table 1: Inhibition Efficiency of tert-Butylamine on Mild Steel in HCl Solution (Weight Loss Method) [1][2]

Inhibitor Concentration (ppm)Temperature (°C)Inhibition Efficiency (%)
503065.2
1003073.5
1503081.3
2003088.1
505058.9
1005066.7
1505074.2
2005080.5

Table 2: Electrochemical Polarization Data for tert-Butylamine on Mild Steel in HCl at 30°C [1][2]

Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
0 (Blank)-4851150-
50-49040065.2
100-49530573.5
150-50021581.3
200-50513788.1

Table 3: Comparative Inhibition Efficiency of n-Octylamine on Mild Steel in 1 M HCl [3]

InhibitorCorrosive MediumInhibitor ConcentrationTemperature (°C)Inhibition Efficiency (%)
n-Octylamine1 M HCl5 x 10⁻³ M3092.5

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis A Prepare Steel Coupons (Polishing, Cleaning, Weighing) D Weight Loss Measurement A->D E Potentiodynamic Polarization A->E F Electrochemical Impedance Spectroscopy (EIS) A->F B Prepare Corrosive Solution (e.g., 1 M HCl) B->D B->E B->F C Prepare Inhibitor Solutions (this compound at various concentrations) C->D C->E C->F G Calculate Inhibition Efficiency and Corrosion Rate D->G I Surface Characterization (SEM, AFM - Optional) D->I E->G E->I F->G F->I H Determine Adsorption Isotherm (e.g., Langmuir) G->H

Caption: General experimental workflow for evaluating a corrosion inhibitor.

Weight Loss (Gravimetric) Method

Objective: To determine the corrosion rate of steel in the presence and absence of this compound and to calculate the inhibitor's efficiency.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive papers of different grades (e.g., 240, 400, 600, 800, 1200 grit)

  • Acetone and distilled water for cleaning

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Glass beakers and desiccator

Protocol:

  • Mechanically polish the mild steel coupons with a series of abrasive papers to a mirror finish.

  • Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.

  • Accurately weigh each coupon and record its initial weight.

  • Prepare the corrosive solution (e.g., 1 M HCl) and various concentrations of this compound in the corrosive solution.

  • Immerse the weighed coupons in the test solutions (with and without the inhibitor) in beakers.

  • Maintain the beakers at a constant temperature using a water bath for a specified period (e.g., 6, 12, 24 hours).

  • After the immersion period, remove the coupons, clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Weigh the cleaned coupons and record the final weight.

  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR in mm/year): CR = (8.76 × 10⁴ × ΔW) / (A × t × ρ)

      • Where:

        • ΔW is the weight loss in grams

        • A is the surface area of the coupon in cm²

        • t is the immersion time in hours

        • ρ is the density of steel in g/cm³ (typically 7.85 g/cm³)

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • Where:

        • CR_blank is the corrosion rate in the absence of the inhibitor

        • CR_inh is the corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and to identify the type of inhibition (anodic, cathodic, or mixed).

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: steel specimen; counter electrode: platinum or graphite; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)

  • Corrosive solution with and without various concentrations of this compound

Protocol:

  • Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Assemble the three-electrode cell with the steel working electrode, counter electrode, and reference electrode.

  • Fill the cell with the test solution.

  • Allow the system to stabilize by measuring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Determine the corrosion current density (icorr) and corrosion potential (Ecorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100

      • Where:

        • icorr_blank is the corrosion current density in the absence of the inhibitor

        • icorr_inh is the corrosion current density in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the kinetics of the electrochemical processes at the metal/solution interface and to determine the charge transfer resistance (Rct).

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (same as for PDP)

  • Corrosive solution with and without various concentrations of this compound

Protocol:

  • Set up the electrochemical cell as described for the PDP measurements.

  • Allow the system to stabilize at the OCP for about 30-60 minutes.

  • Apply a small amplitude AC sinusoidal voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and represent it as Nyquist and Bode plots.

  • Fit the Nyquist plots to a suitable equivalent electrical circuit (e.g., a Randles circuit) to determine the electrochemical parameters, including the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100

      • Where:

        • Rct_blank is the charge transfer resistance in the absence of the inhibitor

        • Rct_inh is the charge transfer resistance in the presence of the inhibitor

Adsorption Isotherm

To understand the adsorption mechanism of this compound on the steel surface, the experimental data can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is often a good starting point for modeling the adsorption of corrosion inhibitors. The degree of surface coverage (θ), calculated from the inhibition efficiency (θ = IE% / 100), is related to the inhibitor concentration (C) by the Langmuir equation:

C / θ = 1 / K_ads + C

Where K_ads is the equilibrium constant for the adsorption process. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.

Conclusion

References

Applications of tert-Octylamine in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-octylamine, a sterically hindered primary amine, serves as a versatile building block in polymer chemistry. Its bulky tert-octyl group imparts unique properties to polymers and polymerization processes. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in polymer synthesis, focusing on its role as a monomer in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Additionally, it explores its potential as a precursor for azo initiators and ligands in Atom Transfer Radical Polymerization (ATRP), providing context and protocols for analogous systems due to the limited availability of specific procedures for this compound-derived compounds in these areas.

Application 1: Monomer in RAFT Polymerization of N-tert-Octylacrylamide (OAA)

N-tert-octylacrylamide (OAA) is a hydrophobic monomer that can be polymerized via RAFT to create well-defined homopolymers and block copolymers. Poly(N-tert-octylacrylamide) (POAA) is a thermoresponsive polymer that can be utilized as a steric stabilizer in polymerization-induced self-assembly (PISA).

Quantitative Data Summary

The following table summarizes the results for the RAFT solution polymerization of OAA to synthesize POAA homopolymers.

Target DPMonomer Conversion (%)Mn ( g/mol )Mw/Mn
25>986,2001.18
50>9810,1001.15
759614,5001.15
1008216,8001.22
1009519,5001.19
Experimental Protocol: RAFT Solution Polymerization of OAA

This protocol describes the synthesis of a POAA homopolymer with a target degree of polymerization (DP) of 85.[1]

Materials:

  • tert-Octyl acrylamide (B121943) (OAA)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) RAFT agent

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator

  • 1,4-Dioxane (B91453) (synthesis grade)

  • Nitrogen gas

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine OAA (20.11 g, 0.11 mol), DDMAT RAFT agent (0.40 g, 1.10 mmol; target DP = 100), AIBN (18.0 mg, 0.11 mmol; DDMAT/AIBN molar ratio = 10), and 1,4-dioxane (30.79 g, to achieve 40% w/w solids).

  • Degassing: Seal the flask and purge with nitrogen gas for 20 minutes with continuous magnetic stirring to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and allow the polymerization to proceed for 60 minutes.

  • Quenching: After 60 minutes, quench the reaction by exposing the hot reaction solution to air while rapidly cooling it to 20 °C.

  • Characterization: Determine the final monomer conversion using ¹H NMR spectroscopy. The molecular weight and polydispersity (Mw/Mn) can be determined by gel permeation chromatography (GPC).

  • Purification: Precipitate the polymer by adding the reaction mixture to an excess of cold methanol. Collect the polymer by filtration and dry under vacuum.

Experimental Workflow: RAFT Polymerization of OAA

RAFT_Polymerization cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification A Combine OAA, DDMAT, AIBN, and 1,4-Dioxane B Degas with Nitrogen (20 min) A->B C Heat to 70°C (60 min) B->C D Quench Reaction (Cool & Expose to Air) C->D E Characterize (¹H NMR, GPC) D->E F Purify by Precipitation in Methanol E->F

Caption: Workflow for the RAFT solution polymerization of N-tert-octylacrylamide.

Application 2: Precursor for Azo Initiators in Radical Polymerization

This compound can be used to synthesize azoalkanes, which serve as thermal initiators for radical polymerization. These initiators are particularly useful in the bulk polymerization of monomers like styrene (B11656), where high temperatures are required to achieve high conversion. Azo initiators derived from this compound offer an alternative to peroxides, which can degrade the resulting polymer at elevated temperatures.

Conceptual Workflow for Synthesis and Application of a this compound-Derived Azo Initiator

Azo_Initiator_Workflow cluster_synthesis Initiator Synthesis cluster_polymerization Bulk Polymerization of Styrene A This compound B Reaction to form Azoalkane A->B Oxidation/ Coupling C Azoalkane Initiator B->C E Heat to initiate decomposition C->E D Styrene Monomer D->E F Polystyrene E->F

Caption: Conceptual workflow for using this compound as a precursor for an azo initiator in styrene polymerization.

Application 3: Precursor for Ligands in Atom Transfer Radical Polymerization (ATRP)

This compound can serve as a building block for the synthesis of nitrogen-based ligands for copper-mediated ATRP. The bulky alkyl group can influence the solubility and catalytic activity of the copper complex. A prominent example of a ligand derived from a similar amine is N,N-bis(2-pyridylmethyl)octylamine (BPMOA). While a detailed synthesis protocol starting specifically from this compound is not available, a procedure for a closely related tert-butylamine (B42293) derivative is provided for reference.

Experimental Protocol: Synthesis of N,N-Bis(2-pyridylmethyl)-tert-butylamine (analogue to this compound derivative)[2]

Materials:

  • 2-Picolyl chloride hydrochloride

  • 2-Amino-2-methylpropane (tert-butylamine)

  • Sodium hydroxide (B78521) (NaOH) solution (20%)

  • Chloroform (CHCl₃)

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: To an aqueous solution of 2-picolyl chloride hydrochloride (3.937 g, 24 mmol in 0.5 mL of water), add 6 mL of 20% NaOH solution to form a pink emulsion.

  • Addition of Amine: Add 2-amino-2-methylpropane (12 mmol) to the mixture and stir at 60 °C.

  • Base Addition: Add 40 mL of 20% NaOH solution over a period of 1 hour and continue stirring for an additional 12 hours.

  • Extraction: Extract the crude product with CHCl₃.

  • Washing and Drying: Wash the organic layer with water and dry over Na₂SO₄.

  • Purification: The product can be further purified by column chromatography or crystallization.

Logical Relationship for ATRP using a this compound-Derived Ligand

ATRP_Logic cluster_components ATRP System Components cluster_process Polymerization Process Monomer Styrene or (Meth)acrylate Propagation Monomer Addition Monomer->Propagation Initiator Alkyl Halide Equilibrium Reversible Activation/ Deactivation Initiator->Equilibrium Catalyst Cu(I)Br Catalyst->Equilibrium Ligand This compound Derivative Ligand->Equilibrium Equilibrium->Propagation Active Radical Species Controlled_Polymer Well-defined Polymer (Low Mw/Mn) Propagation->Controlled_Polymer

Caption: Logical relationship of components in an ATRP system utilizing a this compound-derived ligand.

Conclusion

This compound is a valuable and versatile chemical intermediate in polymer chemistry. Its application as a monomer in the RAFT polymerization of N-tert-octylacrylamide is well-documented, enabling the synthesis of controlled polymer architectures. While its use as a precursor for azo initiators and ATRP ligands is conceptually sound, further research is needed to establish specific and optimized experimental protocols for these applications. The information and protocols provided herein serve as a comprehensive guide for researchers interested in leveraging the unique properties of this compound in advanced polymer synthesis.

References

Application Notes: Standard Protocol for the Ritter Reaction Synthesis of tert-Octylamine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of tert-octylamine using the Ritter reaction. This method is intended for use by researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The Ritter reaction is a powerful chemical method for converting a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid.[1] The reaction proceeds via the formation of a stable carbocation, which is then attacked by the nitrile. The resulting nitrilium ion is subsequently hydrolyzed to form the corresponding amide.[2][3] This reaction is particularly effective for producing amides from tertiary alcohols, or alkenes that can form tertiary carbocations, making it the premier method for preparing amides of tertiary carbinamines.[4]

A significant industrial application of the Ritter reaction is the large-scale synthesis of this compound.[1][5] The process typically starts with diisobutylene, which, in the presence of a strong acid like sulfuric acid, generates a stable tert-octyl carbocation. This carbocation reacts with a nitrile (historically, hydrogen cyanide, or more commonly in lab settings, acetonitrile) to form an N-tert-octyl amide intermediate.[6][7] This intermediate is then hydrolyzed to yield the final product, this compound.

Experimental Protocols

This section details the two-stage procedure for synthesizing this compound from diisobutylene via the Ritter reaction.

Safety Precautions:

  • This procedure involves the use of highly corrosive concentrated sulfuric acid and flammable organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction can be exothermic. Maintain strict temperature control, especially during the addition of sulfuric acid.

Stage 1: Synthesis of N-tert-octylacetamide

This stage involves the reaction of diisobutylene with acetonitrile (B52724) in the presence of concentrated sulfuric acid and glacial acetic acid to form the intermediate amide.[6]

Materials:

  • Diisobutylene

  • Acetonitrile

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (98%)

  • Ice-water bath

  • Sodium hydroxide (B78521) (NaOH) solution (for neutralization)

  • Deionized water

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain temperature control.

  • To the flask, add diisobutylene and glacial acetic acid.

  • Begin stirring and cool the mixture to 0-5 °C.

  • Slowly add acetonitrile to the stirred mixture.

  • Carefully add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition is highly exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

  • Pour the reaction mixture slowly into a beaker containing crushed ice and water to quench the reaction. This will precipitate the N-tert-octylacetamide product.

  • Neutralize the mixture carefully by adding a cold sodium hydroxide solution until the pH is approximately 7.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the collected N-tert-octylacetamide product, for instance, in a vacuum oven at low heat.

Stage 2: Hydrolysis of N-tert-octylacetamide to this compound

The intermediate amide is hydrolyzed under basic conditions to yield the final this compound.

Materials:

  • N-tert-octylacetamide (from Stage 1)

  • Sodium Hydroxide (NaOH) pellets

  • Ethanol or a suitable solvent system

  • Separatory funnel

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Place the dried N-tert-octylacetamide into a round-bottom flask equipped with a reflux condenser.

  • Add a solution of sodium hydroxide in a mixture of water and ethanol.

  • Heat the mixture to reflux and maintain reflux for 4-6 hours until the hydrolysis is complete (progress can be monitored by TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer multiple times with an organic solvent like diethyl ether.[6]

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation to yield the final, pure product.[8]

Data Presentation

The following table summarizes the key quantitative parameters for a representative synthesis protocol.

ParameterStage 1: Amide FormationStage 2: Amide Hydrolysis
Primary Reactant DiisobutyleneN-tert-octylacetamide
Reagents Acetonitrile, Conc. H₂SO₄, Glacial Acetic AcidSodium Hydroxide, Water, Ethanol
Molar Ratio (approx.) 1 : 1.2 : 2 (Diisobutylene : Acetonitrile : H₂SO₄)1 : 3 (Amide : NaOH)
Temperature 0-10 °C (addition), then Room Temp.Reflux (approx. 80-100 °C)
Reaction Time 3-5 hours4-6 hours
Product N-tert-octylacetamideThis compound

Diagrams and Visualizations

Ritter Reaction Signaling Pathway

The following diagram illustrates the general mechanism of the Ritter reaction for the synthesis of this compound.

Ritter_Mechanism Diisobutylene Diisobutylene Carbocation tert-Octyl Carbocation Diisobutylene->Carbocation Protonation H_Plus H⁺ (from H₂SO₄) Nitrilium Nitrilium Ion Carbocation->Nitrilium Nucleophilic Attack Acetonitrile Acetonitrile (R-C≡N) Intermediate Protonated Amide Intermediate Nitrilium->Intermediate Hydrolysis H2O_hydrolysis1 H₂O Amide N-tert-octylacetamide (Intermediate Product) Intermediate->Amide Deprotonation H_Plus_loss -H⁺ Workflow cluster_stage1 Stage 1: Amide Synthesis cluster_stage2 Stage 2: Hydrolysis & Purification Reactants 1. Mix Diisobutylene, Acetonitrile & Acetic Acid Cooling 2. Cool to 0-5 °C Reactants->Cooling Acid_Addition 3. Add conc. H₂SO₄ (Exothermic Control) Cooling->Acid_Addition Reaction1 4. Stir at Room Temp (2-4 hours) Acid_Addition->Reaction1 Quench 5. Quench in Ice-Water Reaction1->Quench Isolate_Amide 6. Neutralize, Filter & Dry Intermediate Amide Quench->Isolate_Amide Hydrolysis 7. Reflux Amide with NaOH Solution Isolate_Amide->Hydrolysis Proceed with dried amide Extraction 8. Cool & Extract with Organic Solvent Hydrolysis->Extraction Drying 9. Dry Combined Organic Layers Extraction->Drying Evaporation 10. Remove Solvent (Rotary Evaporator) Drying->Evaporation Purification 11. Purify via Vacuum Distillation Evaporation->Purification Final_Product Final Product: This compound Purification->Final_Product

References

Application Notes and Protocols for tert-Octylamine in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides and pseudohalides.[1] This reaction has broad applications in the synthesis of pharmaceuticals, natural products, and organic materials due to its functional group tolerance and wide substrate scope.[2][3] The efficiency and selectivity of the Buchwald-Hartwig amination are critically dependent on the choice of ligand, which stabilizes the palladium catalyst and modulates its reactivity.[4]

While bulky, electron-rich phosphine (B1218219) ligands are commonly employed, the use of primary amines such as tert-octylamine as the primary supporting ligand for the palladium catalyst is not a conventional or widely documented approach in the existing literature for Buchwald-Hartwig amination. Typically, this compound would be considered a substrate (the amine coupling partner) rather than a ligand. However, its sterically hindered nature is a key feature of successful ligands in this reaction. In a non-traditional context, primary amines can interact with the palladium center, and this document provides a framework for exploring the potential of this compound in this capacity, alongside generalized protocols for the Buchwald-Hartwig amination reaction.

Principle of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps involving a palladium(0) active species.[1][5]

The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[4]

  • Ligand Substitution and Amine Coordination: The amine substrate coordinates to the Pd(II) complex, often displacing an existing ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.[4]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the arylamine product and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[1][4]

The choice of ligand is crucial as it influences the rates of these elementary steps, particularly the oxidative addition and reductive elimination.[4] Sterically bulky and electron-rich ligands are known to accelerate these key steps and stabilize the catalytic species.[6]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_Amine [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ PdII_ArX->PdII_Ar_Amine + R₂NH PdII_Amido L-Pd(II)(Ar)(NR₂) PdII_Ar_Amine->PdII_Amido + Base - BH⁺X⁻ PdII_Amido->Pd0 Reductive Elimination product Ar-NR₂ PdII_Amido->product Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Potential Role of this compound as a Ligand

While unconventional, one could hypothesize a role for this compound as a ligand based on the principles of ligand design for this reaction. The bulky tert-octyl group could provide the necessary steric hindrance around the palladium center to promote reductive elimination. However, as a primary amine, it possesses N-H bonds that could participate in undesired side reactions or lead to catalyst deactivation.

In a research context, investigating this compound as a ligand would involve screening its effectiveness in comparison to established phosphine ligands. A possible starting point would be to use it in conjunction with a palladium precursor and a strong base.

Generalized Experimental Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of an aryl halide with a primary or secondary amine. This can be adapted for screening the efficacy of a novel ligand system, such as one involving this compound.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., a conventional phosphine ligand for comparison, or this compound for an experimental setup)

  • Aryl halide

  • Amine

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)[5]

  • Anhydrous solvent (e.g., toluene, dioxane, THF)[7]

  • Inert gas (Argon or Nitrogen)

Reaction Setup:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precursor, the ligand, and the base.

  • Add the aryl halide and the amine to the reaction vessel.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

Work-up and Purification:

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Workflow for Screening this compound as a Ligand

Ligand_Screening_Workflow cluster_workflow Ligand Screening Workflow start Define Model Reaction (Aryl Halide + Amine) setup Prepare Reaction Array start->setup control Control Reaction: Established Ligand (e.g., XPhos, RuPhos) setup->control experiment Experimental Reaction: This compound as Ligand setup->experiment analysis Monitor Reactions (TLC, GC-MS, LC-MS) control->analysis conditions Vary Conditions: - Pd Source - Base - Solvent - Temperature experiment->conditions conditions->analysis evaluation Evaluate Yield and Purity analysis->evaluation conclusion Determine Efficacy of This compound as Ligand evaluation->conclusion

Caption: A logical workflow for evaluating a novel ligand in Buchwald-Hartwig amination.

Data Presentation: Hypothetical Screening Results

Should an investigation into this compound as a ligand be undertaken, the results should be tabulated for clear comparison with a standard, well-established ligand.

Table 1: Hypothetical Comparison of Ligands for the Amination of 4-Chlorotoluene with Morpholine.

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2 mol%)XPhos (4 mol%)NaOt-BuToluene1001295
2Pd(OAc)₂ (2 mol%)This compound (8 mol%)NaOt-BuToluene1002415
3Pd₂(dba)₃ (1 mol%)This compound (8 mol%)K₃PO₄Dioxane1102410

Note: The data in this table is purely hypothetical and for illustrative purposes to demonstrate how results would be presented. Actual results may vary significantly.

Conclusion

The Buchwald-Hartwig amination is a powerful synthetic tool, with the ligand playing a pivotal role in the reaction's success. While this compound is not a conventional ligand for this transformation, the principles of ligand design—namely steric bulk—suggest it could have some influence on the catalytic cycle. The provided generalized protocol and screening workflow offer a starting point for researchers interested in exploring novel ligand systems. Any investigation should be benchmarked against well-established ligands to accurately gauge the potential of new candidates like this compound. Given the lack of precedent, significant optimization would likely be required to achieve synthetically useful yields.

References

Application Notes and Protocols: The Role of tert-Octylamine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-octylamine, a sterically hindered primary amine with the chemical formula C8H19N, serves as a crucial intermediate in the synthesis of a variety of chemical products. Its bulky tert-octyl group imparts unique properties such as lipophilicity, thermal stability, and resistance to chemical degradation to the molecules it is incorporated into. In the realm of agrochemical development, this compound is a key precursor for the synthesis of specialized additives, most notably Hindered Amine Light Stabilizers (HALS), which are essential for protecting agricultural plastics from photodegradation. This document provides detailed application notes and protocols regarding the use of this compound in the synthesis of a prominent HALS, Chimassorb 944, and its application in agriculture.

Application: Synthesis of Hindered Amine Light Stabilizer (HALS) - Chimassorb 944

Chimassorb 944 is a high molecular weight HALS widely used to protect polymeric materials, particularly agricultural films, from degradation caused by exposure to ultraviolet (UV) radiation. The incorporation of the this compound moiety into the polymer backbone is a critical feature that enhances the stabilizer's performance and longevity.

Chemical Structure of Chimassorb 944

The structure of Chimassorb 944 reveals the integration of the 1,1,3,3-tetramethylbutyl group derived from this compound.[1]

Chemical Name: Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]][1] CAS Number: 71878-19-8[1]

Quantitative Data

The application of Chimassorb 944 in agricultural films and other polyolefins significantly enhances their durability. The following table summarizes typical loading levels of Chimassorb 944 in various applications.

ApplicationPolymer TypeRecommended Concentration (%)
Thick Sections (e.g., greenhouse films)HDPE, LLDPE, LDPE, PP0.05 – 0.60[1]
FilmsLLDPE, LDPE0.10 – 1.00[1]
TapesPP, HDPE0.20 – 0.80[1]
FibersPP0.10 – 1.00[1]

Experimental Protocols

Synthesis of Chimassorb 944

The synthesis of Chimassorb 944 is a multi-step process involving the sequential reaction of cyanuric chloride with this compound and N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-1,6-hexanediamine. The following is a generalized protocol based on established synthetic routes.

Materials:

  • Cyanuric chloride

  • This compound

  • N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-1,6-hexanediamine

  • Triethylamine (or other organic base as an acid scavenger)

  • Organic solvent (e.g., xylene, petroleum ether)

  • Sodium hydroxide (B78521) solution

Procedure:

  • Synthesis of Intermediate I (4,6-dichloro-2-tert-octylamino-1,3,5-triazine):

    • Dissolve cyanuric chloride in an appropriate organic solvent (e.g., xylene) in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of this compound in the same solvent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir for several hours at a controlled temperature.

    • An organic base, such as triethylamine, is typically added to neutralize the HCl generated during the reaction.

    • The resulting intermediate can be isolated or used directly in the next step.

  • Synthesis of Intermediate II:

    • To the solution containing Intermediate I, add N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-1,6-hexanediamine and an organic base.

    • Heat the reaction mixture to 70°C and maintain for several hours to form the second intermediate.[2]

    • The product salt is removed by filtration.[2]

  • Polycondensation:

    • The purified Intermediate II is reacted with additional N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-1,6-hexanediamine in a high-pressure reactor at elevated temperatures.[2]

    • The polymerization reaction is carried out for 6-12 hours.[2]

    • After the reaction, the mixture is cooled, and an organic solvent is added to dissolve the product.[2]

    • The solution is filtered, and water is added to induce crystallization.[2]

    • The final product, Chimassorb 944, is isolated by filtration and vacuum distillation of the organic phase.[2]

Signaling Pathways and Mechanisms of Action

Unlike traditional pesticides that target specific biological signaling pathways in pests, the "mechanism of action" of Chimassorb 944 is chemical in nature. It functions as a light stabilizer by interrupting the photo-oxidation process that degrades polymers.

The Denisov Cycle:

Hindered Amine Light Stabilizers operate through a regenerative cyclic process known as the Denisov Cycle.[3] They do not absorb UV radiation but act by scavenging free radicals that are formed when polymers are exposed to light and heat.[3]

  • Initiation: UV radiation creates free radicals (R•) in the polymer.

  • Propagation: These polymer radicals react with oxygen to form peroxy radicals (ROO•), which then abstract hydrogen from the polymer chain, creating more polymer radicals and hydroperoxides (ROOH).

  • HALS Intervention: The hindered amine (N-H) reacts with the peroxy radicals (ROO•) to form a stable aminoxyl radical (>N-O•) and a hydroperoxide.

  • Radical Trapping: The aminoxyl radical can then react with a polymer radical (R•) to form an amino ether (>N-O-R), effectively terminating the radical chain reaction.

  • Regeneration: The amino ether can further react with peroxy radicals to regenerate the aminoxyl radical, allowing the cycle to continue. This regenerative nature is key to the long-term effectiveness of HALS.[3]

Diagrams

Denisov_Cycle cluster_polymer_degradation Polymer Photo-oxidation cluster_hals_cycle HALS Stabilization Cycle Polymer Polymer (P-H) Polymer_Radical Polymer Radical (P•) Polymer->Polymer_Radical UV Light Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O2 Aminoxyl_Radical Aminoxyl Radical (>N-O•) Polymer_Radical->Aminoxyl_Radical Trapping Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + P-H HALS Hindered Amine (>N-H) Peroxy_Radical->HALS Intervention Hydroperoxide->Polymer_Radical UV Light / Heat HALS->Aminoxyl_Radical + POO• Amino_Ether Amino Ether (>N-O-P) Aminoxyl_Radical->Amino_Ether + P• Amino_Ether->Aminoxyl_Radical + POO• Chimassorb_944_Synthesis Cyanuric_Chloride Cyanuric Chloride Intermediate_1 Intermediate I (Monosubstituted) Cyanuric_Chloride->Intermediate_1 Tert_Octylamine This compound Tert_Octylamine->Intermediate_1 Hexamethylenediamine_Derivative N,N'-bis(2,2,6,6-tetramethyl- 4-piperidyl)-1,6-hexanediamine Intermediate_2 Intermediate II (Disubstituted) Hexamethylenediamine_Derivative->Intermediate_2 Intermediate_1->Intermediate_2 Chimassorb_944 Chimassorb 944 (Polymer) Intermediate_2->Chimassorb_944 Polycondensation with more Hexamethylenediamine Derivative

References

Tert-Octylamine: Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-octylamine, a sterically hindered primary amine, is a versatile building block in organic synthesis. Its bulky tert-octyl group imparts unique properties, influencing reaction selectivity and the physical characteristics of molecules incorporating this moiety. While not employed as a phase transfer catalyst itself, it serves as a key precursor in the synthesis of molecules with diverse applications, including ligands for catalysis and as an intermediate in the production of various organic compounds. This document provides an overview of the role of this compound in chemical synthesis and details protocols for reactions where phase transfer catalysis is utilized with appropriate catalysts for transformations of interest to researchers in drug development and related fields.

Role of this compound in Chemical Synthesis

Contrary to the topic's premise, this compound, as a primary amine, does not function as a phase transfer catalyst (PTC). Phase transfer catalysis typically requires a catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, that can form an ion pair with an anion and transport it from an aqueous or solid phase into an organic phase where the reaction occurs.[1][2] Primary amines like this compound are not inherently cationic and thus cannot perform this function.

However, this compound is a valuable reagent and intermediate in several organic transformations:

  • Precursor for Ligands: this compound is used in the synthesis of N-alkyl N-heterocyclic carbenes (NHCs), which are important ligands in catalysis.[3]

  • Intermediate in Ritter Reactions: A common method for synthesizing N-tert-octyl amides is the Ritter reaction, where a nitrile reacts with an alkene (like diisobutylene, a precursor to the tert-octyl group) in the presence of a strong acid.[3]

  • Synthesis of Other Organic Compounds: It serves as a starting material for various other molecules. For instance, a patented method describes the preparation of this compound itself using a phase transfer catalyst in the amidation step, highlighting its importance as a product in catalyzed reactions.[4]

Phase Transfer Catalysis in Relevant Synthetic Applications

While this compound is not a PTC, phase transfer catalysis is a powerful technique for reactions such as alkylation and nitrile synthesis, which are crucial in drug development. Below are application notes and protocols for these reactions using standard phase transfer catalysts.

Application 1: N-Alkylation of Heterocycles

N-alkylation of heterocyclic compounds is a fundamental transformation in the synthesis of many pharmaceutical agents. Phase transfer catalysis offers a mild and efficient method for this reaction, often avoiding the need for strong, hazardous bases and anhydrous conditions.

General Reaction Scheme:

Table 1: N-Alkylation of Indole (B1671886) with Benzyl (B1604629) Chloride using a Phase Transfer Catalyst

CatalystBaseSolvent SystemTemperature (°C)Time (h)Yield (%)
Tetrabutylammonium (B224687) bromide (TBAB)50% aq. NaOHBenzene (B151609)/Water60-70587

Experimental Protocol: N-Alkylation of Indole

This protocol is adapted from a general procedure for N-alkylation using a phase transfer catalyst.

Materials:

  • Indole

  • Benzyl chloride

  • 50% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Benzene

  • Tetrabutylammonium bromide (TBAB)

  • Hydrochloric acid (HCl), dilute

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole (1.17 g, 0.01 mol), benzene (10 mL), and tetrabutylammonium bromide (0.5 mmol).

  • With vigorous stirring, add 50% aqueous sodium hydroxide solution (5 mL).

  • Add benzyl chloride (1.90 g, 0.015 mol) to the mixture.

  • Heat the reaction mixture to 60-70°C and maintain this temperature with vigorous stirring for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute with water (10 mL).

  • Separate the organic layer.

  • Wash the organic layer with dilute hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method (e.g., column chromatography or recrystallization) if necessary.

Logical Workflow for N-Alkylation under PTC

OH_aq OH⁻ interface Phase Interface OH_aq->interface Transfer Na_aq Na⁺ PTC_X_aq Q⁺X⁻ PTC_X_aq->interface Het_NH Heterocycle-NH RX R-X Het_NH->RX Nucleophilic Attack Het_NR Heterocycle-N-R RX->Het_NR interface->Het_NH Deprotonation by Q⁺OH⁻

Caption: Phase transfer mechanism for N-alkylation.

Application 2: Synthesis of Nitriles from Alkyl Halides

The synthesis of nitriles is a key step in the preparation of many pharmaceuticals and agrochemicals, as the nitrile group can be readily converted to other functional groups such as carboxylic acids, amines, and amides. Phase transfer catalysis provides an efficient and safe method for the cyanation of alkyl halides.

General Reaction Scheme:

Table 2: Synthesis of Benzyl Cyanide from Benzyl Chloride

CatalystSolvent SystemTemperature (°C)Time (h)Yield (%)
Tetrabutylammonium bromide (TBAB)Toluene (B28343)/Water80-902-4High

Experimental Protocol: Synthesis of Benzyl Cyanide

This protocol is based on a general procedure for nitrile synthesis using phase transfer catalysis.[5]

Materials:

  • Benzyl chloride

  • Sodium cyanide (NaCN)

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

  • Saturated sodium bicarbonate solution

  • Brine

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.1 equivalents) in water.

  • Add toluene to the flask, followed by benzyl chloride (1.0 equivalent) and tetrabutylammonium bromide (0.02 equivalents).[5]

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[5]

  • Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure benzyl cyanide.

Signaling Pathway of Phase Transfer Catalyzed Cyanation

Aqueous Aqueous Phase (Na⁺, CN⁻) IonPair_aq Q⁺CN⁻ (in aq.) Aqueous->IonPair_aq Anion Exchange Organic Organic Phase (R-X) Product R-CN Organic->Product PTC PTC (Q⁺X⁻) PTC->IonPair_aq IonPair_org Q⁺CN⁻ (in org.) IonPair_aq->IonPair_org Phase Transfer IonPair_org->Product SN2 Reaction PTC_regen PTC (Q⁺X⁻) IonPair_org->PTC_regen Product->PTC_regen Regeneration

Caption: Catalytic cycle of nitrile synthesis.

Conclusion

This compound is a valuable sterically hindered primary amine with important applications as a synthetic intermediate. While it is not a phase transfer catalyst, the principles of phase transfer catalysis are highly relevant for the synthesis of molecules in the fields of drug discovery and materials science. The protocols provided for N-alkylation and nitrile synthesis using established phase transfer catalysts such as tetrabutylammonium bromide demonstrate the utility of this methodology for efficient and scalable chemical transformations. Researchers are encouraged to consider the specific properties of their substrates and reaction conditions when selecting an appropriate phase transfer catalyst and optimizing reaction parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Octylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Octylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Ritter reaction, which is the most prevalent synthetic route.[1][2] The process generally involves two key stages: the amidation of diisobutylene and the subsequent hydrolysis of the N-tert-octyl amide intermediate.[3][4]

Issue 1: Low Yield in the Amidation Step (Formation of N-tert-octyl acetamide)

Potential Cause Troubleshooting Suggestion Rationale
Insufficient Acid Catalysis Ensure the use of a strong acid catalyst, such as concentrated sulfuric acid, in appropriate molar ratios.[2][4]The Ritter reaction proceeds via a carbenium ion intermediate, the formation of which is catalyzed by a strong acid.[2][5]
Suboptimal Reaction Temperature Optimize the reaction temperature. For the amidation with acetonitrile (B52724) in glacial acetic acid, a temperature range of 20°C to 40°C is often effective.[4]Temperature affects the rate of carbenium ion formation and the subsequent nucleophilic attack by the nitrile. Excessively high temperatures can lead to side reactions.
Incorrect Molar Ratios Verify the molar ratios of diisobutylene, acetonitrile, and sulfuric acid. A common ratio is approximately 1.00:1.10-1.50:1.10-1.50.[4]An excess of the nitrile and acid can help drive the reaction to completion, but significant excess can complicate purification.
Poor Mixing/Mass Transfer In heterogeneous reaction mixtures, vigorous stirring is crucial. Consider using a phase transfer catalyst, such as tetrabutylammonium (B224687) chloride, especially in solvent-free systems.[3]A phase transfer catalyst can improve the interaction between reactants in different phases, thereby increasing the reaction rate and yield.[3]
Presence of Water While a small amount of water may be tolerated or even specified in some protocols, excess water can interfere with the formation of the carbenium ion.[4] Use anhydrous solvents and reagents where possible.The strong acid catalyst can be hydrated by excess water, reducing its catalytic activity.

Issue 2: Low Yield in the Hydrolysis Step

Potential Cause Troubleshooting Suggestion Rationale
Incomplete Hydrolysis Increase reaction time or temperature. For sodium hydroxide-mediated hydrolysis, temperatures can range from 180°C to 280°C with reaction times of 3 to 15 hours.[4] Ensure a sufficient molar excess of the base (e.g., NaOH to amide ratio of 1.5:1 to 2.5:1).[4]Hydrolysis of the sterically hindered N-tert-octyl amide can be slow and requires forcing conditions to proceed to completion.
Degradation of Product Avoid excessively harsh conditions (very high temperatures or prolonged reaction times) which could lead to decomposition.This compound, while relatively stable, can degrade under extreme conditions.
Alternative Hydrolysis Method For sensitive substrates or to avoid harsh basic conditions, consider enzymatic hydrolysis using an acylase in a buffered solution at room temperature.[6]Enzymatic hydrolysis offers milder reaction conditions, which can prevent the formation of byproducts and simplify purification.[6]

Issue 3: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Suggestion Rationale
Unreacted Starting Materials Improve the yield of each step to minimize unreacted starting materials. After the amidation step, unreacted diisobutylene can be removed by vacuum distillation.[4]Proper purification at each stage is critical for the final product's purity.
Byproducts from Side Reactions Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. The use of milder methods, like enzymatic hydrolysis, can reduce byproduct formation.[6]Side reactions such as polymerization of diisobutylene can occur under strongly acidic conditions.
Inefficient Purification Utilize appropriate purification techniques. Distillation is a common method for purifying the final this compound.[4] Ensure the product is properly dried, for instance, with anhydrous sodium sulfate (B86663), before distillation.[4]The purity of the final product is highly dependent on the effectiveness of the purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially scalable method for synthesizing this compound?

A1: The most common and industrially applied method is the Ritter reaction.[1][2] This process involves the reaction of diisobutylene with a nitrile (such as acetonitrile) in the presence of a strong acid to form an N-tert-octyl amide, which is then hydrolyzed to yield this compound.[2][3][4] This method is favored for its efficiency and scalability.[1]

Q2: Can I improve the yield of the amidation step without using a solvent?

A2: Yes, a solvent-free method for the amidation reaction has been developed. To enhance the yield in such a system, the use of a phase transfer catalyst is recommended, which can bring the total yield of this compound to 95% or higher.[3] This approach also reduces solvent waste and recovery costs.[3]

Q3: Are there milder alternatives to strong base hydrolysis of the N-tert-octyl amide intermediate?

A3: Yes, an alternative method involves the enzymatic hydrolysis of the amide. For instance, if N-tert-octyl phenylacetamide is synthesized (using benzyl (B1604629) cyanide in the first step), it can be hydrolyzed using an acylase in a buffered solution at room temperature.[6] This method is characterized by mild conditions, simple equipment, and fewer byproducts, with reported yields for the enzymatic cleavage step exceeding 85%.[6]

Q4: What are the key reaction parameters to control for a high yield?

A4: To achieve a high yield, it is crucial to control the molar ratios of the reactants and catalyst, the reaction temperature, and the reaction time in both the amidation and hydrolysis steps.[4] For example, in the amidation step, the molar ratio of diisobutylene:acetonitrile:concentrated sulfuric acid, the temperature (e.g., 20-40°C), and reaction time (e.g., 7-12 hours) are critical parameters.[4] Similarly, for the hydrolysis step, the ratio of the amide to sodium hydroxide (B78521), temperature (e.g., 220-260°C), and reaction time (e.g., 5-11 hours) must be optimized.[4]

Q5: What analytical techniques are recommended for characterizing the purity of this compound?

A5: Key analytical methods for confirming the purity and structural identity of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) to verify purity and detect volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure.[1]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Ritter Reaction with Chemical Hydrolysis

This protocol is based on a method that reports an overall yield of up to 90%.[4]

Step 1: Amidation - Synthesis of N-tert-octylacetamide

  • Reactant Preparation : In a suitable reactor, charge diisobutylene, acetonitrile, concentrated sulfuric acid, and water in a molar ratio of 1.00 : 1.10-1.50 : 1.10-1.50 : 0.30-0.70. Glacial acetic acid is used as a solvent (2.5-4.0 mL per gram of diisobutylene).[4]

  • Reaction : Maintain the reaction temperature between 20°C and 40°C with stirring for 7 to 12 hours.[4]

  • Work-up and Isolation : After the reaction is complete, recover the glacial acetic acid and any unreacted diisobutylene via reduced pressure distillation. Neutralize the distillation residue with an aqueous solution of sodium hydroxide or sodium acetate (B1210297).[4]

  • Purification : Filter the resulting solid, wash it with water, and dry to obtain N-tert-octylacetamide.[4]

Step 2: Hydrolysis - Synthesis of this compound

  • Reaction Setup : Place the N-tert-octylacetamide into a 10%-30% aqueous solution of sodium hydroxide. The molar ratio of N-tert-octylacetamide to sodium hydroxide should be between 1:1.5 and 1:2.5.[4]

  • Reaction : Heat the mixture to a temperature between 220°C and 260°C and maintain it for 5 to 11 hours.[4]

  • Isolation : After cooling, separate the oily layer from the reaction mixture.

  • Purification : Dry the organic layer with anhydrous sodium sulfate and then distill to obtain pure this compound.[4]

Protocol 2: Synthesis using Benzyl Cyanide and Enzymatic Hydrolysis

This protocol offers a milder hydrolysis step and co-produces phenylacetic acid.[6]

Step 1: Amidation - Synthesis of N-tert-octyl phenylacetamide

  • Reactant Preparation : To a reaction flask containing glacial acetic acid (approx. 428 ml), add diisobutylene (232.9 ml) and benzyl cyanide (57.6 ml), followed by 3 ml of water.[6]

  • Reaction : While stirring and cooling in a water bath to maintain a temperature below 50°C, slowly add concentrated sulfuric acid (75 ml). Continue to stir the mixture at 20-45°C for 5 hours.[6]

  • Work-up and Isolation : Pour the reaction mixture into an ice-water mixture (500 g) to precipitate the product. Adjust the pH to 5.0 with a 5% sodium hydroxide solution. Allow it to stand at 0-5°C for 6 hours.[6]

  • Purification : Filter the solid, wash with water, and dry to obtain N-tert-octyl phenylacetamide. The reported yield for this step is over 90%.[6]

Step 2: Enzymatic Hydrolysis

  • Reaction Setup : Dissolve the N-tert-octyl phenylacetamide (99 g) in dimethyl sulfoxide (B87167) (400 ml). Add a 0.5N phosphate (B84403) buffer (600 ml) and immobilized penicillin acylase.[6]

  • Reaction : Stir the mixture at room temperature for 1 hour, or until the hydrolysis is nearly complete as monitored by a suitable method.[6]

  • Isolation : Filter to recover the immobilized enzyme for reuse. Extract the filtrate with ethyl acetate.

  • Purification : Combine the ethyl acetate layers and recover the solvent by distillation. The residue can be subjected to steam distillation to obtain oily this compound. The remaining solid can be recrystallized to yield phenylacetic acid.[6] The reported yield of this compound from this enzymatic step is over 85%.[6]

Visualizations

Workflow_tert_Octylamine_Synthesis cluster_step1 Step 1: Amidation cluster_step2 Step 2: Hydrolysis Diisobutylene Diisobutylene Amidation Ritter Reaction Diisobutylene->Amidation Nitrile Nitrile (e.g., Acetonitrile) Nitrile->Amidation Acid Strong Acid (e.g., H₂SO₄) Acid->Amidation Amide N-tert-octyl amide Intermediate Amidation->Amide Hydrolysis Hydrolysis Amide->Hydrolysis Base Base (NaOH) or Enzyme Base->Hydrolysis Product This compound Hydrolysis->Product

Caption: General experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Low_Yield cluster_amidation Amidation Troubleshooting cluster_hydrolysis Hydrolysis Troubleshooting Start Low Yield Observed Step Which Step has Low Yield? Start->Step Amidation Amidation Step Step->Amidation Amidation Hydrolysis Hydrolysis Step Step->Hydrolysis Hydrolysis Cause_A1 Check Acid Catalyst (Type, Amount) Amidation->Cause_A1 Cause_A2 Optimize Temperature & Molar Ratios Amidation->Cause_A2 Cause_A3 Improve Mixing (Stirring, PTC) Amidation->Cause_A3 Cause_H1 Increase Reaction Time/Temp/Base Conc. Hydrolysis->Cause_H1 Cause_H2 Consider Milder Method (Enzymatic Hydrolysis) Hydrolysis->Cause_H2 Cause_H3 Check for Degradation Hydrolysis->Cause_H3

Caption: A logical workflow for troubleshooting low yield issues in this compound synthesis.

References

Technical Support Center: Purification of Crude tert-Octylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude tert-octylamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized via the Ritter reaction from diisobutylene and a nitrile followed by hydrolysis, may contain several impurities. The most common include:

  • Unreacted starting materials: Diisobutylene is a primary impurity.

  • Intermediate products: N-tert-octylacetamide or other N-tert-octyl amides are common intermediates that may persist if hydrolysis is incomplete.[1][2]

  • Side-reaction products: Depending on the reaction conditions, other isomeric amines or polymers may be formed in small quantities.

Q2: What is the most suitable method for purifying crude this compound on a laboratory scale?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity. A combination of methods is often most effective.

  • Acid-Base Extraction: This is a highly effective method for separating the basic this compound from neutral impurities like diisobutylene and acidic byproducts.[3][4][5]

  • Fractional Distillation: This method is suitable for separating this compound from impurities with significantly different boiling points.[3][6] It is often performed under vacuum to prevent decomposition at high temperatures.

  • Column Chromatography: For achieving very high purity, column chromatography can be employed to separate this compound from structurally similar amines and other non-volatile impurities.[7]

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for determining the purity of this compound and identifying any volatile impurities.[2][7][8] The purity is typically calculated from the relative peak areas in the chromatogram.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation - Inefficient fractionating column.- Heating rate is too high.- Unstable vacuum.- Ensure the fractionating column is appropriate for the boiling point difference of the components.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Check the vacuum system for leaks and ensure a stable pressure is maintained.
Bumping/Uneven Boiling - Lack of boiling chips or stir bar.- High viscosity of the crude mixture.- Always add new boiling chips or a magnetic stir bar before heating.- If the mixture is viscous, consider a pre-purification step to remove polymeric material.
Product Decomposition - Overheating due to high atmospheric pressure boiling point.- Perform the distillation under reduced pressure (vacuum) to lower the boiling point of this compound (Boiling point at atmospheric pressure is 137-143 °C).[9]
Acid-Base Extraction
Issue Possible Cause(s) Troubleshooting Steps
Emulsion Formation - Vigorous shaking of the separatory funnel.- Presence of surfactants or particulate matter.- High pH.- Gently invert the separatory funnel instead of shaking vigorously.[10][11]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[11][12][13]- Allow the mixture to stand for an extended period.- If the emulsion persists, filter the mixture through a pad of Celite or glass wool.[12]
Low Recovery of Amine - Incomplete extraction from the organic layer.- Amine salt is partially soluble in the organic layer.- Incomplete deprotonation during neutralization.- Perform multiple extractions with the acidic solution (e.g., 3 x portions of HCl).- Ensure the pH of the aqueous layer is sufficiently low (pH < 2) to fully protonate the amine.- When neutralizing, ensure the pH is sufficiently high (pH > 12) to deprotonate the amine salt fully. Check with pH paper.
Product is "Wet" or an Oil - Incomplete drying of the organic extract.- After extraction, dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) for a sufficient amount of time before evaporating the solvent.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Tailing of the Amine Peak - Strong interaction between the basic amine and the acidic silica (B1680970) gel stationary phase.- Add a small amount of a volatile base, such as triethylamine (B128534) (0.1-1%), to the eluent to deactivate the acidic sites on the silica gel.[7]
Poor Separation of Impurities - Incorrect mobile phase polarity.- Optimize the solvent system by TLC first. A common mobile phase for amines is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
Low Recovery from the Column - Irreversible adsorption of the amine onto the stationary phase.- Use a less acidic stationary phase, such as alumina, instead of silica gel.- Ensure the amine is not degrading on the column by running a small-scale test first.

Quantitative Data Summary

The following table summarizes typical purity levels that can be achieved with different purification methods. The starting purity of crude this compound can vary significantly depending on the synthesis conditions.

Purification MethodStarting Purity (Typical)Purity After Purification (Expected)Key Impurities Removed
Acid-Base Extraction 70-90%>95%Neutral compounds (e.g., diisobutylene), acidic impurities
Fractional Distillation 85-95%>98%Impurities with significantly different boiling points
Column Chromatography >98%>99.5%Structurally similar amines, non-volatile impurities

Experimental Protocols

Protocol 1: Purification of Crude this compound by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, hexane) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate. The protonated this compound hydrochloride will be in the aqueous (lower) layer. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure all the amine is extracted. Combine all aqueous extracts.

  • Washing: Wash the combined aqueous extracts with a small portion of diethyl ether to remove any remaining neutral impurities. Discard the ether wash.

  • Neutralization: Cool the aqueous solution in an ice bath and slowly add 4 M sodium hydroxide (B78521) (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The deprotonated this compound will separate as an oily layer.

  • Back Extraction: Extract the liberated this compound back into an organic solvent (e.g., diethyl ether) three times.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification of this compound by Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column, a condenser, and receiving flasks. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 20 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions:

    • Collect any low-boiling impurities as the first fraction.

    • As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.

    • Stop the distillation before all the liquid has evaporated to avoid concentrating non-volatile impurities.

  • Releasing Vacuum: Allow the apparatus to cool before slowly releasing the vacuum.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve acid_extraction Acid Extraction (1M HCl) dissolve->acid_extraction aqueous_layer Aqueous Layer (Amine Salt) acid_extraction->aqueous_layer Amine moves to aqueous phase organic_layer Organic Layer (Neutral Impurities) acid_extraction->organic_layer Impurities remain neutralize Neutralization (4M NaOH) aqueous_layer->neutralize back_extraction Back Extraction (Organic Solvent) neutralize->back_extraction drying Drying (Na2SO4) back_extraction->drying evaporation Solvent Evaporation drying->evaporation pure Pure this compound evaporation->pure

Caption: Workflow for Acid-Base Extraction of this compound.

troubleshooting_logic start Emulsion Forms During Acid-Base Extraction gentle_mixing Action: Gentle Inversion start->gentle_mixing wait Action: Allow to Stand gentle_mixing->wait not_resolved Result: Emulsion Persists add_brine Action: Add Brine (NaCl) wait->add_brine filter Action: Filter through Celite add_brine->filter resolved Result: Emulsion Resolved filter->resolved

Caption: Troubleshooting Logic for Emulsion Formation.

References

Technical Support Center: Overcoming Solubility Challenges with tert-Octylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Octylamine. Here, you will find information to address common solubility issues encountered during chemical reactions and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a sterically hindered primary amine that is generally soluble in a range of organic solvents but has limited solubility in water.[1][2][3] Its bulky tert-octyl group contributes to its lipophilicity.[1] It is characterized as a colorless liquid and is soluble in organic solvents such as ethanol (B145695) and ether, with high solubility in nonpolar solvents like hexane (B92381).[1][3] Conversely, it is described as having low solubility or being immiscible in water.[1][2] Some sources also indicate slight solubility in chloroform (B151607) and methanol.[4][5]

Q2: I am observing precipitation of my this compound during a reaction. What are the likely causes and how can I resolve this?

A2: Precipitation of this compound during a reaction can occur for several reasons:

  • Solvent Incompatibility: The reaction solvent may not be suitable for keeping the this compound, its salts, or the reaction products in solution.

  • Temperature Changes: A decrease in temperature can significantly reduce the solubility of this compound or its derivatives, leading to precipitation.

  • Salt Formation: If the reaction generates an acid, it can react with the basic this compound to form a salt. This salt may have poor solubility in the chosen reaction solvent.

  • Reaction Consumption: As the reaction proceeds, the concentration of the soluble starting materials decreases, which can lead to the precipitation of less soluble products or intermediates.

To resolve this, consider the troubleshooting strategies outlined in the guide below, such as adjusting the solvent system, modifying the temperature, or using additives to enhance solubility.

Q3: Can I improve the aqueous solubility of this compound?

A3: Yes, the aqueous solubility of this compound can be increased by converting it into a salt. As a basic amine, this compound reacts with acids to form ammonium (B1175870) salts, which are generally more water-soluble. For example, reacting this compound with hydrochloric acid will form this compound hydrochloride. The increased solubility in aqueous solutions is due to the ionic nature of the salt.

Solubility Data

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Nonpolar Hexane, TolueneHigh / MiscibleThe large, nonpolar tert-octyl group has strong van der Waals interactions with nonpolar solvents.[1]
Polar Aprotic Diethyl Ether, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), AcetoneSoluble / MiscibleThese solvents can solvate the nonpolar alkyl chain while also interacting with the amine group.
ChloroformSlightly SolubleSome sources indicate slight solubility.[4][5]
Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely Soluble to MiscibleThese highly polar solvents are generally good at dissolving a wide range of organic compounds.
Polar Protic Ethanol, IsopropanolSoluble / ModerateThe alkyl part of the alcohol has favorable interactions with the tert-octyl group, and the hydroxyl group can hydrogen bond with the amine.[1][3]
MethanolSlightly SolubleMethanol is more polar than ethanol, making it a less ideal solvent for the nonpolar tert-octyl group.[4][5]
WaterLow / ImmiscibleThe large hydrophobic alkyl group dominates the molecule's properties, preventing significant dissolution in water.[1][2]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to resolving solubility problems with this compound in your reactions.

Problem: this compound is not dissolving in the reaction solvent.

dot

Troubleshooting_Workflow start Start: Insoluble This compound check_solvent Is the solvent appropriate for a nonpolar amine? start->check_solvent change_solvent Select a more suitable solvent (e.g., Toluene, THF, DCM) check_solvent->change_solvent No co_solvent Consider a co-solvent system (see Protocol 2) check_solvent->co_solvent Yes, but still insoluble success Success: Soluble System change_solvent->success increase_temp Increase reaction temperature (monitor for side reactions) co_solvent->increase_temp Still Insoluble co_solvent->success Soluble form_salt If aqueous solubility is desired, consider forming a salt increase_temp->form_salt Still Insoluble increase_temp->success Soluble form_salt->success fail Issue persists: Consult further resources form_salt->fail Not Suitable

Caption: A stepwise workflow for troubleshooting the low solubility of this compound.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Since quantitative solubility data is sparse, this protocol provides a method to determine the solubility of this compound in a solvent of your choice at a specific temperature.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., THF, Toluene, Methanol)

  • Calibrated pipettes or a microliter syringe

  • Glass vials with caps

  • Vortex mixer

  • Constant temperature bath

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Bring both the this compound and the selected solvent to the desired experimental temperature using a constant temperature bath.

  • Initial Miscibility Test:

    • Add 1 mL of the organic solvent to a vial.

    • Add 1 mL of this compound to the same vial.

    • Cap the vial and vortex vigorously for 1-2 minutes.

    • Visually inspect the mixture. A single, clear, homogeneous phase indicates miscibility. Turbidity or distinct layers suggest immiscibility or partial solubility.

  • Semi-Quantitative Determination (if not miscible):

    • Accurately measure a known volume of the solvent (e.g., 5.0 mL) into a clean vial.

    • Using a calibrated pipette, add a small, precise amount of this compound (e.g., 10 µL) to the solvent.

    • Cap the vial and vortex until the amine is completely dissolved.

    • Continue adding small, precise increments of this compound, ensuring complete dissolution after each addition.

    • The saturation point is reached when a persistent cloudiness or a second phase (undissolved droplets) is observed even after vigorous mixing.

    • Record the total volume of this compound added.

  • Calculation:

    • Calculate the solubility in volume/volume percent (v/v %).

    • Using the density of this compound (~0.805 g/mL), convert the solubility to a mass/volume basis (e.g., g/100 mL).

    • Report the solubility along with the experimental temperature.

dot

Solubility_Protocol_Workflow start Start step1 Equilibrate Amine and Solvent to Target Temperature start->step1 step2 Add Known Volume of Solvent to Vial step1->step2 step3 Add a Small, Precise Aliquot of this compound step2->step3 step4 Cap and Vortex Vigorously step3->step4 decision Is the Amine Fully Dissolved? step4->decision decision->step3 Yes step5 Record Total Volume of Amine Added decision->step5 No (Saturation Point) step6 Calculate Solubility (e.g., g/100 mL) step5->step6 end End step6->end

Caption: Experimental workflow for determining the solubility of this compound.

Protocol 2: Using a Co-Solvent System to Enhance Solubility

If this compound has poor solubility in your primary reaction solvent, a co-solvent system can be an effective solution.

Objective: To dissolve this compound in a reaction mixture where it is otherwise insoluble.

Materials:

  • This compound

  • Primary reaction solvent (e.g., a nonpolar solvent like hexane or toluene)

  • Co-solvent in which this compound is highly soluble (e.g., THF, Dichloromethane)

  • Reaction vessel and standard laboratory glassware

Procedure:

  • Co-Solvent Selection: Choose a co-solvent that is miscible with your primary reaction solvent and in which this compound is highly soluble. The co-solvent should also be inert under your reaction conditions.

  • Small-Scale Test: Before scaling up, perform a small-scale test to determine an effective solvent ratio.

    • In a small vial, place a few milligrams of this compound.

    • Add your primary solvent (e.g., 200 µL) and observe for dissolution.

    • If it does not dissolve, add the co-solvent dropwise (e.g., 10 µL at a time), vortexing after each addition, until the this compound fully dissolves. Note the required volume of the co-solvent.

  • Reaction Setup:

    • In your reaction vessel, dissolve the this compound in the minimum amount of the co-solvent determined from your small-scale test.

    • Add the primary reaction solvent to the vessel.

    • Proceed with the addition of other reagents as required by your reaction protocol.

  • Important Consideration: Always run a control reaction with the co-solvent present to ensure it does not interfere with the desired chemical transformation.

References

Technical Support Center: Reactions with tert-Octylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues and side-products encountered during chemical reactions involving tert-octylamine. It is intended for researchers, scientists, and drug development professionals.

Section 1: N-Alkylation Reactions

The N-alkylation of this compound, a primary amine, with alkyl halides is a common transformation. However, due to the nucleophilic nature of the amine products, several side-products can arise.

FAQ 1: I am observing multiple higher molecular weight products in my N-alkylation reaction. What are they and how can I prevent them?

Answer:

The most common issue in the N-alkylation of primary amines is over-alkylation . Because the secondary and tertiary amine products are also nucleophilic, they can compete with the starting this compound for the alkyl halide, leading to a mixture of products.[1][2]

Common Side-Products:

  • N,N-dialkyl-tert-octylamine (Secondary Amine): The desired mono-alkylated product reacts further with the alkylating agent.

  • Trialkyl-tert-octylammonium Salt (Quaternary Ammonium (B1175870) Salt): The di-alkylated tertiary amine product reacts again to form a quaternary ammonium salt.[2]

Troubleshooting & Prevention:

The key to preventing over-alkylation is to control the relative concentrations of the reactants.

  • To Favor Mono-alkylation (Secondary Amine): Use a large excess of this compound. This ensures the alkylating agent is statistically more likely to react with the starting primary amine rather than the product amine.[2] A starting ratio of at least 2:1 (amine:alkyl halide) is recommended, but higher excesses may be required.

  • To Favor the Quaternary Ammonium Salt: Use a large excess of the alkylating agent. This strategy drives the reaction to completion, consuming all intermediate amines.

Slowing the addition of the alkylating agent and maintaining a lower reaction temperature can also improve selectivity towards the mono-alkylated product.[2]

Troubleshooting Workflow for Over-alkylation

G cluster_0 Diagnosis cluster_1 Solution start Multiple Spots on TLC / Peaks in LCMS check_mw Are new peaks at higher MW? start->check_mw over_alk Likely Over-alkylation Products (Secondary/Tertiary/Quaternary) check_mw->over_alk  Yes   other Consider other side-products (e.g., elimination, impurities) check_mw->other  No   solution To favor mono-alkylation: - Increase excess of this compound - Add alkylating agent slowly - Lower reaction temperature over_alk->solution

Caption: Diagnostic workflow for identifying and solving over-alkylation issues.

FAQ 2: My reaction yield is low and I've isolated an alkene. What happened?

Answer:

This indicates that an elimination (E2) reaction is competing with the desired nucleophilic substitution (SN2) reaction. This compound is a sterically hindered and basic nucleophile. When reacting with secondary or tertiary alkyl halides, its basicity can lead to the removal of a proton from a carbon adjacent to the leaving group, resulting in an alkene side-product.[3][4]

Factors Favoring Elimination (E2) over Substitution (SN2):

  • Substrate: Steric hindrance around the electrophilic carbon (secondary > primary alkyl halides). Tertiary alkyl halides almost exclusively yield elimination products.[5]

  • Base/Nucleophile: Strong, sterically hindered bases like this compound favor elimination.

  • Temperature: Higher reaction temperatures generally favor elimination over substitution.[5]

Troubleshooting & Prevention:

  • Substrate Choice: If possible, use a primary, unhindered alkyl halide.

  • Reaction Conditions: Run the reaction at the lowest feasible temperature.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) can favor SN2 reactions.[6]

Reaction Pathway: SN2 vs. E2

G cluster_sn2 Desired S N 2 Pathway cluster_e2 Side-Reaction E2 Pathway Reactants This compound + R-CH2-CH2-Br SN2_Product N-alkyl-tert-octylamine (Substitution Product) Reactants->SN2_Product Amine as Nucleophile E2_Product Alkene (Elimination Product) Reactants->E2_Product Amine as Base

Caption: Competing SN2 (substitution) and E2 (elimination) pathways.

Section 2: Oxidation Reactions

The oxidation of this compound is a key step in the synthesis of other compounds, such as di-tert-alkylamines.

FAQ 3: I am trying to synthesize nitroso-tert-octane, but my yield is low and I see byproducts. What is the likely side-product and how can I avoid it?

Answer:

The primary side-product in the oxidation of this compound to nitroso-tert-octane is the over-oxidation product, nitro-tert-octane . This occurs when the oxidizing agent is too concentrated or used in excess.[7]

Troubleshooting & Prevention:

Controlling the stoichiometry of the oxidizing agent is critical. The use of excess hydrogen peroxide (H₂O₂) has been shown to result in considerable over-oxidation, reducing the yield of the desired nitroso product from over 50% to as low as 40%.[7]

Oxidant Moles (H₂O₂) per Mole of AmineProductReported Yield
~1.7 molNitroso-tert-octane~52%[7]
~2.1 molNitroso-tert-octane~40% (due to over-oxidation)[7]

Purification: Unreacted this compound can be effectively removed from the reaction mixture by washing the organic layer with an aqueous acid solution, such as 2-4 N hydrochloric acid.[7]

Experimental Protocol: Synthesis of Nitroso-tert-octane

This procedure is adapted from Organic Syntheses.[7]

Reagents:

  • This compound (0.4 mol)

  • Methanol (120 mL)

  • Water (90 mL)

  • EDTA, tetrasodium (B8768297) salt (1.2 g)

  • Sodium tungstate (B81510) dihydrate (2.52 g)

  • 16% Hydrogen peroxide solution (361 mL, ~1.7 mol)

  • Petroleum ether

  • 2 N Hydrochloric acid

  • Brine

Procedure:

  • Combine this compound, methanol, and an aqueous solution of EDTA and sodium tungstate in a three-necked flask.

  • Cool the solution to 15°C in an ice bath.

  • Add the 16% hydrogen peroxide solution dropwise over 5 hours, maintaining the temperature.

  • Stir the blue reaction mixture for an additional 16 hours.

  • Extract the product with petroleum ether (3 x 50 mL).

  • Wash the combined organic layers twice with 2 N HCl to remove unreacted amine.

  • Wash the blue organic layer with brine and dry over MgSO₄.

  • Remove the solvent by distillation at atmospheric pressure.

  • Distill the product under reduced pressure to afford nitroso-tert-octane.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

This compound is used in palladium-catalyzed reactions like the Buchwald-Hartwig amination to form aryl amines.

FAQ 4: My Buchwald-Hartwig amination with this compound is giving a low yield. What are the potential side reactions?

Answer:

While the bulky nature of this compound can sometimes reduce undesired side reactions, it can also limit reaction efficiency.[8] Common side reactions in Buchwald-Hartwig aminations include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halide with a hydrogen atom. This is a common side reaction for many Buchwald-Hartwig couplings and can be minimized by the correct choice of ligand.[9]

  • Beta-Hydride Elimination: This is an unproductive pathway that can compete with the desired reductive elimination step, leading to a hydrodehalogenated arene and an imine.[10] The use of sterically hindered, electron-rich phosphine (B1218219) ligands can help favor reductive elimination.[10]

Troubleshooting & Prevention:

  • Ligand Choice: The selection of the phosphine ligand is crucial. Bulky, electron-rich ligands (e.g., XPhos, SPhos) are often used to promote the desired catalytic cycle and minimize side reactions.[11]

  • Base Selection: The choice of base (e.g., NaOt-Bu, Cs₂CO₃) can significantly impact the reaction outcome.[9]

  • Catalyst System: Ensure the palladium precatalyst and ligand are handled under inert conditions to prevent catalyst deactivation.

Section 4: Purity of Starting Material

Impurities in the starting this compound can lead to unexpected side-products or inhibit the desired reaction.

FAQ 5: I suspect my this compound is impure. What are the likely contaminants from its synthesis?

Answer:

This compound is commonly produced industrially via the Ritter Reaction .[12][13] In this process, diisobutylene reacts with a nitrile (like acetonitrile (B52724) or hydrogen cyanide) in the presence of a strong acid to form an N-tert-octyl amide intermediate.[12][14] This amide is then hydrolyzed to yield this compound.

Potential Impurities:

  • N-tert-octylacetamide: The unhydrolyzed amide intermediate from the Ritter reaction.

  • Diisobutylene: Unreacted starting material.

  • Isomers of Octylamine: Depending on the purity of the diisobutylene starting material.

The use of enzymatic hydrolysis instead of harsh acid/base conditions for the final step is reported to produce fewer side-products and by-products.[15] If your reaction is sensitive, using this compound synthesized via a cleaner route may be beneficial.

References

Technical Support Center: Optimizing N-Alkylation of tert-Octylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-alkylation of tert-octylamine. Due to its significant steric hindrance, this reaction can present unique challenges. This guide offers practical solutions and detailed protocols to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is N-alkylation of this compound so challenging?

A1: The primary challenge arises from the bulky 2,4,4-trimethylpentan-2-amine structure of this compound. This steric hindrance can significantly slow down the reaction rate by impeding the approach of the alkylating agent to the nitrogen atom. It can also lead to a higher propensity for elimination side reactions, especially with secondary and tertiary alkyl halides.

Q2: What are the most common side reactions, and how can I minimize them?

A2: The most common side reactions are over-alkylation (formation of a tertiary amine), and elimination reactions (formation of alkenes from the alkyl halide).

  • Over-alkylation: While the secondary amine product is also sterically hindered, over-alkylation can still occur, especially with highly reactive alkylating agents like methyl iodide. To minimize this, you can use a large excess of this compound or add the alkylating agent slowly to the reaction mixture. However, for mono-alkylation, methods like reductive amination are generally more effective at preventing over-alkylation.

  • Elimination: This is particularly problematic with secondary and tertiary alkyl halides. To favor substitution over elimination, use a non-hindered, strong base, polar aprotic solvents, and lower reaction temperatures.

Q3: How do I purify the N-alkylated this compound product?

A3: Purification can often be achieved by first removing the unreacted this compound with an acidic wash (e.g., with dilute HCl), as the protonated amine salt will be soluble in the aqueous phase.[1] The desired N-alkylated product can then be isolated from the organic phase. For higher purity, column chromatography is a common and effective method. A typical eluent system for column chromatography is a mixture of ethyl acetate (B1210297) and hexane (B92381).[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Insufficient reactivity of the alkylating agent: Alkyl chlorides are less reactive than bromides and iodides.Use a more reactive alkyl halide (I > Br > Cl).
Steric hindrance: The bulky nature of this compound and/or the alkylating agent is preventing the reaction.Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered alkylating agent if possible. For aryl halides, ensure you are using a suitable Buchwald-Hartwig catalyst system designed for hindered substrates.
Inappropriate base: The base may not be strong enough to deprotonate the amine or neutralize the acid byproduct effectively.For direct alkylation, consider stronger, non-nucleophilic bases like DBU or a cesium base like Cs2CO3. For Buchwald-Hartwig amination, sodium tert-butoxide is commonly used.
Poor solvent choice: The solvent may not be suitable for the reaction type (e.g., promoting elimination over substitution).For SN2 reactions, use polar aprotic solvents like DMF or acetonitrile. For Buchwald-Hartwig reactions, toluene (B28343) or dioxane are common choices.
Over-alkylation High reactivity of the mono-alkylated product: The secondary amine product is reacting further with the alkylating agent.Use a large excess of this compound. Add the alkylating agent slowly to the reaction. Consider using reductive amination, which is less prone to over-alkylation.
Elimination Side Products Use of secondary or tertiary alkyl halides: These are more prone to E2 elimination.Use a strong, non-hindered base. Employ a polar aprotic solvent. Run the reaction at the lowest effective temperature.
Difficulty in Purification Unreacted this compound: The basic starting material can co-elute with the product.Perform an acidic wash (e.g., 1-2 M HCl) to remove the unreacted this compound as its water-soluble salt before column chromatography.[1]
Closely eluting impurities: Side products may have similar polarity to the desired product.Optimize your column chromatography conditions. Try different solvent systems or use a different stationary phase.

Experimental Protocols

Protocol 1: Direct N-Alkylation with a Primary Alkyl Halide

This protocol describes a general procedure for the mono-N-alkylation of this compound with a primary alkyl bromide.

Materials:

  • This compound

  • 1-Bromobutane (B133212)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add cesium carbonate (1.5 eq.).

  • Add 1-bromobutane (1.1 eq.) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to afford N-butyl-tert-octylamine.

experimental_workflow_direct_alkylation start Start reactants Combine this compound, Cs₂CO₃, and DMF start->reactants add_bromide Add 1-Bromobutane dropwise reactants->add_bromide heat Heat to 60-80 °C and Monitor add_bromide->heat quench Quench with aq. NaHCO₃ heat->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry, and Concentrate extract->wash_dry purify Purify by Column Chromatography wash_dry->purify end End purify->end experimental_workflow_reductive_amination start Start reactants Dissolve this compound and Cyclohexanone in DCE start->reactants imine_formation Stir for 1-2h for Imine Formation reactants->imine_formation add_stab Add STAB portion-wise imine_formation->add_stab stir_monitor Stir at RT and Monitor Reaction add_stab->stir_monitor quench Quench with aq. NaHCO₃ stir_monitor->quench extract Extract with DCM quench->extract wash_dry Wash with Brine, Dry, and Concentrate extract->wash_dry purify Purify by Column Chromatography wash_dry->purify end End purify->end experimental_workflow_buchwald_hartwig start Start reagents Combine Pd₂(dba)₃, XPhos, and NaOtBu under Inert Gas start->reagents add_sm Add Toluene, 4-Bromotoluene, and this compound reagents->add_sm heat Heat to 100 °C and Monitor add_sm->heat workup Cool, Dilute with Ether, and Filter heat->workup wash Wash with Water and Brine workup->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end troubleshooting_flowchart decision decision solution solution start Start Troubleshooting decision1 Low or No Conversion? start->decision1 Low or No Conversion? decision2 Using Alkyl Halide? decision1->decision2 Yes decision3 Over-alkylation Observed? decision1->decision3 No solution1 Increase Temperature/Time Use more reactive halide (I > Br > Cl) Optimize Base/Solvent decision2->solution1 Yes decision4 Using Reductive Amination? decision2->decision4 No solution5 Use large excess of this compound Slowly add alkylating agent Switch to Reductive Amination decision3->solution5 Yes decision6 Elimination Byproducts? decision3->decision6 No solution2 Check pH for imine formation Use a more active reducing agent Add a dehydrating agent decision4->solution2 Yes decision5 Using Buchwald-Hartwig? decision4->decision5 No solution3 Screen different ligands/bases Ensure catalyst is active Degas solvent thoroughly decision5->solution3 Yes solution4 Consult further literature for specific substrate issues decision5->solution4 No solution6 Lower reaction temperature Use a non-hindered, strong base Use a polar aprotic solvent decision6->solution6 Yes end Problem Resolved or Further Investigation Needed decision6->end No

References

Technical Support Center: Navigating Steric Hindrance in tert-Octylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance in chemical reactions involving tert-Octylamine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in nucleophilic substitution and coupling reactions?

A1: The tertiary octyl group (2,4,4-trimethylpentan-2-yl) on this compound creates significant steric bulk around the nitrogen atom. This steric hindrance physically obstructs the approach of the nucleophilic nitrogen to the electrophilic center of other reactants.[1][2] This increased steric crowding raises the activation energy of the reaction, leading to slower reaction rates or preventing the reaction from occurring under standard conditions.[2]

Q2: How does the steric hindrance of this compound affect its basicity versus its nucleophilicity?

A2: While this compound is a relatively strong base, its nucleophilicity is significantly diminished by its bulky structure.[3] Basicity is a thermodynamic property related to the ability to accept a proton, which is a small and unhindered electrophile. Nucleophilicity, however, is a kinetic property that depends on the rate at which the nucleophile can attack an electrophilic carbon or another atom.[4][5] The steric hindrance of this compound impedes its approach to larger electrophilic centers, making it a poor nucleophile despite its strong basic character.[3]

Q3: What are the common challenges encountered during the N-alkylation of this compound?

A3: The primary challenge in the N-alkylation of this compound is overcoming the steric hindrance to form the new C-N bond.[1][6] Reactions with primary and even some secondary alkyl halides can be sluggish and require forcing conditions, which may lead to side reactions like elimination. Tertiary alkyl halides will likely not react via an SN2 mechanism due to the combined steric bulk of both reactants.[7]

Q4: Are there specific catalysts or reaction conditions that are effective for reactions with this compound?

A4: Yes, specialized catalytic systems have been developed to facilitate reactions with sterically hindered amines like this compound. For instance, in Buchwald-Hartwig amination, the use of specific phosphine (B1218219) ligands, such as BrettPhos, can promote the coupling of hindered amines with aryl halides.[8] Similarly, copper-catalyzed C-N coupling reactions can be effective with the right choice of ligand.[9] For reductive amination, palladium-based catalysts, particularly those with hydroxyl groups on the palladium species, have shown high selectivity for the synthesis of sterically hindered amines.[10]

Troubleshooting Guides

Problem 1: Low yield in Buchwald-Hartwig amination with this compound.
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Ligand Screen a variety of biarylphosphine ligands known for coupling hindered substrates, such as BrettPhos or other specialized ligands.[8]Improved catalytic activity and higher product yield.
Suboptimal Reaction Temperature Gradually increase the reaction temperature. While many Buchwald-Hartwig reactions are run at elevated temperatures, an optimal temperature range needs to be determined empirically for highly hindered substrates.Increased reaction rate and conversion. Be mindful of potential decomposition at excessively high temperatures.
Incorrect Base The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.Efficient deprotonation of the amine without competing nucleophilic attack.
Catalyst Deactivation Ensure inert atmosphere conditions (e.g., argon or nitrogen) and use anhydrous solvents to prevent catalyst deactivation by oxygen or water.Maintained catalyst activity throughout the reaction, leading to higher conversion.
Problem 2: Inefficient acylation of this compound.
Possible Cause Troubleshooting Step Expected Outcome
Steric Hindrance with Acylating Agent Use a more reactive acylating agent. Acyl chlorides are generally more reactive than acid anhydrides. Alternatively, use a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with the corresponding carboxylic acid.Faster reaction rates and higher conversion to the amide.
Insufficient Reaction Time/Temperature Increase the reaction time and/or temperature. Refluxing in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) with a non-nucleophilic base such as triethylamine (B128534) (NEt₃) can be effective.[1]Drive the reaction to completion.
Use of a Catalyst For less reactive acylating agents, consider using a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).Increased rate of acylation.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Halide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., BrettPhos, 0.04 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol). Seal the vial and remove it from the glovebox.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (B28343) (2 mL) via syringe, followed by this compound (1.2 mmol).

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][8]

Diagrams

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand Exchange t-Oct-NH2, Base Ar-Pd(II)-N(H)R(L2) Ar-Pd(II)-N(H)R(L2) Ligand Exchange->Ar-Pd(II)-N(H)R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-N(H)R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 HX, Base Ar-NRH Ar-NRH Reductive Elimination->Ar-NRH Overcoming_Steric_Hindrance cluster_problem Problem: Steric Hindrance cluster_solutions Troubleshooting Strategies Steric Hindrance Steric Hindrance Increase Temperature Increase Temperature Steric Hindrance->Increase Temperature Prolong Reaction Time Prolong Reaction Time Steric Hindrance->Prolong Reaction Time Use Specialized Catalysts/Ligands Use Specialized Catalysts/Ligands Steric Hindrance->Use Specialized Catalysts/Ligands Use More Reactive Reagents Use More Reactive Reagents Steric Hindrance->Use More Reactive Reagents Optimize Base Selection Optimize Base Selection Steric Hindrance->Optimize Base Selection

References

Preventing byproduct formation in tert-Octylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of tert-Octylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the key reaction steps?

The most prevalent and industrially scalable method for this compound synthesis is the Ritter reaction .[1][2] This process is typically conducted in two main stages:

  • Amidation: Diisobutylene is reacted with a nitrile (commonly acetonitrile (B52724) or benzyl (B1604629) cyanide) in the presence of a strong acid, such as concentrated sulfuric acid, to form an N-tert-octyl amide intermediate.[3][4][5]

  • Hydrolysis: The N-tert-octyl amide intermediate is then hydrolyzed, typically using a strong base like sodium hydroxide, to yield this compound.[4][5]

Q2: What are the potential byproducts I should be aware of during this compound synthesis via the Ritter Reaction?

While the Ritter reaction can be efficient, several byproducts can form, impacting yield and purity. The primary byproducts include:

  • Unreacted Starting Materials: Residual diisobutylene and nitrile may remain if the reaction does not go to completion.

  • N-tert-octyl amide Intermediate: Incomplete hydrolysis will leave the stable amide intermediate in the final product mixture.

  • Diisobutylene Polymers: The acidic conditions can promote the polymerization of diisobutylene, leading to the formation of oligomeric and polymeric byproducts.

  • N-(tert-butyl)benzamide impurity: In reactions involving tert-butyl cations, the formation of N-(tert-butyl)benzamide has been observed as a challenging impurity to remove.[6]

  • Inorganic Salts: Significant quantities of inorganic salts are generated during the neutralization steps of the reaction workup.[2]

Q3: How can I minimize the formation of polymeric byproducts?

The formation of diisobutylene polymers is a common side reaction. To mitigate this, consider the following:

  • Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can accelerate polymerization. The amidation step is often carried out at temperatures between 10°C and 50°C.[4]

  • Controlled Addition of Acid: Add the strong acid catalyst slowly and with efficient stirring to dissipate heat and avoid localized high concentrations of acid.

  • Stoichiometry: Use the optimal molar ratios of reactants as specified in established protocols.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Low yield of this compound Incomplete amidation or hydrolysis.- Ensure sufficient reaction time for both steps. For amidation, 5-15 hours is often required.[4] For hydrolysis, 3-15 hours at elevated temperatures may be necessary.[4]- Confirm the concentration and quantity of the acid and base catalysts.- Consider using a phase transfer catalyst during amidation to improve the reaction rate.[3]
Presence of a significant amount of N-tert-octyl amide in the final product Incomplete hydrolysis.- Increase the reaction time or temperature of the hydrolysis step. Temperatures can range from 180°C to 280°C.[4]- Ensure a sufficient molar excess of the hydrolyzing agent (e.g., sodium hydroxide).[4]
Final product is a viscous, sticky oil Presence of diisobutylene polymers.- Optimize temperature control during the amidation step.- Purify the final product by vacuum distillation to separate the lower-boiling this compound from non-volatile polymers.
Difficulty in separating the organic and aqueous layers during workup Emulsion formation.- Add a saturated brine solution to help break the emulsion.- If possible, reduce the vigor of shaking during extraction and use a gentle swirling motion.

Experimental Protocols

Table 1: Representative Protocol for this compound Synthesis via Ritter Reaction
Step Parameter Value / Description Reference
Amidation Reactants Diisobutylene, Acetonitrile, Concentrated Sulfuric Acid, Water[4]
Molar Ratio 1.00 : 1.00-2.00 : 1.00-2.00 : 0.10-1.00 (Diisobutylene:Acetonitrile:H₂SO₄:H₂O)[4]
Solvent Glacial Acetic Acid[4]
Temperature 10°C - 50°C[4]
Reaction Time 5 - 15 hours[4]
Workup 1 Procedure - Reduced pressure distillation to recover solvent and unreacted diisobutylene.- Neutralization with NaOH or NaOAc solution.- Filtration, washing, and drying to isolate N-tert-octylacetamide.[4]
Hydrolysis Reactants N-tert-octylacetamide, Sodium Hydroxide[4]
Molar Ratio 1 : 1-4 (Amide:NaOH)[4]
Solvent 10% - 30% aqueous NaOH solution[4]
Temperature 180°C - 280°C[4]
Reaction Time 3 - 15 hours[4]
Workup 2 Procedure - Separation of the oil layer.- Drying with anhydrous sodium sulfate.- Distillation to obtain pure this compound.[4]

Visualizations

Diagram 1: Ritter Reaction Pathway for this compound Synthesis

Ritter_Reaction Diisobutylene Diisobutylene Carbocation tert-Octyl Carbocation Diisobutylene->Carbocation + H⁺ H2SO4 H₂SO₄ (catalyst) Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium + Acetonitrile Polymer Polymerization Byproducts Carbocation->Polymer Side Reaction Acetonitrile Acetonitrile Acetonitrile->Nitrilium Amide N-tert-octylacetamide Nitrilium->Amide + H₂O H2O_amidation H₂O H2O_amidation->Amide TertOctylamine This compound Amide->TertOctylamine Hydrolysis NaOH NaOH, H₂O, Heat NaOH->TertOctylamine

Caption: Ritter reaction pathway for this compound synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of this compound CheckAmide Analyze for residual N-tert-octylacetamide Start->CheckAmide CheckPolymer Check for polymeric byproducts (viscous residue) CheckAmide->CheckPolymer No IncompleteHydrolysis Incomplete Hydrolysis CheckAmide->IncompleteHydrolysis Yes PolymerFormation Polymerization Side Reaction CheckPolymer->PolymerFormation Yes Purify Purify by vacuum distillation CheckPolymer->Purify No IncreaseHydrolysis Increase hydrolysis time/temp or base concentration IncompleteHydrolysis->IncreaseHydrolysis OptimizeAmidation Optimize amidation temperature and acid addition rate PolymerFormation->OptimizeAmidation IncreaseHydrolysis->Purify OptimizeAmidation->Purify

References

Storage and stability guidelines for tert-Octylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and stability of tert-Octylamine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the safe and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2] It is crucial to keep the container tightly closed and protected from physical damage.[1][3] Storage areas should be secure and accessible only to trained and authorized personnel.[1]

Q2: At what temperature should I store this compound?

A2: While some sources recommend storage at room temperature or 4°C, it is best practice to store it in a cool place.[3][4] Specifically, it should be kept in a flammables area.[2]

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide (CO2).[3][5] Contact with copper, aluminum, and their alloys should also be avoided.[1]

Q4: Is this compound stable under normal conditions?

A4: Yes, this compound is considered stable under normal temperatures and pressures and recommended storage conditions.[2][3][5] Hazardous polymerization will not occur.[1][5]

Q5: What are the known hazardous decomposition products of this compound?

A5: Upon combustion, this compound may produce toxic fumes of carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][3][5]

Troubleshooting Guide

Problem: I observe a change in the color or appearance of my this compound sample.

  • Possible Cause: Contamination or degradation. The product should be a clear, colorless liquid.[1][2]

  • Solution: Do not use the material if its appearance has changed. Dispose of the product according to your institution's hazardous waste disposal guidelines.[3][5] Review your handling and storage procedures to prevent future contamination. Ensure the container is always securely sealed when not in use.[1]

Problem: I suspect my this compound has been exposed to incompatible materials.

  • Possible Cause: Improper storage or handling.

  • Solution: If you suspect exposure to incompatible materials such as acids or oxidizing agents, the product should be handled with extreme caution as a violent reaction could occur.[1] Do not attempt to use the material. It should be disposed of as hazardous waste.

Problem: There is a precipitate in my this compound solution after bringing it to room temperature from cold storage.

  • Possible Cause: The melting point of this compound is -67°C, so precipitation at room temperature is unlikely unless it has been mixed with another substance that has a higher freezing point or if the product has degraded.[3]

  • Solution: For maximum recovery of the product, it is recommended to centrifuge the original vial before removing the cap.[4] If a precipitate is observed, it may indicate contamination. The purity of the substance should be verified before use.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
AppearanceClear, colorless liquid[1][2]
OdorFishy[1]
Melting Point-67 °C[3]
Boiling Point137 - 143 °C[3][6]
Flash Point33 °C (closed cup)[3]
Density0.805 g/cm³ at 25 °C[3][6]
Vapor Pressure9.976 mmHg at 25 °C[1]
Water SolubilityInsoluble[2]

Table 2: Storage and Incompatibility Summary

ParameterGuideline
Storage Temperature Cool place, flammables area.[2][3] Can be stored at Room Temperature or 4°C.[4]
Storage Area Approved flammable liquid storage area; well-ventilated, cool, and dry.[1][2]
Container Keep container tightly closed and sealed.[1][2][3] Store in an upright position.[1]
Incompatible Materials Strong acids, acid chlorides, acid anhydrides, strong oxidizing agents, carbon dioxide (CO2), copper, aluminum, and their alloys.[1][3][5]
Conditions to Avoid Heat, flames, sparks, and sources of ignition.[2][3][5]

Experimental Protocols

Protocol 1: Visual Inspection of this compound Purity

  • Objective: To visually assess the purity of a this compound sample.

  • Materials: Vial of this compound, clean and dry glass container for observation (if needed), proper personal protective equipment (PPE).

  • Procedure:

    • Ensure you are working in a well-ventilated area and wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

    • Retrieve the this compound vial from its designated storage location.

    • Before opening, visually inspect the contents through the container. The liquid should be clear and colorless.[1][2]

    • Check for any signs of discoloration (e.g., yellowing), cloudiness, or the presence of particulate matter.

    • If the sample is clear and colorless, it is likely suitable for use. If any changes in appearance are noted, the product may be contaminated or degraded and should not be used.

Mandatory Visualizations

Storage_Decision_Workflow This compound Storage Decision Workflow start Receive this compound check_area Is an approved flammable liquid storage area available? start->check_area store_flammable Store in a cool, dry, well-ventilated flammable liquid area. check_area->store_flammable Yes no_storage Do not store. Procure a suitable storage location. check_area->no_storage No check_container Inspect container for damage. store_flammable->check_container container_ok Container is intact. check_container->container_ok OK container_damaged Container is damaged. Quarantine and follow safety protocols for disposal. check_container->container_damaged Damaged check_seal Ensure container is tightly sealed. container_ok->check_seal log_storage Log the storage location and date. check_seal->log_storage end_storage Storage Complete log_storage->end_storage

Caption: Workflow for the proper storage of this compound.

Stability_Troubleshooting_Flowchart This compound Stability Troubleshooting start Suspected Stability Issue visual_inspection Perform visual inspection. Is the liquid clear and colorless? start->visual_inspection color_change Discoloration, cloudiness, or precipitate observed. visual_inspection->color_change No no_color_change Liquid is clear and colorless. visual_inspection->no_color_change Yes dispose Quarantine and dispose of material according to safety protocols. color_change->dispose check_storage Review storage conditions. Were they appropriate? no_color_change->check_storage storage_ok Storage conditions were correct. check_storage->storage_ok Yes storage_bad Improper storage identified. check_storage->storage_bad No proceed Proceed with experiment, but monitor closely. storage_ok->proceed storage_bad->dispose correct_storage Correct storage procedures for future use. dispose->correct_storage

Caption: Troubleshooting flowchart for this compound stability issues.

References

Technical Support Center: Troubleshooting Low Conversion Rates in tert-Octylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for reactions involving tert-octylamine. The following sections address common issues leading to low conversion rates and offer solutions in a question-and-answer format, supplemented with experimental protocols and visual aids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in Amide Bond Formation

Q: I am attempting to synthesize an amide using this compound and a carboxylic acid, but the conversion rate is very low. What are the likely causes and how can I improve the yield?

A: Low yields in amide synthesis with this compound are common and primarily attributed to its significant steric hindrance. The bulky tert-octyl group physically obstructs the approach of the nitrogen nucleophile to the electrophilic carbonyl carbon of the carboxylic acid or its activated derivative.

Potential Causes & Solutions:

  • Steric Hindrance: The bulky nature of this compound can significantly slow down the reaction rate.

    • Solution: Employ more reactive acylating agents. Instead of using the carboxylic acid directly with a coupling agent, convert the carboxylic acid to a more reactive acyl chloride. Acyl chlorides are highly electrophilic and can react more effectively with sterically hindered amines like this compound.[1][2]

  • Poor Nucleophilicity: While primary amines are generally good nucleophiles, the steric bulk around the nitrogen in this compound can diminish its nucleophilic character.

    • Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions at elevated temperatures.

  • Ineffective Coupling Agents: Standard peptide coupling agents might not be efficient enough for coupling with a sterically hindered amine.

    • Solution: For challenging couplings, consider using stronger coupling agents or a different synthetic approach altogether. While not directly for amide bond formation, the Buchwald-Hartwig amination protocol has been successful for coupling hindered primary amines to aryl halides, suggesting that specialized catalytic systems can overcome steric challenges.[3]

Illustrative Impact of Reaction Parameters on Amide Synthesis Yield:

ParameterConditionExpected Impact on YieldRationale
Acylating Agent Carboxylic Acid + CarbodiimideLow to ModerateSteric hindrance of this compound makes the attack on the activated acid intermediate difficult.
Acyl ChlorideHighIncreased electrophilicity of the acyl chloride facilitates the reaction with the sterically hindered amine.[1][2]
Temperature Room TemperatureLowInsufficient energy to overcome the activation barrier caused by steric hindrance.
Elevated TemperatureModerate to HighProvides the necessary energy for the reaction to proceed, but may lead to side reactions if too high.
Base Weak, Sterically Hindered BaseModerateNeutralizes the generated acid without competing as a nucleophile.
Strong, Unhindered BaseLowMay lead to side reactions or deprotonation of other sensitive functional groups.
Issue 2: Incomplete Schiff Base Formation

Q: My Schiff base reaction between this compound and an aldehyde/ketone is not going to completion. How can I drive the reaction forward?

A: Schiff base formation is a reversible equilibrium reaction. The presence of the byproduct, water, can drive the reaction backward, leading to low yields. This issue is exacerbated by the steric hindrance of this compound, which can destabilize the resulting imine product.

Potential Causes & Solutions:

  • Water Inhibition: The accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials.

    • Solution: Actively remove water as it is formed. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene), or by adding a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves to the reaction mixture.

  • Reversibility of the Reaction: The equilibrium may not favor the product side, especially with less reactive ketones.

    • Solution: Use an excess of one of the reactants, typically the less expensive one, to shift the equilibrium towards the product side according to Le Chatelier's principle.

  • Sub-optimal pH: The reaction is pH-sensitive. The carbonyl group needs to be activated by protonation, but the amine must remain in its unprotonated, nucleophilic form.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.

Illustrative Impact of Reaction Parameters on Schiff Base Formation Yield:

ParameterConditionExpected Impact on YieldRationale
Water Removal No removalLowThe presence of water drives the equilibrium back to the starting materials.
Dean-Stark/Dehydrating AgentHighContinuous removal of water shifts the equilibrium towards the product.
Catalyst No catalystLow to ModerateThe reaction may be slow without acid catalysis to activate the carbonyl group.
Catalytic Acetic AcidHighOptimizes the pH to facilitate both carbonyl activation and amine nucleophilicity.
Reactant Stoichiometry 1:1 ratioModerateThe reaction may not go to completion due to equilibrium.
Excess of one reactantHighShifts the equilibrium towards the formation of the Schiff base.

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound using an Acyl Chloride

This protocol describes a general method for the synthesis of an N-tert-octyl amide from an acyl chloride.

Materials:

  • This compound

  • Acyl chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (NEt₃) or another non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 to 1.5 equivalents).

  • Slowly add the acyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Schiff Base Formation with this compound

This protocol provides a general method for the synthesis of a Schiff base from this compound and an aldehyde or ketone with azeotropic water removal.

Materials:

  • This compound

  • Aldehyde or ketone

  • Toluene

  • Catalytic amount of acetic acid or p-toluenesulfonic acid (p-TSA)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the aldehyde or ketone (1.0 equivalent) and this compound (1.0 to 1.2 equivalents) in toluene.

  • Add a catalytic amount of acetic acid or p-TSA (e.g., 0.01-0.05 equivalents).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation, recrystallization, or column chromatography if necessary.

Visualizations

Troubleshooting Workflow for Low Conversion Rates

This diagram outlines a logical workflow for troubleshooting low conversion rates in reactions involving this compound.

TroubleshootingWorkflow start Low Conversion Rate Observed check_sterics Is Steric Hindrance a Major Factor? start->check_sterics increase_reactivity Increase Reactant Electrophilicity (e.g., use acyl chloride) check_sterics->increase_reactivity Yes check_equilibrium Is the Reaction Reversible? check_sterics->check_equilibrium No end Improved Conversion increase_reactivity->end increase_temp Increase Reaction Temperature remove_byproduct Remove Byproduct (e.g., water via Dean-Stark) check_equilibrium->remove_byproduct Yes excess_reactant Use Excess of One Reactant check_equilibrium->excess_reactant Yes check_catalyst Is a Catalyst Required/Optimal? check_equilibrium->check_catalyst No remove_byproduct->end excess_reactant->end add_catalyst Add/Optimize Catalyst (e.g., weak acid for Schiff base) check_catalyst->add_catalyst Yes check_purity Check Reactant Purity check_catalyst->check_purity No add_catalyst->end purify_reactants Purify Reactants check_purity->purify_reactants Impure check_purity->end Pure purify_reactants->start

Caption: Troubleshooting workflow for low conversion rates.

Reaction Pathways: Amide vs. Schiff Base Formation

This diagram illustrates the general reaction pathways for amide and Schiff base formation involving this compound, highlighting the key intermediates and byproducts.

ReactionPathways cluster_amide Amide Formation cluster_schiff Schiff Base Formation tOct_amide This compound amide_product N-tert-Octyl Amide tOct_amide->amide_product + acyl_chloride Acyl Chloride acyl_chloride->amide_product hcl HCl tOct_schiff This compound hemiaminal Hemiaminal Intermediate tOct_schiff->hemiaminal + aldehyde Aldehyde/Ketone aldehyde->hemiaminal schiff_base Schiff Base (Imine) hemiaminal->schiff_base - H₂O water H₂O

Caption: General reaction pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of tert-Octylamine and n-Octylamine as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate corrosion inhibitor is paramount in ensuring the longevity and integrity of metallic materials. Among the various classes of inhibitors, aliphatic amines are widely recognized for their efficacy. This guide provides an objective, data-driven comparison of two isomeric C8 amines: the branched tert-octylamine and the linear n-octylamine. Their performance as corrosion inhibitors is evaluated based on their molecular structure, experimental data from literature, and the underlying mechanisms of action.

Molecular Structure and its Influence on Inhibition

The effectiveness of an amine inhibitor is primarily dictated by its ability to adsorb onto a metal surface, forming a protective barrier against corrosive agents.[1] This adsorption occurs mainly through the lone pair of electrons on the nitrogen atom, which forms a coordinate bond with the metal.[1][2] The structural differences between n-octylamine and this compound—a primary and a tertiary amine, respectively—lead to a trade-off between electronic effects and steric hindrance, which significantly impacts their performance.

  • n-Octylamine: As a primary amine with a linear alkyl chain, n-octylamine can pack relatively closely on the metal surface. This allows for the formation of a dense, uniform hydrophobic film that repels water and corrosive species.

  • This compound: Being a tertiary amine, the nitrogen atom in this compound is bonded to three alkyl groups. These groups are electron-donating, which increases the electron density on the nitrogen atom.[2] Theoretically, this enhanced electron density should lead to a stronger bond with the metal surface.[3] However, the bulky, branched structure of the tert-octyl group creates significant steric hindrance.[2] This bulkiness can prevent the molecules from packing efficiently, potentially resulting in a less compact and less effective protective layer compared to its linear isomer.[2]

Comparative Performance Data

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Data Type
n-Octylamine Mild Steel1 M HCl5 x 10⁻³ M3092.5Experimental
tert-Butylamine (B42293) Mild SteelHCl50-200 ppm30 - 50Efficiency increases with concentration and decreases with temperature.Experimental Trend[4][5]

Note: Data for tert-butylamine is used as a proxy to illustrate the general behavior of a tertiary alkylamine inhibitor, as specific quantitative data for this compound was not found in the reviewed literature.

The data suggests that while linear primary amines like n-octylamine demonstrate high inhibition efficiency, the performance of bulky tertiary amines is highly dependent on concentration and temperature.[4][5] While quantum chemical studies suggest tertiary amines should possess the highest inhibition efficiency due to electronic effects, steric hindrance remains a critical, counteracting factor in practice.[2][3]

Mechanism of Action: Adsorption and Film Formation

The primary mechanism for both inhibitors involves adsorption onto the metal surface, which can be described by two main types of interaction:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated amine molecules in the acidic solution.

  • Chemisorption: This is the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal atoms.[1]

The long, hydrophobic octyl chain in both molecules orients away from the metal surface, creating a barrier that impedes the electrochemical reactions of corrosion: the anodic dissolution of the metal and the cathodic evolution of hydrogen. The key difference lies in the quality of this film. The linear structure of n-octylamine likely allows for a more ordered and dense protective layer, while the bulky nature of This compound may lead to a more disordered and potentially less robust film, despite the stronger individual point of attachment suggested by its electronic properties.[2]

Experimental Protocols for Inhibitor Evaluation

The data cited and the general evaluation of corrosion inhibitors rely on standardized experimental techniques to quantify performance. The most common methods include:

Weight Loss Method

This gravimetric technique provides a direct measure of corrosion rate.

  • Specimen Preparation: Metal coupons of a known surface area and weight are cleaned, degreased (e.g., with acetone), and dried.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified concentration and temperature for a set period.

  • Analysis: After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

    • IE% = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical method provides insights into the kinetics of the anodic and cathodic reactions.

  • Cell Setup: A three-electrode cell is used, containing a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant rate.

  • Data Analysis: The resulting current is plotted against the potential (Tafel plot). Extrapolation of the linear Tafel regions to the corrosion potential (Ecorr) yields the corrosion current density (icorr).

  • Calculation: The inhibition efficiency is calculated from the corrosion current densities.

    • IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.

  • Cell Setup: The same three-electrode setup as in PDP is used.

  • Measurement: A small amplitude AC signal is applied to the system at the OCP over a range of frequencies.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The Nyquist plot is typically fitted to an equivalent electrical circuit model to determine parameters like the charge transfer resistance (Rct). A higher Rct value indicates better corrosion resistance.

  • Calculation: Inhibition efficiency is calculated from the charge transfer resistance values.

    • IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100

Visualized Workflow for Inhibitor Evaluation

The following diagram illustrates a typical workflow for comparing corrosion inhibitors.

G cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Data Acquisition & Analysis cluster_results Results Metal_Prep Metal Specimen Preparation (Cleaning, Weighing) Immersion Immersion Test (Controlled Time & Temperature) Metal_Prep->Immersion Electrochem Electrochemical Cell Setup (3-Electrode System) Metal_Prep->Electrochem Sol_Prep Solution Preparation (Corrosive Medium +/- Inhibitor) Sol_Prep->Immersion Sol_Prep->Electrochem Weight_Loss Weight Loss Measurement Immersion->Weight_Loss PDP Potentiodynamic Polarization (Tafel Plots) Electrochem->PDP EIS Electrochemical Impedance Spectroscopy (Nyquist Plots) Electrochem->EIS CR_IE Corrosion Rate & Inhibition Efficiency Weight_Loss->CR_IE Kinetics Corrosion Kinetics (icorr, Ecorr) PDP->Kinetics Mechanism Inhibition Mechanism (Rct, Adsorption) EIS->Mechanism Kinetics->CR_IE Mechanism->CR_IE

Caption: Workflow for evaluating and comparing corrosion inhibitors.

Conclusion

The choice between n-octylamine and this compound as a corrosion inhibitor involves a classic trade-off between molecular packing efficiency and the electronic strength of adsorption.

  • n-Octylamine , as a linear primary amine, is capable of forming a dense, well-ordered protective film, leading to high reported inhibition efficiencies.

  • This compound , a tertiary amine, benefits from a higher electron density on its nitrogen atom, which suggests a stronger point of attachment to the metal surface. However, its bulky structure introduces significant steric hindrance, which may compromise the integrity and density of the protective film.

References

A Comparative Guide to Analytical Methods for Validating tert-Octylamine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of starting materials and intermediates is a cornerstone of robust chemical research and pharmaceutical development. tert-Octylamine, a sterically hindered primary amine, finds application in the synthesis of various active pharmaceutical ingredients and other specialty chemicals. Its purity is critical to ensure predictable reaction kinetics, yield, and the safety profile of the final product. This guide provides a comparative overview of the primary analytical methods for validating the purity of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

The two most prevalent and suitable analytical techniques for assessing the purity of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited to different analytical objectives.

At a Glance: Method Comparison

FeatureGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV/FLD)
Principle Separation based on the volatility and partitioning of the analyte in a gaseous mobile phase.Separation based on the analyte's interaction with a liquid mobile phase and a solid stationary phase.
Primary Application Ideal for analyzing volatile and thermally stable compounds like this compound. GC-MS is particularly powerful for identifying unknown volatile impurities.[1][2]Suitable for a wide range of compounds, but often requires derivatization for analytes lacking a UV chromophore, such as this compound.[1]
Sample Derivatization Generally not required for this compound itself, simplifying sample preparation.Mandatory for UV or fluorescence detection to enhance sensitivity and detectability.[3]
Sensitivity High, especially with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.Sensitivity is highly dependent on the derivatization agent and detector used. Fluorescence detectors (FLD) after derivatization can offer very high sensitivity.
Common Impurities Detected Volatile organic compounds, residual solvents, and by-products from synthesis such as other isomers or related amines.Can detect a broader range of non-volatile impurities, depending on the chromatographic conditions and derivatization strategy.
Typical Run Time Generally faster than HPLC.Can have longer run times, especially when complex gradient elution is required.[1]
Strengths Excellent for volatile impurity profiling, robust, and often has a lower cost per sample.High versatility, can be adapted for a wide range of analytes.
Limitations Limited to thermally stable and volatile compounds. Highly polar amines can exhibit peak tailing, which may require specialized columns or inlet deactivation.[1]The necessity of derivatization adds complexity and a potential source of error to the analytical workflow.[1]

Logical Workflow for Purity Validation

The following diagram illustrates a typical workflow for the analytical validation of this compound purity.

tert_Octylamine Purity Validation Workflow Workflow for this compound Purity Validation cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Validation Sample This compound Sample Dilution Dilution in appropriate solvent Sample->Dilution Derivatization Derivatization (for HPLC) Dilution->Derivatization GC_Analysis Gas Chromatography (GC-FID/MS) Dilution->GC_Analysis HPLC_Analysis High-Performance Liquid Chromatography (HPLC-UV/FLD) Derivatization->HPLC_Analysis Purity_Assay Purity Assay (% Area) GC_Analysis->Purity_Assay Impurity_Profiling Impurity Identification & Quantification GC_Analysis->Impurity_Profiling HPLC_Analysis->Purity_Assay HPLC_Analysis->Impurity_Profiling Method_Validation Method Validation (Linearity, Precision, Accuracy) Purity_Assay->Method_Validation Impurity_Profiling->Method_Validation Final_Report Final_Report Method_Validation->Final_Report Final Report

Caption: Workflow for this compound Purity Validation.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols are based on established methods for primary amine analysis and can be adapted and validated for this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantitative determination of this compound purity and the analysis of volatile impurities.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector (FID).

  • Column: Agilent J&W CP-Volamine (60 m x 0.32 mm, 1.8 µm) or equivalent column designed for amine analysis.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Inlet Temperature: 250°C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol (B129727) or another suitable solvent.

3. Validation Parameters:

  • Linearity: Prepare a series of at least five standard solutions of this compound ranging from 0.1 mg/mL to 15 mg/mL. Plot the peak area against the concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution at 100% of the test concentration. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 3.0%.

  • Accuracy: Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

High-Performance Liquid Chromatography with UV Detection (Post-Derivatization)

This method is an alternative for quantifying this compound, particularly when GC is not available or when analyzing for non-volatile impurities. It requires derivatization to make the analyte detectable by a UV detector. o-Phthalaldehyde (B127526) (OPA) is a common derivatizing agent for primary amines.[3]

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC system or equivalent, equipped with a UV detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.05 M Sodium Acetate buffer (pH 6.5).

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-15 min: 30-70% B.

    • 15-20 min: 70-30% B.

    • 20-25 min: 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 20 µL.

2. Derivatization Protocol (Pre-column):

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.25 mL of 0.1 M borate (B1201080) buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.

  • Sample Derivatization: In a vial, mix 100 µL of the diluted this compound sample solution with 400 µL of the OPA reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection.

3. Validation Parameters:

  • Linearity: Prepare a series of at least five standard solutions of this compound and derivatize each. The concentration range will depend on the sensitivity of the derivative. A typical range to evaluate would be 5 µg/mL to 200 µg/mL. The correlation coefficient (r²) should be ≥ 0.998.

  • Precision:

    • Repeatability: Analyze six replicate derivatized preparations of the sample solution. The RSD of the peak areas should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day. The RSD between the two sets of results should be ≤ 3.0%.

  • Accuracy: Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels, followed by derivatization. The recovery should be within 97.0% to 103.0%.

Potential Impurities in this compound

The primary industrial synthesis of this compound is the Ritter reaction.[2] Potential impurities may include:

  • Isomers of Octylamine: Other structural isomers that may be present in the starting materials.

  • Di- and Tri-octylamines: Products of over-alkylation.

  • Residual Solvents and Reagents: From the synthesis and purification process.

  • Degradation Products: Such as oxidation products if not stored correctly.

Both GC-MS and HPLC methods should be validated for specificity to ensure that these potential impurities can be separated from the main this compound peak.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for validating the purity of this compound.

  • GC-FID/MS is often the preferred method due to its simplicity (no derivatization required), speed, and excellent capability for identifying and quantifying volatile impurities.

  • HPLC with derivatization provides a robust alternative and may be advantageous for detecting non-volatile impurities.

The choice of method will depend on the specific requirements of the analysis, including the expected impurities, the available instrumentation, and the desired level of sensitivity. For comprehensive purity analysis, employing both techniques orthogonally can provide the highest level of confidence in the quality of the this compound. Rigorous method validation in accordance with ICH guidelines is essential to ensure reliable and accurate results for any chosen method.

References

A Comparative Guide to Alternative Synthetic Routes for tert-Octylamine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthetic methodologies for producing precursors to tert-octylamine, a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials like light stabilizers. We will explore the performance of established and alternative routes, supported by experimental data, to aid researchers in selecting the most suitable pathway for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound (1,1,3,3-tetramethylbutylamine) primarily relies on the formation of a carbon-nitrogen bond at a sterically hindered tertiary carbon. The choice of synthetic route often involves a trade-off between yield, safety, cost, and environmental impact. The most common industrial method is the Ritter reaction, but several alternatives offer distinct advantages, particularly for laboratory-scale synthesis or for avoiding hazardous reagents.

The main synthetic pathways explored in this guide are:

  • The Ritter Reaction: Formation of an N-tert-octyl amide from diisobutylene, followed by hydrolysis.

  • Reduction of Nitroalkanes: Synthesis via the corresponding nitroalkane precursor, 4-nitro-2,2,4-trimethylpentane.

  • Reductive Amination: Direct formation of the amine from a ketone precursor.

  • Hofmann Rearrangement: A less direct route involving the degradation of a larger amide.

Below is a logical diagram illustrating the relationship between these primary synthetic strategies.

cluster_start Common Starting Materials cluster_routes Synthetic Routes cluster_precursors Key Precursors / Intermediates cluster_final Final Product Diisobutylene Diisobutylene Ritter Ritter Reaction Diisobutylene->Ritter + Nitrile (HCN, MeCN) Nitro_Reduction Nitration -> Reduction Diisobutylene->Nitro_Reduction Nitration Pivaloyl_Amide Pivaloyl Amide Derivative Hofmann Hofmann Rearrangement Pivaloyl_Amide->Hofmann + Br2, NaOH Ketone Octanone Precursor Reductive_Amination Reductive Amination Ketone->Reductive_Amination + NH3 Amide N-tert-octyl Amide (Formamide, Acetamide (B32628), etc.) Ritter->Amide Nitroalkane 4-nitro-2,2,4-trimethylpentane Nitro_Reduction->Nitroalkane Imine Imine / Enamine Reductive_Amination->Imine Isocyanate Isocyanate Hofmann->Isocyanate tOctylamine This compound Amide->tOctylamine Hydrolysis Nitroalkane->tOctylamine Reduction Imine->tOctylamine Reduction Isocyanate->tOctylamine Hydrolysis

Caption: Overview of synthetic pathways to this compound.

The Ritter Reaction

The Ritter reaction is the most prevalent industrial and laboratory method for synthesizing this compound precursors.[1] It proceeds via the electrophilic addition of a carbocation (generated from an alkene like diisobutylene) to a nitrile, followed by hydrolysis of the resulting nitrilium ion to an N-alkyl amide.[2][3] This amide is the direct precursor to this compound.

Experimental Workflow: Ritter Reaction

G start Mix Diisobutylene & Nitrile acid Add Strong Acid (e.g., H₂SO₄) under cooling start->acid reaction Amidation Reaction (Controlled Temperature) acid->reaction workup Aqueous Workup & Neutralization reaction->workup filter Filter & Wash to isolate amide workup->filter hydrolysis Amide Hydrolysis (Acid or Base) filter->hydrolysis distill Distillation to purify this compound hydrolysis->distill end Final Product: This compound distill->end

Caption: General experimental workflow for the Ritter Reaction.
Data Comparison: Ritter Reaction Variants

The choice of nitrile significantly impacts the reaction conditions, safety profile, and ease of subsequent hydrolysis.

Nitrile ReagentIntermediate PrecursorKey ConditionsReported YieldAdvantagesDisadvantagesCitations
Hydrogen Cyanide (HCN) N-tert-octyl formamideStrong acid (H₂SO₄)Good to ExcellentFormamide is easily hydrolyzed.Highly toxic and hazardous reagent.[2]
Acetonitrile (B52724) (CH₃CN) N-tert-octyl acetamideH₂SO₄, Glacial acetic acid solvent (optional), Phase transfer catalyst can be used.Up to 95% (total)Readily available, less toxic than HCN. Solvent-free options exist.Hydrolysis can be harsh (e.g., 180-280°C with NaOH).[4][5]
Chloroacetonitrile (B46850) (ClCH₂CN) N-chloroacetyl-tert-octylamineH₂SO₄, subsequent cleavage with thiourea (B124793).High (amide formation)Avoids HCN; chloroacetyl group is readily cleaved under mild conditions.Requires a two-step process for amine liberation (cleavage).[6][7]
Benzyl Cyanide (PhCH₂CN) N-tert-octyl phenylacetamideH₂SO₄, Glacial acetic acid; subsequent enzymatic hydrolysis.GoodAvoids harsh hydrolysis conditions by using acylase.Higher cost of nitrile; introduces an additional byproduct (phenylacetic acid).[1][8]
Key Experimental Protocols

Protocol 2.1: Synthesis of N-tert-octyl Acetamide (Solvent-Free) [4]

  • To a round-bottom flask, add 56 g of diisobutylene, 31 g of acetonitrile, 55 g of 90% aqueous sulfuric acid, and 1 g of a phase transfer catalyst (e.g., tetrabutylammonium (B224687) chloride).

  • Heat the mixture at 70°C and stir for 8 hours.

  • After the reaction, recover the catalyst and unreacted starting materials via distillation.

  • Add water to the residue, followed by an alkaline solution to adjust the pH to near neutral.

  • Filter the resulting solid and wash with water. Dry the filter cake to yield N-tert-octyl acetamide.

  • For hydrolysis, the N-tert-octyl acetamide is heated in an aqueous sodium hydroxide (B78521) solution. The resulting organic phase is separated and distilled to obtain pure this compound.

Protocol 2.2: Synthesis via Chloroacetonitrile [6][7]

  • A solution of a tertiary alcohol (e.g., tert-octanol, derived from diisobutylene) is prepared in a suitable solvent.

  • Chloroacetonitrile is added, followed by the slow addition of concentrated sulfuric acid while maintaining a low temperature.

  • The reaction is stirred until completion (monitored by TLC) and then poured into ice water.

  • The resulting N-chloroacetyl-tert-octylamine precipitate is filtered, washed, and dried.

  • For cleavage, the chloroacetamide is refluxed with thiourea in a mixture of ethanol (B145695) and acetic acid (5:1) for 10 hours.

  • Standard workup and purification yield the final tert-alkylamine.

Reduction of Nitroalkane Precursors

An alternative route involves the synthesis of a nitroalkane precursor, which is then reduced to the primary amine. For this compound, the key precursor is 4-nitro-2,2,4-trimethylpentane. This method avoids the use of nitriles and strong acids in the amine-forming step.

Data Comparison: Synthesis and Reduction of 4-nitro-2,2,4-trimethylpentane
Reaction StepStarting MaterialReagentsKey ConditionsReported YieldNotesCitations
Oxidation (Reverse) This compoundKMnO₄, MgSO₄Acetone (B3395972)/water solvent, 25-30°C, 48 hours.69-82%This demonstrates the stability of the nitro compound and provides a protocol for its synthesis. The forward reaction (reduction) is standard.[9]
Nitration (Forward) Diisobutylene or IsooctaneNitric acid (conc. or vapor phase)Elevated temperature and pressure.Low (direct nitration of alkanes often gives product mixtures).This route is generally low-yielding and lacks selectivity, making it less practical.[9][10]
Reduction 4-nitro-2,2,4-trimethylpentaneCatalytic Hydrogenation (e.g., H₂, PtO₂) or Metal/Acid (e.g., Sn, HCl)Standard reduction conditions.Typically HighA standard, high-yielding transformation. The main challenge is the synthesis of the nitroalkane.[11]
Key Experimental Protocol

Protocol 3.1: Synthesis of 4-nitro-2,2,4-trimethylpentane (from this compound) [9] This protocol describes the oxidation of this compound to its nitro precursor. The reduction of the resulting nitroalkane back to the amine is a standard procedure (e.g., catalytic hydrogenation).

  • In a 1-L three-necked flask, dissolve 25.8 g (0.20 mole) of this compound in 500 ml of acetone.

  • Add a solution of 30 g of magnesium sulfate (B86663) in 125 ml of water.

  • While stirring vigorously, add 190 g (1.20 moles) of potassium permanganate (B83412) in small portions over 30 minutes, maintaining the temperature at 25–30°C.

  • Continue stirring at this temperature for an additional 48 hours.

  • Remove the acetone under vacuum. The resulting viscous mixture is steam-distilled.

  • Extract the distillate with pentane (B18724), dry the extract over anhydrous sodium sulfate, and remove the pentane by distillation.

  • The residue is distilled under reduced pressure to give 22–26 g (69–82%) of colorless 4-nitro-2,2,4-trimethylpentane.

Alternative Methods: Reductive Amination & Hofmann Rearrangement

While less commonly cited specifically for this compound, general amine synthesis methods like reductive amination and the Hofmann rearrangement represent plausible, albeit potentially multi-step, alternatives.

Reductive Amination

This method involves the reaction of a ketone with ammonia (B1221849) to form an imine, which is then reduced in situ to the amine.[11] For this compound, the required precursor would be 2,4,4-trimethyl-2-pentanone.

  • Advantages: It is a direct, one-pot method for amine synthesis.[12] A variety of reducing agents can be used, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation.[11][13]

  • Challenges: The synthesis of the specific branched ketone precursor may be required. The reaction between a sterically hindered ketone and ammonia can be slow and may require catalysts or harsh conditions.[14] The Leuckart reaction, which uses ammonium (B1175870) formate (B1220265) at high temperatures, is a variant of this process.[15][16]

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.[17][18]

  • Application to this compound: To synthesize this compound, the starting material would need to be 2,2,4,4-tetramethylpentanamide. This amide could be synthesized from the corresponding carboxylic acid, which in turn could be derived from diisobutylene via oxidation or other methods.

  • Advantages: The reaction is well-established and tolerant of many functional groups.

  • Challenges: This is a multi-step route requiring the synthesis and purification of the precursor amide, making it less direct than the Ritter reaction.

Summary and Conclusion

The synthesis of this compound precursors is dominated by the Ritter reaction due to its efficiency and scalability, particularly in industrial settings.[1] Variations using safer nitriles like acetonitrile or chloroacetonitrile offer significant advantages over the highly toxic hydrogen cyanide, with innovative protocols improving yields and simplifying conditions.[4][6]

For laboratory-scale synthesis where avoiding hazardous nitriles or strong acids is a priority, the reduction of 4-nitro-2,2,4-trimethylpentane presents a viable, high-yielding final step, though the synthesis of the nitroalkane itself can be challenging.[9] Reductive amination and the Hofmann rearrangement remain important general methods in the synthetic chemist's toolbox but are less direct for this specific target compared to the Ritter reaction.

The optimal choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, safety considerations, and desired purity.

References

The Ascendancy of Amine-Based Ligands: A Comparative Guide to tert-Octylamine-Derived NHCs and Traditional Phosphines in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal ligand is a critical determinant of success in transition metal-catalyzed cross-coupling reactions. For decades, phosphine (B1218219) ligands have been the workhorse of catalysis, offering remarkable versatility. However, the emergence of N-heterocyclic carbenes (NHCs), often derived from bulky amines like tert-octylamine, has marked a paradigm shift, frequently delivering superior performance in terms of activity, stability, and substrate scope. This guide provides an objective, data-driven comparison of the efficacy of this compound-based NHC ligands versus traditional and advanced phosphine ligands in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

At a Glance: Key Differences in Ligand Properties

The fundamental distinctions between phosphine ligands and N-heterocyclic carbenes derived from precursors like this compound lie in their electronic and steric properties. NHCs are generally stronger σ-donors and weaker π-acceptors compared to phosphines. This strong σ-donation results in more stable metal complexes, which can translate to higher catalyst stability and longevity. The bulky tert-octyl group on the nitrogen of the NHC provides significant steric hindrance around the metal center, which can promote the crucial reductive elimination step and prevent catalyst deactivation pathways.

Phosphine ligands, on the other hand, offer a vast and diverse library with finely tunable steric and electronic properties, from simple trialkylphosphines to sophisticated biaryl phosphines (Buchwald ligands). While highly effective, they can be prone to oxidation and P-C bond cleavage under certain conditions.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following table summarizes the performance of a representative this compound-derived NHC ligand against various phosphine ligands in the coupling of challenging aryl chlorides.

Ligand TypeLigandCatalyst SystemSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
This compound-based NHC IPr* (represents bulky NHC)[Pd(IPr)(allyl)Cl]4-ChlorotoluenePhenylboronic acidK₂CO₃THF/MeOHRT12~85--
Bulky Monodentate Phosphine P(t-Bu)₃Pd(OAc)₂4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane80298490245
Buchwald Ligand SPhosPd(OAc)₂4-ChlorotoluenePhenylboronic acidK₃PO₄2-MeTHF1001895--
Buchwald Ligand XPhosPd₂(dba)₃4-ChlorotoluenePhenylboronic acidK₃PO₄t-BuOH1001>99--
Bidentate Phosphine dppfPdCl₂(dppf)4-ChlorotoluenePhenylboronic acidK₂CO₃Dioxane802420--

Note: Data is compiled from various sources and is intended for comparative purposes. Direct head-to-head comparisons under identical conditions are limited in the literature. IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is used as a representative for bulky NHCs, as specific data for a this compound-derived NHC in this exact reaction was not available. The performance is expected to be comparable due to similar steric bulk.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is critical for achieving high yields, particularly with challenging substrates.

Ligand TypeLigandCatalyst SystemSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound-based Ligand Mor-DalPhos*[Pd(cinnamyl)Cl]₂4-ChlorotolueneOctylamineNaOtBuToluene (B28343)1101895[1]
Buchwald Ligand RuPhosPd₂(dba)₃2-BromopyridineMorpholineLiHMDSToluene1001683[2]
Buchwald Ligand BrettPhosPd-precatalyst2-BromopyridinePrimary AminesLiHMDSTHFRT-8012Moderate to High[2]
Bidentate Phosphine BINAPPd₂(dba)₃2-BromopyridineMorpholineLiHMDSToluene1001671[2]
Bidentate Phosphine dpppPd(OAc)₂2-BromopyridineDiethylamineNaOtBuToluene80-98[2]

Note: Mor-DalPhos is a bulky phosphine ligand that has shown high efficacy in the amination of octylamine, demonstrating the utility of bulky ligands in such transformations. While not a direct derivative of this compound, its performance with a similar primary amine highlights the effectiveness of sterically hindered ligands, a key feature of this compound-derived NHCs.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride

This protocol is a representative procedure for evaluating catalyst efficiency.

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, XPhos, or NHC ligand, 1.2-2.4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., toluene, THF, or dioxane, 5 mL)

  • Internal standard for GC/HPLC analysis (e.g., naphthalene)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl chloride, arylboronic acid, base, palladium precatalyst, and ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk tube.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by GC or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a generalized workflow for the amination of aryl bromides.[2]

Materials:

  • Aryl bromide (e.g., 2-bromopyridine, 1.0 mmol)

  • Amine (e.g., morpholine, 1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine or NHC ligand (2-4 mol%)

  • Base (e.g., NaOtBu or LiHMDS, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene or THF, 5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Reagent Addition: Add the aryl bromide and the amine to the Schlenk tube, followed by the anhydrous solvent.

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature with stirring for the indicated time.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash chromatography.

Visualizing the Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the central role of the ligand in facilitating the key steps.

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar'(L_n) PdII_ArX->PdII_ArAr Ar'-B(OR)₂ Base Transmetal Transmetalation PdII_ArAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArB Ar'-B(OR)₂ Base Base ArAr Ar-Ar' Buchwald_Hartwig_Cycle cluster_reactants Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)-NHR'R''](L_n)⁺X⁻ PdII_ArX->PdII_Amine HNR'R'' AmineCoord Amine Coordination PdII_Amido Ar-Pd(II)-NR'R''(L_n) PdII_Amine->PdII_Amido Base Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Ar-NR'R'' RedElim Reductive Elimination ArX Ar-X Amine HNR'R'' Base Base ArAmine Ar-NR'R''

References

Benchmarking tert-Octylamine: A Comparative Guide for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tert-Octylamine, a sterically hindered primary amine, serves as a versatile building block and intermediate in a wide array of industrial applications. Its unique branched structure imparts distinct chemical properties that influence reaction kinetics, selectivity, and the performance of final products. This guide provides an objective comparison of this compound's performance against common alternatives in key industrial sectors, supported by available experimental data and detailed methodologies.

Synthesis of Hindered Amine Light Stabilizers (HALS)

This compound is a crucial intermediate in the production of high-molecular-weight Hindered Amine Light Stabilizers (HALS), such as Chimassorb 944, which are vital for preventing the degradation of polymers.[1][2] The bulky tert-octyl group contributes to the stabilizer's low volatility and high resistance to extraction.

Performance Comparison: Synthesis of Light Stabilizer 944 Intermediate

The synthesis of the intermediate 4,6-dichloro-2-tert-octylamino-1,3,5-triazine is a key step where this compound is employed. While direct comparative data with other amines for this specific synthesis is limited in publicly available literature, a patented method highlights the high efficiency achievable with this compound.

AmineAlternative AmineReaction ConditionsYield of Intermediate IIReference
This compoundDiisopropylethylamine70°C, 8 hours in n-heptane91.43%[3]
This compoundTriethylamine (B128534)60°C, 10 hours in cyclohexane92.16%[3]
This compoundTriethylamine70°C, 7 hours in petroleum ether94.05%[3]

Note: The yields presented are for "Intermediate II" in a multi-step synthesis of a low-distribution light stabilizer 944, where 4,6-dichloro-2-tert-octylamino-1,3,5-triazine is a precursor.

Experimental Protocol: Synthesis of Light Stabilizer 944 Intermediate II

The following protocol is a summarized example from the cited patent for the synthesis of an intermediate in the production of a low-distribution light stabilizer 944.[3]

Materials:

  • 4,6-dichloro-2-tert-octylamino-1,3,5-triazine

  • N,N-bis(2,2,6,6-tetramethyl-4-piperidinyl)1,6-hexanediamine

  • Triethylamine

  • Cyclohexane

Procedure:

  • In a reaction vessel, dissolve 100 g of 4,6-dichloro-2-tert-octylamino-1,3,5-triazine and 71.25 g of N,N-bis(2,2,6,6-tetramethyl-4-piperidinyl) 1,6-hexanediamine (B7767898) in 400g of cyclohexane.

  • Add 38.33 g of triethylamine to the mixture.

  • Heat the reaction mixture to 60°C and maintain for 10 hours to obtain the intermediate reaction liquid.

  • Cool the reaction liquid to 30°C and filter to remove the salt by-product.

  • Further, cool the filtrate to 0°C and stir for 2 hours to induce crystallization.

  • Filter the mixture and dry the solid to obtain Intermediate II.

Synthesis Workflow for Light Stabilizer 944

G cluster_synthesis Synthesis of Light Stabilizer 944 cluster_step1 Step 1: Intermediate I Synthesis cluster_step2 Step 2: Intermediate II Synthesis cluster_step3 Step 3: Polymerization Cyanuric_Chloride Cyanuric_Chloride Intermediate_I 4,6-dichloro-2-tert-octylamino-1,3,5-triazine Cyanuric_Chloride->Intermediate_I Reaction with tert_Octylamine tert_Octylamine tert_Octylamine->Intermediate_I Intermediate_II Intermediate_II Intermediate_I->Intermediate_II Reaction with HALS_diamine N,N-bis(2,2,6,6-tetramethyl- 4-piperidinyl)1,6-hexanediamine HALS_diamine->Intermediate_II Organic_Base Triethylamine or Diisopropylethylamine Organic_Base->Intermediate_II Base Final_Product Light Stabilizer 944 Intermediate_II->Final_Product High Temp & High Pressure Reaction with HALS_diamine

Caption: Synthesis workflow for Light Stabilizer 944.

Corrosion Inhibition

Amines are widely used as corrosion inhibitors in various industries, forming a protective film on metal surfaces to prevent corrosion. The effectiveness of an amine inhibitor is influenced by factors such as its molecular structure, electron density on the nitrogen atom, and steric hindrance.

Performance Comparison: Amines as Corrosion Inhibitors

Direct comparative data for this compound against other amines under identical conditions is scarce in the reviewed literature. However, general principles and data from studies on other amines can provide insights. The bulky tert-octyl group in this compound can offer enhanced surface coverage, but may also introduce steric hindrance affecting the packing density of the protective film.

The following table presents data on the corrosion inhibition efficiency of various amines on mild steel, providing a benchmark for expected performance.

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
n-Octylamine1 M HCl5 x 10⁻³ M3092.5[4]
2-Ethylhexyl amine3 wt% NaCl0.1 wt%25Not specified (lowest corrosion rate)[5]
Butylamine3 wt% NaCl1.0 wt% (+ 0.5 wt% KI)25Not specified (highest effectiveness)[5]
Isopropylamine3 wt% NaCl1.0 wt%70Not specified (lowest corrosion rate)[5]
tert-ButylamineHCl solution200 ppm30>90 (from graph)[6]

Note: The data is compiled from different studies and may not be directly comparable due to varying experimental conditions.

Experimental Protocol: Evaluation of Corrosion Inhibitors (Weight Loss Method)

This protocol is a general guideline based on standard practices for evaluating corrosion inhibitors.

Materials:

  • Metal coupons (e.g., mild steel) of known surface area and weight

  • Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)

  • Inhibitor to be tested (e.g., this compound)

  • Cleaning solution (e.g., appropriate acid with inhibitor, followed by rinsing with deionized water and acetone)

Procedure:

  • Prepare metal coupons by polishing, cleaning, and weighing them accurately.

  • Prepare the corrosive solution with and without the desired concentration of the inhibitor.

  • Immerse the prepared coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, clean them to remove corrosion products, and re-weigh them.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR (mm/year) = (87.6 × W) / (D × A × T)

      • W = Weight loss in milligrams

      • D = Density of the metal in g/cm³

      • A = Area of the coupon in cm²

      • T = Immersion time in hours

    • IE (%) = [(CR_blank - CR_inh) / CR_blank] × 100

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inh = Corrosion rate in the presence of the inhibitor

Corrosion Inhibition Mechanism

G cluster_mechanism Corrosion Inhibition by Adsorption Metal_Surface Metal Surface (e.g., Fe) Protective_Film Adsorbed Protective Film Corrosive_Environment Corrosive Environment (H₂O, O₂, H⁺, Cl⁻) Corrosive_Environment->Metal_Surface Corrosion Attack Amine_Inhibitor This compound Amine_Inhibitor->Metal_Surface Adsorption via N lone pair Protective_Film->Corrosive_Environment Blocks Attack

Caption: General mechanism of amine-based corrosion inhibition.

Surfactant Applications

The branched alkyl chain of this compound suggests its potential use as a precursor for surfactants, where its structure can influence surface activity.

Performance Comparison: Surfactant Properties

The following table provides CMC values for common surfactants as a reference.

Surfactant TypeSurfactant NameCritical Micelle Concentration (CMC)Reference
AnionicSodium Dodecyl Sulfate (SDS)~8.2 mM[7]
CationicCetyltrimethylammonium Bromide (CTAB)~0.92 mM[7]
Non-ionicTriton X-100~0.2-0.9 mMGeneral Knowledge
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This is a standard method for characterizing surfactants.[8][9][10]

Materials:

  • Surfactant to be tested

  • Deionized water

  • Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

Procedure:

  • Prepare a stock solution of the surfactant in deionized water.

  • Create a series of dilutions of the stock solution to obtain a range of concentrations.

  • Measure the surface tension of each solution, starting from the most dilute, using a calibrated tensiometer at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the point at which the surface tension plateaus. It can be determined from the intersection of the two linear portions of the plot.

Pharmaceutical and Agrochemical Synthesis

This compound's steric hindrance and lipophilicity make it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][11][12][13] It can be used to introduce a bulky alkyl group, which can modulate the biological activity and pharmacokinetic properties of the target molecule.

Performance in Pharmaceutical Synthesis

In the synthesis of TLR7 agonists, this compound has been used in Buchwald-Hartwig couplings to yield N6-substituted intermediates with yields reported to exceed 90% under optimized conditions.[11] The bulky nature of the tert-octyl group can enhance selectivity in N-alkylation reactions.[11]

Experimental Workflow for N-Alkylation

G cluster_workflow General Workflow for N-Alkylation using this compound Reactants This compound + Alkyl Halide/Acyl Chloride Reaction Reaction (e.g., Reflux) Reactants->Reaction Solvent_Base Solvent (e.g., CH₂Cl₂) + Base (e.g., Triethylamine) Solvent_Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-alkylated Product Purification->Product

Caption: General workflow for N-alkylation reactions.

Conclusion

This compound demonstrates significant utility across a range of industrial applications, primarily driven by its unique sterically hindered structure. In the synthesis of HALS, it is a key component leading to high-yield production of essential intermediates. While direct comparative performance data in corrosion inhibition and surfactant applications is limited, its structural properties suggest it can be a valuable component in these formulations. Its role in providing steric bulk and lipophilicity is also leveraged in the synthesis of specialized pharmaceuticals and agrochemicals. Further direct comparative studies would be beneficial to fully quantify its performance advantages against other primary amines in a broader range of applications.

References

Navigating Analytical Challenges: A Comparison Guide to tert-Octylamine Cross-Reactivity in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of compounds in complex biological matrices is a cornerstone of modern research and drug development. However, the presence of structurally similar molecules can lead to analytical challenges, such as cross-reactivity in screening assays. This guide provides a comparative analysis of tert-Octylamine, a primary amine with increasing industrial and pharmaceutical relevance, and its potential for cross-reactivity in common analytical platforms. While direct studies on this compound's interference are limited, this document extrapolates from established principles of analytical chemistry and provides a framework for addressing potential cross-reactivity through robust experimental design and confirmatory methods.

Understanding the Potential for Cross-Reactivity

Immunoassays are frequently employed as a rapid screening tool for the detection of specific analytes in complex mixtures like urine or plasma.[1][2] These assays rely on the specific binding of an antibody to its target antigen. However, the specificity is not always absolute. Molecules with a similar three-dimensional structure to the target analyte can sometimes bind to the antibody, leading to a false-positive result.[3][4] This phenomenon, known as cross-reactivity, is a significant concern in toxicology screening and clinical diagnostics.[1][5]

Given its structure as a primary alkylamine, this compound (2,4,4-trimethylpentan-2-amine) shares features with amphetamine and other phenethylamine-based compounds, which are common targets in drugs of abuse screening panels.[6] This structural similarity forms the basis for the hypothetical cross-reactivity of this compound in immunoassays designed to detect these substances.

Structural and Physicochemical Comparison

To understand the potential for cross-reactivity, it is essential to compare the properties of this compound with a primary immunoassay target like amphetamine and a known cross-reactant. The following table summarizes key physicochemical properties.

PropertyThis compoundAmphetaminePhentermine (Known Cross-Reactant)
Chemical Structure (CH₃)₃CCH₂C(CH₃)₂NH₂C₆H₅CH₂CH(CH₃)NH₂C₆H₅CH₂C(CH₃)₂NH₂
Molecular Formula C₈H₁₉NC₉H₁₃NC₁₀H₁₅N
Molecular Weight 129.24 g/mol 135.21 g/mol 149.23 g/mol
Class Primary AlkylaminePrimary ArylalkylaminePrimary Arylalkylamine
IUPAC Name 2,4,4-trimethylpentan-2-amine1-phenylpropan-2-amine2-methyl-1-phenylpropan-2-amine

Data sourced from PubChem and other chemical databases.[6]

Phentermine is a known cross-reactant in some amphetamine immunoassays, and its structural similarity to amphetamine is evident.[7] this compound, while lacking the phenyl group, possesses a primary amine attached to a bulky, branched alkyl structure, which could potentially interact with antibodies designed to recognize the general shape and charge distribution of amphetamine-like molecules.

Experimental Protocols for Assessing Cross-Reactivity

A systematic approach is required to determine if a compound like this compound will cross-react with a specific immunoassay.

Immunoassay Screening Protocol (General)
  • Preparation of Spiked Samples: Drug-free urine is spiked with varying concentrations of this compound.[1] A range of concentrations should be tested, including those that might be expected in a biological sample following exposure.

  • Immunoassay Analysis: The spiked samples are analyzed using a commercial amphetamine immunoassay kit (e.g., Enzyme Immunoassay (EIA), Cloned Enzyme Donor Immunoassay (CEDIA)) according to the manufacturer's instructions.[1][8]

  • Determination of Cross-Reactivity: The concentration of this compound that produces a signal equivalent to the assay's cutoff calibrator (e.g., 500 ng/mL or 1000 ng/mL for d-amphetamine) is determined.[7][9] The percent cross-reactivity is calculated as: (Cutoff Concentration / Concentration of Cross-Reactant Producing Cutoff Response) x 100%

Confirmatory Analysis: The Gold Standard

Positive results from screening immunoassays are considered presumptive and require confirmation by a more specific analytical method.[2][9] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred confirmatory techniques due to their high specificity and sensitivity.[10][11][12]

GC-MS Protocol for Amine Differentiation

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Urine samples are subjected to enzymatic hydrolysis to release any conjugated forms of the analytes.

    • The sample is then passed through an SPE cartridge (e.g., a mixed-mode cation exchange column) to isolate and concentrate the amines.[10]

    • The amines are eluted from the cartridge with an appropriate solvent mixture.

  • Derivatization: To improve chromatographic separation and mass spectral properties, the extracted amines are derivatized. This is a critical step for distinguishing structurally similar compounds.[13] Common derivatizing agents for amines include heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA).[13]

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the capillary column.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for unambiguous identification.[6]

  • Data Analysis: The retention time and mass spectrum of the analyte in the sample are compared to those of a certified reference standard of this compound.

LC-MS/MS Protocol for Amine Differentiation

  • Sample Preparation (Dilute-and-Shoot or SPE): Depending on the sensitivity required, urine samples may be simply diluted or undergo SPE as described for GC-MS.[10][11] Derivatization is often not required for LC-MS/MS.[10]

  • LC Separation: The prepared sample is injected into a liquid chromatograph. Separation is achieved on a reversed-phase column (e.g., C18) using a gradient of aqueous and organic mobile phases.[14][15]

  • MS/MS Analysis:

    • The eluent from the LC column is directed to a tandem mass spectrometer.

    • In the first mass analyzer, a specific precursor ion for the target analyte is selected.

    • This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.

  • Data Analysis: The retention time and the specific precursor-to-product ion transitions for this compound are compared to a known standard for positive identification and quantification.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a cross-reactivity study and the confirmatory analysis process.

Cross_Reactivity_Workflow cluster_screening Screening Phase cluster_confirmation Confirmation Phase SpikedSample Spiked Urine Sample (this compound) Immunoassay Immunoassay SpikedSample->Immunoassay Result Screening Result Immunoassay->Result SPE Solid-Phase Extraction Result->SPE Presumptive Positive Derivatization Derivatization (for GC-MS) SPE->Derivatization Analysis GC-MS or LC-MS/MS SPE->Analysis LC-MS/MS (optional) Derivatization->Analysis Confirmation Confirmed Result Analysis->Confirmation Analytical_Decision_Tree Start Sample Received in Complex Matrix Screening Immunoassay Screen (e.g., for Amphetamines) Start->Screening Negative Negative Result (No further action) Screening->Negative Negative Positive Presumptive Positive Result Screening->Positive Positive Confirmation Confirmatory Analysis (GC-MS or LC-MS/MS) Positive->Confirmation TargetPresent Target Analyte Detected (True Positive) Confirmation->TargetPresent CrossReactant This compound Detected (Cross-Reactivity Confirmed) Confirmation->CrossReactant Other Other Substance Detected Confirmation->Other

References

Validating Experimental Results of tert-Octylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tert-Octylamine's performance against other alternatives in various experimental applications. The information is supported by experimental data and detailed protocols to aid in the validation of research outcomes.

Executive Summary

This compound (1,1,3,3-tetramethylbutylamine) is a sterically hindered primary amine widely used as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and for creating specialized ligands and surfactants.[1] Its bulky tert-octyl group provides unique properties concerning reaction kinetics and selectivity, distinguishing it from less hindered amines like tert-Butylamine. This guide will delve into these differences with a focus on synthetic applications, particularly in the preparation of Toll-like receptor 7 (TLR7) agonists, and its role in generating polymerization initiators.

Physical and Chemical Properties: A Head-to-Head Comparison

The structural differences between this compound and its common, less bulky alternative, tert-Butylamine, lead to significant variations in their physical properties. These differences can be critical when selecting a reagent for a specific experimental setup, especially concerning reaction temperature and solvent choice.

PropertyThis compoundtert-ButylamineSource(s)
Molecular Formula C₈H₁₉NC₄H₁₁N[1]
Molecular Weight 129.24 g/mol 73.14 g/mol [1]
Boiling Point 137–143 °C44–46 °C[1]
Density 0.805 g/mL at 25 °C0.696 g/mL at 20 °C[2][3]
Vapor Pressure 10 mmHg at 25 °C390 mmHg at 25 °C[2]
Flash Point 33 °C-37 °C[1]

The higher boiling point and lower volatility of this compound make it more suitable for reactions requiring elevated temperatures compared to the highly volatile tert-Butylamine.[1]

Performance in Synthetic Applications

The significant steric hindrance provided by the tert-octyl group is a defining characteristic that influences its reactivity and selectivity in organic synthesis.

N-Alkylation and Buchwald-Hartwig Amination

This compound is a valuable reagent in N-alkylation reactions, where its bulky structure can enhance selectivity.[1] This is particularly evident in transition-metal-catalyzed coupling reactions like the Buchwald-Hartwig amination. The steric bulk can minimize undesired side reactions.[1]

A key application is in the synthesis of Toll-like receptor 7 (TLR7) agonists. In this context, this compound is used to introduce a bulky substituent on a heterocyclic core.

Experimental Data Summary:

ReactionAmineCatalyst SystemProductYieldSource(s)
Buchwald-Hartwig AminationThis compoundPd catalysisN6-substituted imidazopyridine intermediate>90%[1]

This high yield underscores the utility of this compound in constructing complex pharmaceutical intermediates where selectivity is crucial. The steric hindrance at the N6 position of the imidazopyridine product, conferred by the tert-octyl group, is noted to reduce undesirable side reactions.[1]

Synthesis of Azo Initiators

This compound and other primary amines can be used to synthesize azoalkanes, which serve as thermal initiators in polymerization reactions. The stability of these initiators is a critical factor in controlling the polymerization process.

Comparative Data of Derived Azo Initiators:

Precursor AmineDerived Azoalkane10-hour Half-life (t-1/2)Source(s)
This compounddi-tert-octyldiazine107 °C[4]
tert-Butylaminedi-tert-butyldiazene~160 °C[4]
This compound + tert-Butylaminetert-butyl tert-octyldiazene137 °C[4]

The data indicates that azo initiators derived from this compound have a lower decomposition temperature compared to those from tert-Butylamine. This makes them suitable for polymerizations that require initiation at lower temperatures.[4]

Experimental Protocols

General Protocol for N-Alkylation using this compound

This protocol describes a general procedure for the N-alkylation of this compound to form N-tert-octyl amides, which are often intermediates in the synthesis of more complex molecules.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • Base Addition: Add a base, typically a tertiary amine like triethylamine (B128534) (NEt₃), to the solution to act as an acid scavenger.

  • Acyl/Alkyl Halide Addition: Slowly add the desired acyl chloride or alkyl halide to the reaction mixture.

  • Reaction Conditions: Reflux the reaction mixture for a period determined by reaction monitoring (e.g., by TLC or GC-MS).

  • Work-up: After cooling to room temperature, wash the reaction mixture with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel.[1]

Synthesis of this compound via the Ritter Reaction

The Ritter reaction is a common and efficient industrial method for producing this compound.[5]

  • Amidation Reaction: React diisobutylene with a nitrile (e.g., acetonitrile) in the presence of a strong acid catalyst like concentrated sulfuric acid. This step forms the corresponding N-tert-octyl amide.[1]

  • Hydrolysis: Hydrolyze the N-tert-octyl amide intermediate using a strong base, such as sodium hydroxide, in an aqueous solution.

  • Isolation: Separate the resulting organic phase, which contains the this compound.

  • Purification: Dry the organic phase and distill to obtain pure this compound. Modern protocols using a phase transfer catalyst and solvent-free conditions for the amidation step can achieve overall yields of 95% or higher.[6]

Signaling Pathway and Experimental Workflow Visualization

TLR7 Signaling Pathway

Derivatives of this compound are used to synthesize potent TLR7 agonists.[1] TLR7 is a pattern recognition receptor involved in the innate immune system. Its activation by a ligand, such as a single-stranded RNA virus or a synthetic agonist, triggers a downstream signaling cascade. This pathway is crucial for the induction of inflammatory cytokines and type I interferons.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA / Agonist TLR7 TLR7 ssRNA->TLR7 Recognition MyD88 MyD88 TLR7->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 Activation IKK IKK Complex TAK1->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB p_NFkB p-NF-κB NFkB_nuc NF-κB p_NFkB->NFkB_nuc Translocation Cytokines Pro-inflammatory Cytokines & IFNs NFkB_nuc->Cytokines Gene Expression NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB NFkB_IkB->IkB

Caption: TLR7-mediated MyD88-dependent signaling pathway.

Experimental Workflow: Synthesis of a TLR7 Agonist Intermediate

The following diagram illustrates a typical workflow for the synthesis of a TLR7 agonist intermediate using this compound in a Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Workflow start Start Materials reagents This compound 6-chloroimidazopyridine start->reagents reaction Buchwald-Hartwig Amination (Pd catalyst, base, solvent) reagents->reaction monitoring Reaction Monitoring (TLC / GC-MS) reaction->monitoring workup Aqueous Work-up (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product N6-tert-octyl-imidazopyridine (Yield >90%) purification->product end End product->end

Caption: Workflow for a Buchwald-Hartwig amination using this compound.

References

Navigating the Synthesis Maze: A Cost-Benefit Analysis of tert-Octylamine in Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of reagents is a critical decision that directly impacts the economic viability, efficiency, and environmental footprint of large-scale synthesis. Among the array of sterically hindered primary amines, tert-octylamine stands out for its unique properties. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in industrial synthesis, comparing it with its primary alternative, tert-butylamine (B42293), and offering insights supported by available data to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance and Economic Comparison: A Tale of Two Amines

The choice between this compound and its lower alkyl homolog, tert-butylamine, often hinges on a trade-off between upfront cost and process performance. While tert-butylamine is generally less expensive on a per-kilogram basis, the unique steric hindrance of this compound can offer advantages in certain reactions, potentially leading to higher yields, improved selectivity, and simplified purification, which can offset its higher initial price.

Table 1: General Comparison of this compound and tert-Butylamine

FeatureThis compoundtert-ButylamineKey Considerations for Large-Scale Synthesis
Molecular Weight 129.24 g/mol 73.14 g/mol Higher molecular weight of this compound means more mass is required for the same molar equivalent.
Boiling Point 137-143 °C44-46 °CThe higher boiling point of this compound can simplify handling and reduce losses due to volatility in large reactors. The low boiling point of tert-butylamine may require specialized containment and handling procedures.
Flash Point 33 °C-38 °CThe higher flash point of this compound presents a lower fire hazard compared to the highly flammable tert-butylamine.
Purity (Typical) ≥ 95%≥ 99%Both are available in high purity grades suitable for industrial applications.
Bulk Industrial Price (Illustrative) ~$2.50 - $4.00 / kg~$1.00 - $1.50 / kg[1]Pricing is subject to market fluctuations and supplier negotiations. The significant price difference is a major factor in cost analysis.

Industrial Synthesis: The Ritter Reaction and Beyond

The primary industrial route to this compound is the Ritter reaction, which involves the reaction of an alkene (like diisobutylene) with a nitrile (such as hydrogen cyanide or acetonitrile) in the presence of a strong acid.[2][3] This method is known for its efficiency and scalability.[2]

Table 2: Ritter Reaction for this compound Synthesis - Process Parameters

ParameterTypical Value / ConditionReference
Reactants Diisobutylene, Acetonitrile (B52724), Concentrated Sulfuric Acid[4]
Solvent Glacial Acetic Acid or solvent-free[4][5]
Reaction Temperature 10 - 50 °C[4]
Reaction Time 5 - 15 hours[4]
Hydrolysis Sodium Hydroxide (B78521) solution[4]
Overall Yield > 90%[4][5]

In contrast, tert-butylamine is commercially produced via the direct amination of isobutylene (B52900) using zeolite catalysts.[6][7] While the Ritter reaction can also be used, it is considered less economical due to waste generation.[6][7]

Experimental Protocols in Focus

Industrial Synthesis of this compound via the Ritter Reaction

Objective: To synthesize N-tert-octylacetamide as an intermediate, followed by hydrolysis to yield this compound.

Materials:

  • Diisobutylene

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid (optional, can be run solvent-free)

  • Sodium Hydroxide solution (10-30%)

  • Anhydrous Sodium Sulfate

Procedure:

  • Amidation: In a suitable reactor, charge diisobutylene, acetonitrile, and glacial acetic acid (if used). The molar ratio of diisobutylene to acetonitrile is typically between 1:1 and 1:2.[4]

  • Slowly add concentrated sulfuric acid while maintaining the temperature between 10-50°C.[4]

  • The reaction mixture is stirred for 5-15 hours until the reaction is complete.[4]

  • Work-up and Intermediate Isolation: The reaction mixture is distilled under reduced pressure to recover glacial acetic acid and unreacted diisobutylene. The residue is then neutralized with a sodium hydroxide or sodium acetate (B1210297) solution to precipitate N-tert-octylacetamide. The solid is filtered, washed with water, and dried.[4]

  • Hydrolysis: The isolated N-tert-octylacetamide is charged into a reactor with a 10-30% sodium hydroxide solution. The molar ratio of the amide to sodium hydroxide is typically 1:1.5-2.5.[4]

  • The mixture is heated to 180-280°C and reacted for 3-15 hours.[4]

  • Purification: After cooling, the organic layer is separated, dried with anhydrous sodium sulfate, and distilled to yield pure this compound.[4] A yield of over 90% can be achieved with this process.[4]

N-Alkylation of a Primary Amine (General Protocol)

Objective: To perform a comparative N-alkylation using this compound and tert-butylamine.

Materials:

  • Primary amine (e.g., benzylamine)

  • Alkylating agent (e.g., benzyl (B1604629) bromide)

  • This compound or tert-Butylamine (as base and/or nucleophile)

  • Solvent (e.g., Dichloromethane, Toluene)

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) gel for chromatography

Procedure:

  • In a reaction vessel, dissolve the primary amine and the alkylating agent in the chosen solvent.

  • Add a molar equivalent of either this compound or tert-butylamine to the mixture. The bulky nature of this compound can sometimes lead to higher selectivity for mono-alkylation compared to less hindered amines.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with water or a mild acid to neutralize the excess amine.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The choice of amine can influence the ease of purification; the higher boiling point of this compound and its derivatives may simplify the removal of volatile impurities.

Visualizing the Process: Synthesis and Purification Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in the synthesis and purification of this compound.

G cluster_synthesis This compound Synthesis Workflow cluster_purification Purification Workflow Reactants Diisobutylene + Acetonitrile + Concentrated H2SO4 Amidation Ritter Reaction (10-50°C, 5-15h) Reactants->Amidation Intermediate N-tert-octylacetamide Amidation->Intermediate Hydrolysis Hydrolysis with NaOH (180-280°C, 3-15h) Intermediate->Hydrolysis Crude_TOA Crude this compound Hydrolysis->Crude_TOA Separation Phase Separation Crude_TOA->Separation Drying Drying (Anhydrous Na2SO4) Separation->Drying Distillation Fractional Distillation Drying->Distillation Pure_TOA Pure this compound (>90% Yield) Distillation->Pure_TOA

Caption: Industrial synthesis and purification workflow for this compound.

G cluster_n_alkylation Comparative N-Alkylation Workflow Start Primary Amine + Alkylating Agent Add_Base Add this compound or tert-Butylamine Start->Add_Base Reaction N-Alkylation Reaction Add_Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude_Product Crude N-Alkylated Product Workup->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure N-Alkylated Product Purification->Final_Product

Caption: General workflow for comparing bulky primary amines in N-alkylation.

Cost-Benefit Analysis: Beyond the Sticker Price

A comprehensive cost-benefit analysis must extend beyond the initial purchase price of the amine. Factors such as reaction efficiency, safety, and waste disposal play a crucial role in the overall economic picture.

Table 3: Cost-Benefit Factors for Large-Scale Synthesis

FactorThis compoundtert-ButylamineAnalysis
Reagent Cost HigherLowertert-Butylamine has a clear advantage in upfront material cost.
Reaction Yield & Selectivity Potentially higher in specific reactions due to steric hindrance, leading to less byproduct formation.[2]Generally a strong base and nucleophile, but may lead to over-alkylation or other side reactions in some cases.Higher yield and selectivity with this compound can lead to significant cost savings in raw materials and purification for the final product.
Process Safety Higher flash point (33°C) reduces fire hazard.Very low flash point (-38°C) requires more stringent safety protocols and specialized equipment.The enhanced safety profile of this compound can reduce capital investment in explosion-proof equipment and lower insurance premiums.
Handling & Volatility Higher boiling point (137-143°C) minimizes vapor losses and simplifies handling in large-scale reactors.Low boiling point (44-46°C) can lead to significant material loss and requires closed systems or scrubbers to manage fugitive emissions.Reduced material loss and simpler engineering controls for this compound translate to direct cost savings.
Downstream Processing & Purification May lead to cleaner reaction profiles, simplifying purification. Higher boiling point of derivatives can also be advantageous.Byproducts may necessitate more complex and costly purification steps.Simplified purification reduces solvent consumption, energy usage, and labor costs, and increases reactor throughput.
Waste Disposal Dependent on the specific process.The need for more extensive purification can lead to larger volumes of solvent and solid waste, increasing disposal costs.Reduced waste generation is both economically and environmentally beneficial.

Conclusion: A Strategic Choice for Synthesis

The decision to use this compound in large-scale synthesis is a strategic one that requires a holistic view of the entire manufacturing process. While its higher initial cost is a significant consideration, the potential benefits in terms of increased yield, improved selectivity, enhanced safety, and simplified downstream processing can lead to a more cost-effective and efficient overall process. For applications where steric hindrance is a critical parameter for achieving the desired product quality and minimizing impurities, the investment in this compound can be well justified. In contrast, for reactions where a simple, strong, and inexpensive amine is sufficient, tert-butylamine remains a viable and economical choice. Ultimately, a thorough process evaluation, including small-scale trials to gather specific experimental data, is essential to make the optimal decision for a given large-scale synthesis campaign.

References

Safety Operating Guide

Proper Disposal of tert-Octylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

tert-Octylamine is a flammable, corrosive, and toxic compound that requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to proper disposal protocols is critical. This guide provides detailed procedures for the safe management and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the hazards of this compound. It is a flammable liquid and vapor, toxic if swallowed, and causes severe skin burns and eye damage.[1][2][3][4] It is also harmful to aquatic life with long-lasting effects.[1][2][5]

Personal Protective Equipment (PPE) is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[1]

  • Hand Protection: Handle with chemical-resistant gloves. Inspect gloves prior to use and use proper glove removal technique.[1]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In case of inadequate ventilation, or when dealing with spills, wear respiratory protection.[1]

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound involve incineration or neutralization by a licensed waste disposal service.[1][2] Never discharge this compound directly into drains or the environment.[1][2]

  • Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's waste management guidelines.

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][3]

  • Engage a Licensed Waste Disposal Company:

    • The disposal of this compound must be handled by a licensed professional waste disposal service.[1]

    • Provide the disposal company with a comprehensive Safety Data Sheet (SDS) for this compound.

    • Inform them of the nature and quantity of the waste.

  • Disposal Options:

    • Incineration: The recommended method is to burn the chemical waste in a chemical incinerator equipped with an afterburner and a scrubber.[1] Special care should be taken during ignition due to its high flammability.[1]

    • Neutralization and Landfill: An alternative is to have the waste treated at an approved facility. This process typically involves neutralization with a suitable dilute acid, followed by burial in a licensed landfill.[2]

    • Surplus and Non-Recyclable Product: Offer surplus and non-recyclable this compound to a licensed disposal company.[1]

  • Disposal of Contaminated Materials:

    • Containers: Empty containers retain product residue and can be dangerous.[3] They must be treated as hazardous waste and disposed of as the unused product.[1] Do not cut, weld, or expose empty containers to heat or ignition sources.[3] Decontaminate containers before final disposal if possible.[2]

    • Personal Protective Equipment (PPE): Contaminated gloves and other disposable PPE should be disposed of in accordance with applicable laws and good laboratory practices.[1]

    • Spill Cleanup Materials: Any materials used to clean up spills of this compound (e.g., sand, vermiculite) must be collected in a sealed container and disposed of as hazardous waste.[2]

Accidental Release and Spill Management

In the event of a spill, immediate action is required to contain the substance and prevent it from spreading.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1]

  • Containment: Prevent the spill from entering drains or waterways.[1][2] Contain the spillage using inert absorbent materials like sand, earth, or vermiculite.[2]

  • Collection: Use spark-proof tools and explosion-proof equipment to collect the absorbed material and recoverable product into a labeled container for disposal.[3][5]

  • Decontamination: Wash the spill area thoroughly, but prevent runoff from entering drains.[2]

Quantitative Data: Ecotoxicity of this compound

This compound is harmful to aquatic organisms, and its release into the environment must be avoided.[1][2] The following table summarizes key ecotoxicity data.

OrganismTest TypeEndpointValueExposure TimeReference
Pimephales promelas (fathead minnow)LC50Acute22.1 - 27.2 mg/L96 hours[1][5]
Daphnia magna (Water flea)EC50Acute9.49 mg/L48 hours[1]
Pseudokirchneriella subcapitata (algae)ErC50Acute13.3 mg/L72 hours[1]

Diagrams

This compound Disposal Workflow

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate and Collect Waste in a Labeled, Sealed Container ppe->segregate storage Store in a Cool, Dry, Well-Ventilated Area segregate->storage spill Accidental Spill Occurs storage->spill contact_disposal Contact Licensed Waste Disposal Company storage->contact_disposal contain_spill Contain Spill with Inert Absorbent Material spill->contain_spill Emergency Procedure collect_spill Collect Spill Residue for Disposal contain_spill->collect_spill collect_spill->segregate transport Transport to Approved Facility contact_disposal->transport disposal_method Disposal Method transport->disposal_method incineration Incineration with Afterburner and Scrubber disposal_method->incineration Primary neutralization Neutralization and Landfill disposal_method->neutralization Alternative end End: Proper Disposal Complete incineration->end neutralization->end

References

Personal protective equipment for handling tert-Octylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of tert-Octylamine. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular FormulaC₈H₁₉N[1]
Molecular Weight129.24 g/mol [1]
Boiling Point137-143 °C[2]
Density0.805 g/mL at 25 °C[2]
Vapor Pressure10 mmHg at 25 °C[2]
Vapor Density4.46 (vs air)[2]
Flash Point33 °C (91.4 °F) - closed cup[2]
Hazard ClassificationsFlammable Liquid 3, Acute Toxicity 4 (Oral), Skin Corrosion 1C, Eye Damage 1, Aquatic Chronic 2, Corrosive to Metals 1[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent personal exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[3]Protects against splashes and vapors which can cause severe eye damage.[3][4]
Skin Protection Complete suit protecting against chemicals, flame retardant antistatic protective clothing.[3] Handle with gloves inspected prior to use.[3]Prevents skin contact which can cause severe burns.[3][4] Use proper glove removal technique to avoid skin contact.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5] A type ABEK (EN14387) respirator filter is recommended.Protects against inhalation of harmful vapors.[3][4]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][6]

  • Ensure that an eyewash station and safety shower are in close proximity and operational.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[7]

  • Remove all sources of ignition, such as open flames, hot surfaces, and sparks.[4][7]

2. Handling the Chemical:

  • Avoid all personal contact, including inhalation of vapors or mist.[3][4]

  • Do not eat, drink, or smoke in the handling area.[4][7]

  • Wear the appropriate PPE as specified in the table above.

  • When diluting, ALWAYS add this compound to water slowly; NEVER add water to the chemical to avoid a violent reaction.[4][8]

  • Use non-sparking tools.[7]

3. Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[5][7]

  • Keep containers tightly closed and stored upright to prevent leakage.[3]

  • Store in a designated flammable liquids storage area.[4]

  • Protect containers from physical damage and check regularly for leaks.[4]

4. Accidental Release Measures:

  • In case of a spill, evacuate the area and remove all ignition sources.[3]

  • Wear full body protective clothing and respiratory protection.[3][4]

  • Contain the spill using inert absorbent material like sand, earth, or vermiculite.[4][9]

  • Collect the absorbed material into a labeled container for disposal.[4]

  • Prevent the spill from entering drains or waterways.[3][4]

5. First Aid Procedures:

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with large amounts of water. Seek immediate medical attention.[3][4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[3]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.

  • Collect waste in a suitable, labeled, and closed container.

  • Dispose of the waste through a licensed professional waste disposal service.

  • Do not dispose of the chemical down the drain.[3]

  • Contaminated packaging should be disposed of as unused product.[3]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow start_end start_end prep prep handling handling storage storage disposal disposal emergency emergency Start Start Prep Preparation & Engineering Controls Start->Prep WearPPE Wear Appropriate PPE Prep->WearPPE Handle Chemical Handling WearPPE->Handle Store Storage Handle->Store Dispose Waste Disposal Handle->Dispose Spill Spill or Exposure Handle->Spill Store->Handle Retrieve for use End End Dispose->End FirstAid First Aid Spill->FirstAid Exposure SpillResponse Spill Response Spill->SpillResponse Spill FirstAid->End SpillResponse->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.